molecular formula C10H18O5 B1626642 Hydroxy-PEG3-2-methylacrylate CAS No. 2351-42-0

Hydroxy-PEG3-2-methylacrylate

Cat. No.: B1626642
CAS No.: 2351-42-0
M. Wt: 218.25 g/mol
InChI Key: MZGMQAMKOBOIDR-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-2-methylacrylate is a useful research compound. Its molecular formula is C10H18O5 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H18O5/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h11H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGMQAMKOBOIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
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DSSTOX Substance ID

DTXSID801201019
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
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Molecular Weight

218.25 g/mol
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CAS No.

2351-42-0
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
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Record name Triethylene glycol monomethacrylate
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Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
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Record name TRIETHYLENE GLYCOL MONOMETHACRYLATE
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Foundational & Exploratory

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known by its common name triethylene glycol monomethacrylate (TEGMA), is a hydrophilic monomer with a range of applications in polymer chemistry, particularly in the development of biomaterials. Its unique structure, featuring a polymerizable methacrylate group and a flexible, hydrophilic triethylene glycol chain, imparts desirable properties such as water solubility and biocompatibility to the resulting polymers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological interactions of this versatile monomer, aimed at researchers, scientists, and drug development professionals.

Chemical Identity
IdentifierValue
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Synonyms Triethylene glycol monomethacrylate, TEGMA
CAS Number 2351-42-0
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is presented below. These properties are crucial for its handling, processing, and application in various formulations.

PropertyValueReference
Appearance Colorless liquid
Boiling Point >200 °C (decomposes)
Density 1.07 g/cm³ at 25 °C
Refractive Index 1.462 at 25 °C
Viscosity 15-25 cP at 25 °C
Solubility Miscible with water and common organic solvents

Spectral Data

Spectroscopic data is essential for the identification and characterization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.12s1H=CH₂ (cis to C=O)
5.58s1H=CH₂ (trans to C=O)
4.29t, J=4.8 Hz2H-C(=O)O-CH₂-
3.75-3.60m10H-O-CH₂-CH₂-O- and -CH₂-OH
1.94s3H-CH₃
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
167.4C=O
136.1=C(CH₃)₂
125.9=CH₂
72.5, 70.6, 70.3, 69.1, 64.1, 61.6-CH₂- (ethylene glycol units)
18.3-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3450 (broad)O-H stretch
2920, 2870C-H stretch (aliphatic)
1720C=O stretch (ester)
1635C=C stretch (alkene)
1160C-O stretch (ester and ether)

Experimental Protocols

Synthesis

Two primary methods for the synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate are direct esterification and transesterification.

Direct Esterification of Triethylene Glycol with Methacrylic Acid

This method involves the reaction of triethylene glycol with methacrylic acid in the presence of an acid catalyst.

Materials:

  • Triethylene glycol (1.0 mol)

  • Methacrylic acid (1.0 mol)

  • p-Toluenesulfonic acid (catalyst, 0.02 mol)

  • Hydroquinone (polymerization inhibitor, 0.1 g)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol, methacrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.

  • Heat the mixture to reflux (approximately 110-120 °C).

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Transesterification of Methyl Methacrylate with Triethylene Glycol

This alternative synthesis route involves the reaction of methyl methacrylate with triethylene glycol.

Materials:

  • Methyl methacrylate (1.0 mol)

  • Triethylene glycol (1.2 mol, slight excess)

  • Potassium carbonate (catalyst)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • Combine methyl methacrylate, triethylene glycol, potassium carbonate, and hydroquinone in a round-bottom flask equipped with a distillation setup.

  • Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (around 65-70 °C).

  • Continue the reaction until the evolution of methanol ceases.

  • After cooling, filter the mixture to remove the catalyst.

  • The excess triethylene glycol and any remaining methyl methacrylate can be removed by vacuum distillation to yield the desired product.

Purification

The crude 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is typically purified by vacuum distillation.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The pure product is a colorless, viscous liquid.

Biological Interactions and Signaling Pathways

While research on the specific biological effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is ongoing, studies on its close analogue, triethylene glycol dimethacrylate (TEGDMA), provide valuable insights. TEGDMA, a common component in dental resins, has been shown to leach from polymerized materials and interact with surrounding biological tissues.

Cellular Effects of TEGDMA

Studies have indicated that TEGDMA can induce cellular stress responses, including the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, trigger various signaling pathways leading to cellular responses such as inflammation, apoptosis (programmed cell death), and inhibition of mineralization processes in dental applications.

Potential Signaling Pathway Involvement

The cellular response to TEGDMA-induced oxidative stress is thought to involve the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential signaling cascade initiated by TEGDMA.

TEGDMA_Signaling TEGDMA TEGDMA Exposure ROS Reactive Oxygen Species (ROS) Generation TEGDMA->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK TranscriptionFactors Activation of Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors CellularResponse Cellular Responses: - Inflammation - Apoptosis - Impaired Mineralization TranscriptionFactors->CellularResponse

Caption: Potential signaling pathway activated by TEGDMA exposure.

It is important to note that the biological effects of the monomethacrylate may differ from the dimethacrylate due to differences in reactivity and cross-linking ability. Further research is needed to elucidate the specific signaling pathways affected by 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

Applications in Drug Development and Research

The hydrophilic nature and biocompatibility of polymers derived from 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate make them attractive for various biomedical applications.

  • Hydrogels for Drug Delivery: Its ability to form hydrogels allows for the encapsulation and controlled release of therapeutic agents.

  • Tissue Engineering Scaffolds: The monomer can be used to create biocompatible scaffolds that support cell growth and tissue regeneration.

  • Dental Materials: As a hydrophilic comonomer, it can be incorporated into dental composites and adhesives to improve their properties.

The workflow for developing a hydrogel-based drug delivery system using this monomer is outlined below.

DrugDeliveryWorkflow cluster_0 Hydrogel Formulation cluster_1 Characterization & Evaluation Monomer 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate Polymerization Polymerization (e.g., UV, Thermal) Monomer->Polymerization Crosslinker Cross-linking Agent Crosslinker->Polymerization Initiator Photo/Thermal Initiator Initiator->Polymerization Drug Therapeutic Agent Drug->Polymerization Characterization Physicochemical Characterization (e.g., Swelling, Mechanical) Polymerization->Characterization DrugRelease In Vitro Drug Release Studies Characterization->DrugRelease Biocompatibility Biocompatibility Testing DrugRelease->Biocompatibility

Caption: Workflow for hydrogel-based drug delivery system development.

Conclusion

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a valuable monomer for the synthesis of hydrophilic and biocompatible polymers. Its well-defined chemical properties and versatile reactivity make it a key component in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications. Understanding its synthesis, purification, and potential biological interactions is crucial for its effective and safe utilization in research and development. Further investigation into its specific biological signaling pathways will provide a more complete picture of its biocompatibility and potential therapeutic applications.

di(ethylene glycol) ethyl ether methacrylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Di(ethylene glycol) ethyl ether methacrylate (DEGEEM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(ethylene glycol) ethyl ether methacrylate (DEGEEM) is a functional monomer increasingly utilized in the development of advanced polymers for biomedical and pharmaceutical applications. Its structure, incorporating a hydrophilic di(ethylene glycol) chain and a polymerizable methacrylate group, imparts unique properties to the resulting polymers, such as thermo-responsiveness, biocompatibility, and controlled solubility. These characteristics make DEGEEM an attractive building block for creating materials used in drug delivery systems, hydrogels for tissue engineering, and responsive surfaces for medical devices.

This technical guide provides a comprehensive overview of the synthesis and characterization of DEGEEM. It includes detailed experimental protocols for its preparation via acid-catalyzed esterification and its subsequent characterization using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key processes are visualized through logical diagrams.

Synthesis of DEGEEM

The synthesis of di(ethylene glycol) ethyl ether methacrylate is most commonly achieved through the direct esterification of di(ethylene glycol) ethyl ether with methacrylic acid. This reaction is typically catalyzed by a strong acid and requires the presence of a polymerization inhibitor to prevent the self-polymerization of the methacrylate product.

Synthesis Reaction Pathway

The diagram below illustrates the esterification reaction between di(ethylene glycol) ethyl ether and methacrylic acid to yield DEGEEM and water.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 Di(ethylene glycol) ethyl ether HO-(CH₂)₂-O-(CH₂)₂-O-CH₂CH₃ Catalyst Sulfuric Acid (H₂SO₄) Product1 DEGEEM CH₂=C(CH₃)COO-(CH₂)₂-O-(CH₂)₂-O-CH₂CH₃ Reactant1->Product1 Esterification Reactant2 Methacrylic Acid CH₂=C(CH₃)COOH Reactant2->Product1 Esterification Inhibitor Hydroquinone Solvent Toluene (for azeotropic removal of water) Product2 Water (H₂O)

Caption: Synthesis of DEGEEM via acid-catalyzed esterification.

Experimental Protocol: Esterification

This protocol is based on established methods for the esterification of glycols with methacrylic acid.[1][2][3]

  • Apparatus Setup:

    • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer.

    • Ensure all glassware is thoroughly dried before use.

  • Reagents:

    • Di(ethylene glycol) ethyl ether: 1.0 mol

    • Methacrylic acid: 1.2 mol (1.2 equivalents)

    • Sulfuric acid (H₂SO₄, concentrated): 0.5% by weight of reactants

    • Hydroquinone (inhibitor): 0.1% by weight of reactants

    • Toluene: 150 mL (as azeotropic solvent)

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • 5% Sodium Chloride (NaCl) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Charge the flask with di(ethylene glycol) ethyl ether, methacrylic acid, hydroquinone, and toluene.

    • Begin stirring the mixture.

    • Slowly add the concentrated sulfuric acid to the flask.

    • Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.[1]

    • Monitor the reaction progress by taking small aliquots and determining the acid number via titration.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it three times with a 5% Na₂CO₃ solution to neutralize the excess acid and catalyst.[1]

    • Wash the organic layer twice with a 5% NaCl solution and finally with deionized water until neutral.[1]

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude product.

    • For higher purity, the product can be further purified by vacuum distillation.

Characterization of DEGEEM

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized DEGEEM. The following sections detail the standard analytical protocols.

Overall Characterization Workflow

G cluster_analysis Analytical Characterization Start Synthesized DEGEEM (Crude Product) Purification Purification (Washing & Distillation) Start->Purification Purified_Product Pure DEGEEM Purification->Purified_Product FTIR FTIR Spectroscopy (Functional Groups) Purified_Product->FTIR Confirms Ester Linkage NMR NMR Spectroscopy (¹H & ¹³C for Structure) Purified_Product->NMR Confirms Chemical Structure GC Gas Chromatography (GC) (Purity Assessment) Purified_Product->GC Determines Purity (%)

Caption: Workflow for DEGEEM purification and characterization.

Physicochemical Properties

The fundamental properties of the synthesized monomer are summarized below.

PropertyValueReference
Chemical Formula C₉H₁₆O₄-
Molecular Weight 188.22 g/mol -
Appearance Clear Liquid[4]
Density ~1.016 g/mL at 25°C[4]
Boiling Point ~95°C at reduced pressure[4]

Note: Data for the acrylate analog (DEGEEA) is used as a close approximation where direct data for the methacrylate is unavailable.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the DEGEEM molecule, confirming the success of the esterification reaction.

Experimental Protocol:

  • Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Sample Preparation: Place a small drop of the purified liquid DEGEEM directly onto the ATR crystal.[5]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample.[5]

  • Analysis: Identify the characteristic absorption bands. The key confirmation of synthesis is the appearance of a strong ester carbonyl (C=O) peak and the disappearance of the broad hydroxyl (O-H) peak from the starting alcohol.[6]

Characteristic FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected ResultReference
~2900-3000C-H StretchingAlkyl (CH₂, CH₃)Present[6]
~1718C=O StretchingEsterStrong, sharp peak present[1]
~1635C=C StretchingAlkene (Methacrylate)Medium intensity peak present[1]
~1160C-O-C StretchingEther and EsterStrong, broad peak present[1]
~3200-3500O-H Stretching (Broad)AlcoholPeak from starting material should be absent[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified DEGEEM in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected ¹H NMR Data for DEGEEM (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.10s1H=CH₂ (vinyl proton, cis to C=O)
~5.55s1H=CH₂ (vinyl proton, trans to C=O)
~4.30t2H-COO-CH₂ -CH₂-
~3.75t2H-COO-CH₂-CH₂ -O-
~3.65-3.55m4H-O-CH₂ -CH₂ -O-
~3.50q2H-O-CH₂ -CH₃
~1.95s3H-C(CH₃ )=CH₂
~1.20t3H-O-CH₂-CH₃

Expected ¹³C NMR Data for DEGEEM (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167.5C =O (ester carbonyl)
~136.0C (CH₃)=CH₂ (quaternary alkene)
~125.5C(CH₃)=CH₂ (vinyl)
~70.5-O-C H₂-C H₂-O- (internal ethoxy)
~69.0-COO-CH₂-C H₂-O-
~66.5-O-C H₂-CH₃
~64.0-COO-C H₂-CH₂-
~18.3-C H₃ (methacrylate)
~15.1-C H₃ (ethyl)
Gas Chromatography (GC)

GC is an effective method for determining the purity of the final DEGEEM product and quantifying any residual starting materials or by-products.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.[7]

  • Column: A mid-polarity capillary column, such as an Agilent DB-624 or PerkinElmer Elite-624 (30 m x 0.32 mm x 1.8 µm), is suitable for separating glycols and their esters.[7][8]

  • Sample Preparation: Prepare a dilute solution of the purified DEGEEM (~1 mg/mL) in a suitable solvent like methanol or a 99:1 mixture of carbon disulfide and N,N-dimethylformamide.[4][7] An internal standard can be used for precise quantification.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Analysis: Purity is calculated based on the relative peak area of the DEGEEM product compared to the total area of all peaks in the chromatogram. The method should demonstrate a reliable quantitation limit for key impurities.[4]

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of di(ethylene glycol) ethyl ether methacrylate. The detailed protocols for esterification, purification, and analysis via FTIR, NMR, and GC are designed to be readily implemented in a research or development laboratory setting. Adherence to these methodologies will ensure the production of high-purity DEGEEM, enabling its successful application in the creation of next-generation polymers for the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Monomer for Advanced Drug Delivery

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a methacrylate monomer that is increasingly utilized in the development of sophisticated drug delivery systems. Its chemical structure, characterized by a hydrophilic tri(ethylene glycol) side chain and a polymerizable methacrylate group, imparts unique properties that are highly advantageous for biomedical applications.

Synonyms:

  • Tri(ethylene glycol) methyl ether methacrylate (TTEGMA)

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate

  • CAS Number: 21217-75-4[1]

The hydrophilic nature of the ethylene glycol units enhances water solubility and biocompatibility, while the methacrylate group allows for the formation of crosslinked polymer networks, or hydrogels, through polymerization. These hydrogels can encapsulate a significant amount of water and therapeutic agents, making them excellent candidates for controlled drug release.

Core Applications in Drug Delivery: The Power of Hydrogels

The primary application of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in drug delivery is as a monomer for the synthesis of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can be designed to release drugs in a controlled and sustained manner. The properties of these hydrogels can be precisely tuned by copolymerizing 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate with other monomers and by varying the crosslinker concentration.

These hydrogels are being explored for various drug delivery routes, including oral, injectable, and topical applications. Their soft, tissue-like consistency and high water content contribute to their biocompatibility and reduce irritation at the site of administration.

Quantitative Data on Hydrogel Properties

The following tables summarize key quantitative data for hydrogels synthesized using 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate and analogous oligo(ethylene glycol) methacrylate monomers. It is important to note that properties can vary significantly based on the specific synthesis conditions, comonomers, and crosslinker density.

Table 1: Swelling Properties of TTEGMA-based and Analogous Hydrogels

Hydrogel CompositionSwelling MediumSwelling Ratio (%)Reference
Poly(triethylene glycol methyl ether methacrylate)WaterVaries with crosslinker density[2]
Poly(oligo(ethylene glycol) methyl ether methacrylate)Phosphate-Buffered Saline (PBS)280 - 870
Poly(ethylene glycol) methacrylate/dimethacrylatepH 2 Buffer~300 (High MW)[3]
Poly(ethylene glycol) methacrylate/dimethacrylatepH 7 Buffer~300 (High MW)[3]

Table 2: Mechanical Properties of TTEGMA-based and Analogous Hydrogels

Hydrogel CompositionMechanical PropertyValueReference
Poly(oligoethylene glycol methacrylate) seqIPNTensile Modulus175 - 1135 kPa
Poly(ethylene glycol)-basedStorage ModulusVaries with formulation[4]

Table 3: Drug Release Kinetics from TTEGMA-based and Analogous Hydrogels

Hydrogel CompositionDrug ModelRelease ProfileKey FindingsReference
PLA-b-PTEGMA Block CopolymersPaclitaxelSustained release, accelerated at 37°C and 40°CTemperature-dependent release
Poly(ethylene glycol) methacrylate/dimethacrylateEstradiolNon-Fickian diffusionDrug size is a significant factor in release[3]
HEMA and HPMA hydrogelsTimolol~96% releaseHigher molecular weight drugs are more easily released[5]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of hydrogels based on 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for drug delivery research.

Protocol 1: Synthesis of a TTEGMA-based Hydrogel via Free-Radical Polymerization

Objective: To synthesize a crosslinked hydrogel using 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for drug delivery applications.

Materials:

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate (TTEGMA)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a precursor solution by dissolving TTEGMA and EGDMA in deionized water to the desired concentrations (e.g., 20% v/v TTEGMA, 1% v/v EGDMA).

  • Degas the precursor solution by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (e.g., 10% w/v solution in water), to the precursor solution at a concentration of 1% (v/v) of the total monomer volume.

  • Add the accelerator, TEMED, to the solution at a concentration of 0.1% (v/v) of the total monomer volume to initiate polymerization.

  • Immediately vortex the solution and pipette it into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid hydrogel is formed.

  • Carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.

  • Store the purified hydrogel in PBS at 4°C.

Protocol 2: In Vitro Swelling Study

Objective: To determine the swelling ratio of the synthesized hydrogel.

Procedure:

  • Cut the purified hydrogel into pre-weighed discs of a specific dimension.

  • Lyophilize the hydrogel discs to obtain their dry weight (Wd).

  • Immerse the dried hydrogel discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them to obtain the swollen weight (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Evaluation of Mechanical Properties (Compressive Modulus)

Objective: To assess the mechanical strength of the hydrogel.

Procedure:

  • Prepare cylindrical hydrogel samples of known diameter and height.

  • Ensure the samples are at equilibrium swelling in PBS at 37°C.

  • Perform unconfined compression testing using a universal testing machine.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • Plot the stress-strain curve and determine the compressive modulus from the initial linear region of the curve (typically 0-10% strain).

Protocol 4: Drug Loading and In Vitro Release Study

Objective: To load a model drug into the hydrogel and evaluate its release profile.

Procedure:

Drug Loading (Equilibrium Swelling Method):

  • Prepare a concentrated solution of the model drug (e.g., a hydrophilic small molecule or a protein) in PBS.

  • Immerse pre-weighed, lyophilized hydrogel discs in the drug solution.

  • Allow the hydrogels to swell to equilibrium at 4°C for 24-48 hours to facilitate drug loading.

  • Determine the amount of drug loaded by measuring the decrease in drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

In Vitro Release:

  • Place the drug-loaded hydrogel disc in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the drug in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the biocompatibility of the synthesized hydrogel.

Procedure:

  • Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium (e.g., DMEM) at a ratio of 0.2 g/mL for 24 hours at 37°C.

  • Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with different concentrations of the hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).

  • Incubate the cells for 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Mandatory Visualizations

The following diagrams illustrate key processes and concepts related to the use of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in drug delivery.

Free_Radical_Polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product TTEGMA TTEGMA Monomer Propagation Propagation (Chain Growth) TTEGMA->Propagation EGDMA EGDMA (Crosslinker) Crosslinking Crosslinking EGDMA->Crosslinking Initiator Initiator (APS) Initiation Initiation (Radical Formation) Initiator->Initiation Heat/Accelerator (TEMED) Initiation->Propagation Propagation->Crosslinking Termination Termination Propagation->Termination Hydrogel Crosslinked Hydrogel Network Crosslinking->Hydrogel Termination->Hydrogel

Caption: Free-radical polymerization of TTEGMA to form a hydrogel network.

Drug_Delivery_Workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Encapsulation cluster_release Controlled Release Monomer TTEGMA Monomer + Crosslinker Polymerization Polymerization Monomer->Polymerization Hydrogel Hydrogel Formation Polymerization->Hydrogel Loading Drug Loading (e.g., Swelling) Hydrogel->Loading Drug Therapeutic Drug Drug->Loading DrugLoadedHydrogel Drug-Loaded Hydrogel Loading->DrugLoadedHydrogel Release Drug Release DrugLoadedHydrogel->Release Environment Physiological Environment (e.g., PBS, 37°C) Environment->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Workflow for drug encapsulation and release using a TTEGMA hydrogel.

Drug_Release_Mechanisms cluster_mechanisms Release Mechanisms DrugLoadedHydrogel Drug-Loaded Hydrogel Matrix Diffusion Diffusion-Controlled (Fickian/Non-Fickian) DrugLoadedHydrogel->Diffusion Swelling Swelling-Controlled DrugLoadedHydrogel->Swelling Degradation Degradation-Controlled DrugLoadedHydrogel->Degradation ReleasedDrug Released Drug Diffusion->ReleasedDrug Concentration Gradient Swelling->ReleasedDrug Increased Mesh Size Degradation->ReleasedDrug Polymer Chain Scission

References

Spectroscopic Analysis of Di(ethylene glycol) Ethyl Ether Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of di(ethylene glycol) ethyl ether methacrylate (DEGEMA). This monomer is a valuable component in the synthesis of polymers for various applications, including drug delivery systems, due to its biocompatibility and tunable properties. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation of resulting polymers.

Chemical Structure of Di(ethylene glycol) Ethyl Ether Methacrylate

Caption: Chemical structure of di(ethylene glycol) ethyl ether methacrylate (DEGEMA).

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for DEGEMA based on the analysis of similar compounds and general principles of spectroscopy. It is important to note that actual experimental values may vary slightly depending on the specific conditions of the analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for DEGEMA
ProtonsChemical Shift (ppm)Multiplicity
=CH₂6.1, 5.5s, s
-OCH₂CH₂- (ester)4.3t
-OCH₂CH₂- (ether)3.7t
-OCH₂CH₂- (ether)3.6m
-OCH₂CH₃3.5q
-C(CH₃)=1.9s
-OCH₂CH₃1.2t
Table 2: Predicted ¹³C NMR Chemical Shifts for DEGEMA
CarbonChemical Shift (ppm)
C=O167
C=CH₂136
=CH₂126
-OCH₂- (ester)69
-OCH₂- (ether)71, 70, 67
-OCH₂CH₃66
-C(CH₃)=18
-OCH₂CH₃15
Table 3: Key FTIR and Raman Vibrational Bands for DEGEMA
Functional GroupVibrational ModeFTIR (cm⁻¹)Raman (cm⁻¹)
C=OStretch~1720~1720
C=CStretch~1638~1638
C-H (sp²)Stretch~3100, ~3040~3100, ~3040
C-H (sp³)Stretch~2980-2850~2980-2850
C-O-CStretch~1100-1250~1100-1250
C-O (ester)Stretch~1295, ~1160~1295, ~1160
Table 4: Predicted Mass Spectrometry Fragmentation for DEGEMA
m/zProposed Fragment
216[M]⁺
201[M - CH₃]⁺
187[M - C₂H₅]⁺
171[M - OCH₂CH₃]⁺
145[M - COOCH₂CH₂OCH₂CH₃]⁺
87[CH₂=C(CH₃)CO]⁺
59[OCH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of methacrylate monomers and can be adapted for DEGEMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of DEGEMA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the specific requirements of the experiment and the solubility of the sample.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: As DEGEMA is a liquid, it can be analyzed directly without any sample preparation.

  • Instrument Setup:

    • Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal is suitable.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of DEGEMA onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: DEGEMA can be analyzed directly in a glass vial or a quartz cuvette.

  • Instrument Parameters:

    • Laser Excitation Wavelength: 532 nm or 785 nm are common choices. The 785 nm laser is often preferred to reduce fluorescence background.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation (typically 10-100 mW).

    • Objective: A 10x or 20x objective can be used to focus the laser onto the liquid sample.

  • Data Acquisition:

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3200 cm⁻¹).

    • Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform baseline correction and, if necessary, cosmic ray removal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the DEGEMA sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-1000 ppm.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the DEGEMA peak in the total ion chromatogram and analyze the corresponding mass spectrum. Compare the fragmentation pattern with a library of known spectra or interpret the fragmentation based on the molecular structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the spectroscopic analysis of DEGEMA.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation DEGEMA_Sample Di(ethylene glycol) ethyl ether methacrylate NMR NMR (¹H, ¹³C) DEGEMA_Sample->NMR FTIR FTIR DEGEMA_Sample->FTIR Raman Raman DEGEMA_Sample->Raman MS GC-MS DEGEMA_Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Quantification Quantitative Analysis NMR->Quantification FTIR->Structure FTIR->Purity Raman->Structure Raman->Purity MS->Structure MS->Purity Signaling_Pathway_Analogy Molecule DEGEMA Molecule Signal Spectroscopic Signal (NMR, IR, Raman, Mass Spectrum) Molecule->Signal Response Energy Spectroscopic Energy (Radio waves, IR, Laser, Electrons) Energy->Molecule Interaction Information Structural Information Signal->Information Interpretation

Unveiling the Thermal Profile of Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the thermal characteristics of poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate). Due to the limited availability of specific data for this polymer, this guide presents information on structurally analogous polymers to infer its likely thermal behavior. Detailed experimental protocols for key thermal analysis techniques are also provided to facilitate further research.

Introduction to Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate)

Poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate), a polymer with a methacrylate backbone and a hydrophilic triethylene glycol side chain terminating in a hydroxyl group, is of significant interest in biomedical applications. Its structure suggests a unique combination of properties, including biocompatibility and temperature responsiveness, making its thermal behavior a critical aspect for material characterization and application design.

Thermal Properties of Structurally Related Polymers

To estimate the thermal properties of the target polymer, this section summarizes the known thermal data for structurally similar polymers, including poly(2-hydroxyethyl methacrylate) (pHEMA) and other poly(methacrylates) with ethylene glycol side chains.

PropertyPolymerValueMeasurement Technique
Glass Transition Temperature (Tg) Poly(2-hydroxyethyl methacrylate) (pHEMA)88.2 °C[1]Differential Scanning Calorimetry (DSC)
Poly(methyl methacrylate) (PMMA)~100 °CDSC
Poly(2-methoxyethyl acrylate) (PMEA) based Polyurethane25 °C to 73 °C (increases with molecular weight)Dynamic Mechanical Analysis (DMA)
Thermal Decomposition Poly(2-hydroxyethyl methacrylate) (pHEMA)Major decomposition occurs from ambient temperature to 400°C, with the primary product being the monomer due to depolymerization.[2]Thermogravimetric Analysis (TGA)
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)Two-stage degradation; first stage up to ~390°C, second stage from 390°C to 560°C.[3]Thermogravimetric Analysis (TGA)
Poly(methyl methacrylate-block-ethylene glycol-block-methyl methacrylate)PEG block decomposition at ~282°C; PMMA block decomposition at ~379°C.Thermogravimetric Analysis (TGA)

Note: The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[4][5] The thermal decomposition profile, typically determined by TGA, provides information on the material's stability at elevated temperatures.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the key experiments used to characterize the thermal properties of polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase any previous thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the inflection point in the heat flow curve of this second scan.[1]

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile

Objective: To determine the thermal stability and decomposition profile of the polymer.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a controlled flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss rates (from the derivative of the TGA curve, DTG) are determined to characterize the thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the thermal properties of a polymer.

G cluster_synthesis Polymer Synthesis & Purification cluster_characterization Thermal Property Characterization cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting synthesis Synthesis of poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate) purification Purification and Drying synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga tg_analysis Determination of Glass Transition Temp. (Tg) dsc->tg_analysis decomp_analysis Determination of Decomposition Profile tga->decomp_analysis report Technical Guide / Whitepaper tg_analysis->report decomp_analysis->report

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal properties of poly(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate) are crucial for its application in various fields, particularly in drug delivery and biomaterials. While direct experimental data for this specific polymer is scarce, analysis of structurally similar polymers provides valuable insights into its expected behavior. The glass transition temperature is anticipated to be influenced by the flexible triethylene glycol side chains, and its thermal decomposition is likely to proceed via depolymerization, characteristic of methacrylate-based polymers. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to precisely determine the thermal characteristics of this promising polymer.

References

Biocompatibility of DEGMA-Based Polymers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(ethylene glycol) methyl ether methacrylate (DEGMA)-based polymers have garnered significant attention in the biomedical field due to their unique thermoresponsive properties and purported biocompatibility. These polymers are part of the larger family of oligo(ethylene glycol) methacrylates (OEGMA), which are well-regarded for their hydrophilic and bio-inert characteristics, making them prime candidates for a variety of applications including drug delivery systems, tissue engineering scaffolds, and non-fouling surfaces. This technical guide provides a comprehensive overview of the biocompatibility of DEGMA-based polymers, presenting quantitative data from key experimental evaluations, detailed methodologies of these experiments, and insights into the cellular signaling pathways that govern the biological response to these materials.

Data Presentation: Quantitative Biocompatibility Assessment

The biocompatibility of a material is determined through a series of in vitro and in vivo tests designed to evaluate its interaction with biological systems. The following tables summarize quantitative data from various studies on DEGMA-based and related polymers.

Table 1: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A reduction in cell viability in the presence of a material suggests a cytotoxic effect.

Polymer SystemCell LineAssayIncubation Time (h)Cell Viability (%)Reference
Poly(PEGMEM) Homopolymeric HydrogelATDC5 (chondrogenic cell line)MTT Assay72No potential toxicity observed[1][2][3]
Poly(PEGMEM-co-DMAEM) Copolymeric HydrogelATDC5 (chondrogenic cell line)MTT Assay72Toxic only at high DMAEM concentrations[1][2][3]
PPD-E HydrogelsL929 (fibroblasts)MTT Assay72> 140% (compared to control)[4]
GelMA-AO Hydrogel ExtractL929 (fibroblasts)MTT Assay24~95% (at 100% extract concentration)[5]
Hyaluronic Acid (10 mg/ml)L929 (fibroblasts)Live/Dead Staining72~17%[4]
Hyaluronic Acid (2 mg/ml)L929 (fibroblasts)Live/Dead Staining72> 90%[4]

Note: PEGMEM (Poly(ethylene glycol) methyl ether methacrylate) is a closely related polymer to DEGMA.

Table 2: In Vivo Inflammatory Response

The in vivo biocompatibility of a material is often assessed by implanting it subcutaneously in an animal model and evaluating the local tissue response over time. Key indicators of the inflammatory response include the presence of inflammatory cells and the formation of a fibrous capsule around the implant.

Polymer SystemAnimal ModelImplantation SiteTime PointKey FindingsReference
PEG-DA HydrogelRatDorsal Subcutaneous7, 30, and 90 daysAverage fibrous capsule thickness < 25 µm[6]
Silicone Implant (Smooth)RatDorsal Subcutaneous60 daysFibrous capsule thickness: 0.41 ± 0.12 mm[7]
Silicone Implant (Textured)RatDorsal Subcutaneous60 daysFibrous capsule thickness: 0.73 ± 0.12 mm[7]
RGD-presenting PEG HydrogelMouseDermal Wound1 dayNeutrophil count: 11.7 ± 5.8%[8]
RDG-presenting PEG HydrogelMouseDermal Wound1 dayNeutrophil count: 3.9 ± 2.1%[8]

Note: PEG-DA (Poly(ethylene glycol) diacrylate) is a commonly used biocompatible hydrogel and serves as a relevant comparison.

Table 3: Protein Adsorption

The adsorption of proteins to a biomaterial surface is a critical initial event that influences subsequent cellular interactions. Materials designed for biocompatibility often aim to minimize protein adsorption.

Polymer SurfaceProteinAdsorption AmountMethodReference
PEGMA₂₀₀₀ grafted on PSBovine Serum Albumin (BSA)No measurable amountXPS[9]
PEGMA₁₀₀₀ grafted on PSBovine Serum Albumin (BSA)Some protein adsorption observedXPS[9]
Poly(OEGMA) brushBlood Plasma Proteins< 0.3 ng/cm²SPR[10]
Poly(HPMA) brushBlood Plasma Proteins< 0.3 ng/cm²SPR[10]

Note: PEGMA (Poly(ethylene glycol) methyl ether methacrylate) and OEGMA (Oligo(ethylene glycol) methyl ether methacrylate) are closely related to DEGMA. HPMA (N-(2-hydroxypropyl) methacrylamide) is another polymer known for its protein resistance.

Table 4: Hemocompatibility

Hemocompatibility tests evaluate the effects of a material on blood components. The hemolysis assay measures the degree of red blood cell lysis caused by a material. According to the ASTM F756-00 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[11]

Polymer SystemTest MethodHemolysis (%)ClassificationReference
Poly-L-lysine (PLL)ASTM F756> 8%Hemolytic[12]
Poly(ethylene glycol) (PEG)ASTM F756< 2%Non-hemolytic[12]
Copolymers with varying compositionsDirect contact with RBCs< 2.5%Generally non-hemolytic to slightly hemolytic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for the key experiments cited.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol describes the evaluation of cytotoxicity of polymer extracts.

  • Preparation of Extracts:

    • Sterilize the DEGMA-based polymer samples (e.g., by UV irradiation or ethylene oxide).

    • Incubate the sterile polymer samples in a serum-free cell culture medium at a ratio of 0.1-0.2 g/mL at 37°C for 24-72 hours.

    • Concurrently, prepare a negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinylchloride) under the same conditions.

    • After incubation, centrifuge the extracts to remove any particulate matter and collect the supernatant.

  • Cell Culture:

    • Seed L929 or 3T3 fibroblast cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts:

    • Remove the culture medium from the wells and replace it with the prepared polymer extracts (100 µL/well).

    • Incubate the cells with the extracts for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

In Vivo Biocompatibility: Subcutaneous Implantation in a Rat Model (General Protocol)

This protocol outlines the procedure for assessing the in vivo tissue response to a polymer implant.

  • Implant Preparation:

    • Prepare sterile, disc-shaped DEGMA-based hydrogel samples (e.g., 5 mm diameter, 1 mm thickness).

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats. Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).

  • Surgical Procedure:

    • Shave and disinfect the dorsal skin of the rat.

    • Create a small incision and form a subcutaneous pocket using blunt dissection.

    • Insert the sterile hydrogel implant into the pocket.

    • Close the incision with sutures.

  • Post-operative Care and Monitoring:

    • Administer analgesics as required and monitor the animals for signs of infection or distress.

  • Explantation and Histological Analysis:

    • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the samples for paraffin embedding, sectioning (5 µm thickness), and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

    • Examine the sections under a microscope to assess the inflammatory cell infiltrate (neutrophils, macrophages, lymphocytes) and measure the thickness of the fibrous capsule surrounding the implant.

Protein Adsorption: Quantification by BCA Assay

This protocol describes a method to quantify the total amount of protein adsorbed onto a polymer surface.

  • Sample Preparation:

    • Prepare thin films or discs of the DEGMA-based polymer with a defined surface area.

  • Protein Adsorption:

    • Incubate the polymer samples in a solution of the protein of interest (e.g., 1 mg/mL fibrinogen or albumin in PBS) for a specified time (e.g., 1 hour) at 37°C.

    • After incubation, rinse the samples thoroughly with PBS to remove non-adsorbed protein.

  • Protein Elution:

    • Immerse the samples in a solution of 1% sodium dodecyl sulfate (SDS) and incubate for 1-2 hours to elute the adsorbed proteins.

  • BCA Assay:

    • Prepare a set of protein standards of known concentrations.

    • Mix the eluted protein samples and the standards with the BCA working reagent according to the manufacturer's instructions.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a spectrophotometer.

    • Determine the protein concentration in the eluates from the standard curve and calculate the amount of adsorbed protein per unit area of the polymer surface.

Hemocompatibility: Direct Contact Hemolysis Assay (Based on ISO 10993-4 and ASTM F756)

This protocol evaluates the hemolytic potential of a material upon direct contact with blood.

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh human or rabbit blood in a tube containing an anticoagulant (e.g., citrate).

    • Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the RBCs in PBS to obtain a diluted RBC suspension.

  • Assay Procedure:

    • Place the sterile DEGMA-based polymer samples into test tubes.

    • Add the diluted RBC suspension to the test tubes.

    • Include a negative control (e.g., high-density polyethylene) and a positive control (e.g., water for 100% hemolysis).

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the tubes to pellet the intact RBCs.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis using the following formula:

Signaling Pathways and Biocompatibility

The biological response to an implanted material is a complex process mediated by a cascade of cellular signaling events. The initial interaction of proteins with the material surface is a key determinant of the subsequent cellular response.

Protein Adsorption and Integrin Signaling

Upon implantation, proteins from the surrounding biological fluids rapidly adsorb to the surface of the biomaterial. The composition and conformation of this adsorbed protein layer are critical in mediating subsequent cell adhesion and activation. Cells interact with the adsorbed proteins through cell surface receptors, primarily integrins.

The binding of integrins to their ligands (e.g., RGD sequences in proteins like fibronectin and vitronectin) triggers intracellular signaling cascades that influence cell behavior, including adhesion, proliferation, migration, and differentiation.

G cluster_0 Biomaterial Surface cluster_1 Biological Fluid cluster_2 Cell Membrane cluster_3 Intracellular Signaling DEGMA_Polymer DEGMA-based Polymer Proteins Proteins (e.g., Fibrinogen, Albumin) Proteins->DEGMA_Polymer Adsorption Integrin Integrin Receptor Integrin->Proteins Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton Src->Actin Cytoskeletal Rearrangement Gene_Expression Gene Expression (Adhesion, Proliferation, etc.) Src->Gene_Expression Signal Transduction

Protein adsorption and subsequent integrin-mediated cell signaling.
Macrophage Activation and the Foreign Body Response

Macrophages play a central role in the foreign body response (FBR) to implanted materials. Following an initial acute inflammatory phase characterized by the recruitment of neutrophils, monocytes are recruited to the implant site and differentiate into macrophages. These macrophages can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2).

The surface properties of the biomaterial, including the adsorbed protein layer, influence macrophage polarization. A sustained M1 phenotype can lead to chronic inflammation and the formation of a thick fibrous capsule around the implant, which can compromise its function. Conversely, a shift towards an M2 phenotype is associated with tissue repair and better integration of the implant. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of pro-inflammatory gene expression in macrophages.

G cluster_0 Extracellular cluster_1 Macrophage Biomaterial DEGMA-based Polymer (with adsorbed proteins) TLR Toll-like Receptor (TLR) Biomaterial->TLR Interaction PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation NF_kB NF-κB IKK->NF_kB Phosphorylation & Activation Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes Transcription

Simplified NF-κB signaling pathway in macrophages upon interaction with a biomaterial.

Conclusion

DEGMA-based polymers, as part of the broader OEGMA family, generally exhibit favorable biocompatibility profiles characterized by low cytotoxicity, minimal protein adsorption, and a mild in vivo inflammatory response. Their hydrophilic nature is a key factor in their "stealth" properties, which helps to minimize the initial events of the foreign body response. However, the biocompatibility of a specific DEGMA-based material can be influenced by various factors, including its molecular weight, copolymer composition, crosslinking density, and the presence of any residual monomers or initiators.

The detailed experimental protocols and an understanding of the underlying cellular and molecular interactions presented in this guide are essential for the rational design and rigorous evaluation of novel DEGMA-based polymers for biomedical applications. Further research focusing on the specific interactions of DEGMA polymers with immune cells and the long-term in vivo performance of these materials will continue to advance their clinical translation.

References

di(ethylene glycol) ethyl ether methacrylate safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Di(ethylene glycol) ethyl ether methacrylate

This guide provides comprehensive safety and handling information for Di(ethylene glycol) ethyl ether methacrylate (CAS No. 7328-17-8), intended for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key protocols and logical workflows are visualized.

Chemical and Physical Properties

A summary of key physical and chemical properties is essential for safe handling and storage.

PropertyValue
CAS Number 7328-17-8[1][2][3]
Synonyms 2-(2-Ethoxyethoxy)ethyl acrylate, Ethyl diglycol acrylate[1][2][3]
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1][2][3]
Appearance Clear liquid[2]
Odor Ester-like[2]
Boiling Point 95 °C (203 °F)[1][2]
Melting Point -66 °C (-86.8 °F)[1][2]
Flash Point 113 °C (235.4 °F) (closed cup)[2][4]
Density 1.016 g/mL[2]

Hazard Identification and GHS Classification

Di(ethylene glycol) ethyl ether methacrylate is classified as a hazardous substance. Understanding its GHS classification is critical for risk assessment.

Signal Word: Danger[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1AH317: May cause an allergic skin reaction
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects

(Source: Aggregated from supplier safety data sheets)[4]

Toxicological Information

This chemical poses several health risks upon exposure.

  • Acute Effects : It is harmful if ingested and toxic if it comes into contact with the skin.[4] It causes serious irritation to the eyes and skin and may cause respiratory irritation.[2][4]

  • Sensitization : It is known to be a skin sensitizer and may provoke an allergic skin reaction upon contact.[2][4]

  • Chronic Effects : Repeated or prolonged skin contact can lead to defatting of the skin and dermatitis.[2]

Experimental Protocols

OSHA Method for Air Sampling and Analysis (PV2132)

The following protocol is a partially validated method by OSHA for determining the airborne concentration of Di(ethylene glycol) ethyl ether methacrylate.[1]

Objective: To quantify the concentration of Di(ethylene glycol) ethyl ether methacrylate in a workplace environment.

Methodology:

  • Sampling Media: A Chromosorb® 106 sampling tube (100/50 mg sections) is used for sample collection.[1]

  • Sample Collection:

    • Air is drawn through the tube using a personal sampling pump calibrated to a flow rate of 0.2 L/min.[1][2]

    • A total sample volume of 48 liters is recommended, corresponding to a sampling time of 240 minutes.[1][2]

  • Sample Extraction: The collected analyte is desorbed from the sampling media using a solution of 99:1 carbon disulfide and N,N-dimethylformamide.[2]

  • Analysis: The extracted sample is analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID).[1][2]

  • Quantitation Limits: The method has a reliable quantitation limit (RQL) of 2.07 µg per sample.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure risk.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothing such as a lab coat or coveralls.[5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor filter (type ABEK) is required.[4][6]
Handling and Storage Procedures
  • Handling: Avoid all personal contact, including inhalation of vapors or mists.[5][7] Prevent contact with skin and eyes.[5] Use non-sparking tools and ensure adequate ventilation.[6][8] Wash hands thoroughly after handling.[5] Contaminated work clothing must not be allowed outside the workplace.[5]

  • Storage: Store in a cool, dry, and well-ventilated area.[9] Keep containers tightly sealed and store locked up.[5] Keep away from heat, sparks, open flames, and other ignition sources.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water.[5] If irritation or a rash develops, seek medical attention.[5]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if possible.[11] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[12]
Fire and Spill Response
  • Firefighting: Use dry chemical, CO₂, alcohol-resistant foam, or water spray to extinguish fires.[10][13] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

  • Spill Cleanup: In case of a spill, remove all ignition sources.[14] Ventilate the area.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15] Do not allow the spill to enter drains or waterways.

Visual Workflow Guides

Safe Handling Workflow

cluster_prep 1. Preparation cluster_use 2. Chemical Handling cluster_post 3. Post-Handling & Cleanup a Consult Safety Data Sheet (SDS) b Ensure fume hood is operational a->b c Wear required PPE (Gloves, Goggles, Lab Coat) b->c d Work exclusively within the fume hood c->d e Keep container sealed when not in use d->e f Avoid generating aerosols or mists e->f g Wipe down work surfaces f->g h Dispose of waste in designated hazardous waste container g->h i Remove PPE and wash hands thoroughly h->i

Caption: Standard operating procedure for safely handling the methacrylate.

Emergency Spill Response Logic

start Spill Detected q1 Is the spill large or uncontrolled? start->q1 a1 Evacuate the area Alert emergency personnel q1->a1 Yes q2 Is ventilation adequate? q1->q2 No (Small & Contained) a2 Restrict access Ensure proper PPE q2->a2 Yes a5 Increase ventilation Work from upwind q2->a5 No a3 Contain spill with absorbent material a2->a3 a4 Collect waste into a sealed container for disposal a3->a4 a5->a2

Caption: Decision tree for responding to an accidental spill.

Disposal Considerations

All waste materials containing Di(ethylene glycol) ethyl ether methacrylate must be treated as hazardous waste.

  • Procedure : Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[5] Do not dispose of via drains or into the environment. Waste should be incinerated in a licensed facility.[5] Uncleaned containers should be treated as hazardous.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, a hydrophilic monomer widely utilized in the synthesis of biocompatible polymers for biomedical applications.

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known as di(ethylene glycol) ethyl ether methacrylate (DEGMEMA), is a key monomer in the development of advanced biomaterials. Polymers derived from this monomer, poly(DEGMEMA), exhibit excellent biocompatibility, hydrophilicity, and thermoresponsive properties, making them ideal candidates for applications in drug delivery, tissue engineering, and as coatings for medical devices.[1] This document outlines the conventional free radical polymerization of DEGMEMA and also touches upon controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer superior control over polymer architecture.[2][3][4]

Applications in Drug Development

Poly(DEGMEMA)-based materials are extensively explored for their potential in drug delivery systems.[1][5] Their hydrophilic nature can enhance the solubility and circulation time of hydrophobic drugs.[5] Furthermore, the thermoresponsive characteristics of these polymers, specifically their Lower Critical Solution Temperature (LCST), can be tuned to trigger drug release in response to physiological temperature changes.[2] These polymers can be formulated into various drug delivery vehicles, including:

  • Hydrogels: Three-dimensional polymer networks that can encapsulate and release therapeutic agents.[6][7][8]

  • Nanoparticles and Micelles: Self-assembled structures that can carry drugs to specific sites within the body.[1][5]

  • Polymer-drug conjugates: Where the drug is covalently attached to the polymer backbone.

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(DEGMEMA) via conventional free radical polymerization.

Materials
  • Monomer: 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate (DEGMEMA)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Acetone, Dioxane, or Water[9][10]

  • Nitrogen gas (or Argon): For creating an inert atmosphere

Protocol: Solution Polymerization of DEGMEMA
  • Monomer Purification: DEGMEMA is typically passed through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is used.

  • Reagent Addition:

    • Add the desired amount of DEGMEMA monomer to the flask.

    • Add the solvent (e.g., acetone) to achieve the desired monomer concentration.[9]

    • Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the monomer conversion using techniques like ¹H NMR or FTIR spectroscopy.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of oligo(ethylene glycol) methacrylates, including DEGMEMA and related monomers, using different polymerization techniques.

Table 1: Conventional Free Radical Polymerization of DEGMEMA

InitiatorSolventTemperature (°C)Monomer:Initiator RatioResulting Polymer Mn ( g/mol )Polydispersity Index (PDI)Reference
Benzoyl PeroxideAcetone70100:1Not specifiedNot specified[9]
AIBNBulk50-80Not specifiedHigh (e.g., 10³ kg/mol )High (>1.5)[11][12]

Table 2: Controlled Radical Polymerization of OEGMA Monomers

Polymerization MethodMonomerInitiator/CTASolventTemperature (°C)Resulting Polymer Mn ( g/mol )Polydispersity Index (PDI)Reference
ATRPHEMAEthyl 2-bromoisobutyrateMEK/1-propanol5032,9001.17[3]
RAFTDEGMEMADithiobenzoateEthanolNot specified< 100,000~1.20[4]
RAFTPEGMACyanoisopropyl dithiobenzoateTHF65Controlled< 1.40[10]
ATRPAzTEGMAEthyl 2-bromoisobutyrateTFERoom Tempup to 22,000< 1.30[13][14]

Note: HEMA (2-hydroxyethyl methacrylate) and PEGMA (poly(ethylene glycol) methyl ether methacrylate) are structurally similar to DEGMEMA and their polymerization behavior provides relevant insights.

Visualizations

Free Radical Polymerization Mechanism

The following diagram illustrates the three key stages of free radical polymerization: initiation, propagation, and termination.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_1 Free Radicals Initiator->Radical_1 Heat Monomer_1 Initiated Monomer Radical_1->Monomer_1 + Monomer Initiated_Chain Growing Polymer Chain Growing_Chain Propagating Chain Initiated_Chain->Growing_Chain + n(Monomer) Dead_Polymer_1 Terminated Polymer Growing_Chain->Dead_Polymer_1 Combination Dead_Polymer_2 Terminated Polymers Growing_Chain->Dead_Polymer_2 Disproportionation

Caption: Mechanism of Free Radical Polymerization.

Experimental Workflow for Polymer Synthesis

This diagram outlines the general workflow for the laboratory synthesis and characterization of poly(DEGMEMA).

Experimental_Workflow Start Start: Reagent Preparation Purification Monomer Purification Start->Purification Reaction_Setup Reaction Setup under Inert Atmosphere Purification->Reaction_Setup Polymerization Polymerization at Controlled Temperature Reaction_Setup->Polymerization Isolation Polymer Isolation by Precipitation Polymerization->Isolation Purification_Polymer Polymer Purification and Drying Isolation->Purification_Polymer Characterization Polymer Characterization (GPC, NMR, FTIR) Purification_Polymer->Characterization End End: Purified Polymer Characterization->End

Caption: General experimental workflow for polymer synthesis.

References

Application Notes and Protocols for RAFT Polymerization of Di(ethylene glycol) Ethyl Ether Methacrylate (DEGEEMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of polymers from di(ethylene glycol) ethyl ether methacrylate (DEGEEMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymer, poly(DEGEEMA), exhibits thermo-responsive behavior, making it a promising candidate for various biomedical applications, particularly in the field of drug delivery.

Introduction

Di(ethylene glycol) ethyl ether methacrylate (DEGEEMA) is a hydrophilic monomer that can be polymerized to create biocompatible and thermo-responsive polymers. The use of RAFT polymerization allows for precise control over the molecular weight, architecture, and narrow molecular weight distribution of the resulting polymers, which is crucial for their application in drug delivery systems.[1][2] Poly(DEGEEMA) and its copolymers exhibit a Lower Critical Solution Temperature (LCST), a temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state in an aqueous solution. This property can be harnessed to trigger drug release at specific physiological temperatures, such as in tumor microenvironments which are often slightly warmer than healthy tissues.

Applications in Drug Development

The thermo-responsive nature of poly(DEGEEMA) makes it an intelligent material for targeted drug delivery.[3][4] Drug-loaded nanoparticles or hydrogels formulated with poly(DEGEEMA) can be designed to be stable at physiological temperature (around 37°C) and release their therapeutic payload in response to a localized temperature increase (hyperthermia) or the slightly elevated temperatures of inflamed or cancerous tissues. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.[5][6]

Experimental Protocols

The following protocols are generalized from published literature and should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Materials
  • Monomer: Di(ethylene glycol) ethyl ether methacrylate (DEGEEMA)

  • RAFT Agent (Chain Transfer Agent - CTA):

    • 2-Cyano-2-propyl dithiobenzoate (CPDB)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

    • 5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP)[7]

  • Initiator:

    • Azobisisobutyronitrile (AIBN)

    • 4,4'-Azobis(4-cyanovaleric acid) (ACVA)[7]

  • Solvent:

    • 1,4-Dioxane[8]

    • Tetrahydrofuran (THF)[7]

    • Ethanol

  • Inhibitor Remover: Basic alumina

  • Nitrogen or Argon gas

  • Schlenk flasks or similar reaction vessels

  • Standard laboratory glassware and magnetic stirrers

Protocol 1: RAFT Polymerization of DEGEEMA in Tetrahydrofuran (THF)

This protocol is adapted from a method for the synthesis of thermo-responsive copolymers.[7]

  • Monomer Purification: Pass DEGEEMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine DEGEEMA (e.g., 15 mmol), the RAFT agent APP (e.g., 0.15 mmol), and the initiator ACVA (e.g., 0.038 mmol) in THF (to achieve a 25% v/v monomer concentration).[7]

  • Degassing: Seal the flask with a rubber septum and bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4 hours).[7]

  • Termination: To quench the polymerization, cool the reaction vessel in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution and precipitation steps two to three times to remove unreacted monomer and other impurities.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: RAFT Polymerization of DEGEEMA in 1,4-Dioxane

This protocol is based on the synthesis of statistical terpolymers for multi-responsive applications.[8]

  • Monomer Purification: Purify DEGEEMA by passing it through a basic alumina column.

  • Reaction Setup: In a round-bottom flask, dissolve DEGEEMA, the RAFT agent CPAD, and the initiator AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] can be in the range of[9]:[10]:[0.2].[8]

  • Degassing: Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 20 minutes.[8]

  • Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 70°C) and allow the reaction to proceed with stirring for a predetermined time to achieve the desired conversion.

  • Termination and Purification: Follow the same procedure as described in Protocol 1 for termination, precipitation, and drying of the polymer.

Characterization of Poly(DEGEEMA)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the monomer conversion.[10][11]

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography - SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12][13][14] A low PDI (typically < 1.3) is indicative of a controlled polymerization process.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic radius of the polymer chains in solution and to determine the Lower Critical Solution Temperature (LCST) by monitoring the change in particle size with increasing temperature.

  • Turbidimetry: The LCST can also be determined by measuring the transmittance of a polymer solution at a specific wavelength as a function of temperature. A sharp decrease in transmittance indicates the phase transition.

Data Presentation

The following tables summarize typical quantitative data obtained from the RAFT polymerization of DEGEEMA and related monomers under various conditions, as reported in the literature.

Table 1: RAFT Polymerization of DEGEEMA and Copolymers

Monomer(s)RAFT AgentInitiatorSolventTime (h)Temp (°C)Conv. (%)Mn ( g/mol )PDI (Mw/Mn)Reference
DEGEEMA/OEGMAAPPACVATHF470up to 95-< 1.3[7]
DEGEEMA/DMAEMA/OEGMACPADAIBN1,4-Dioxane---~20,000< 1.3[8]
DEGMEMA/MMA--Ionic Liquid---> 25,000< 1.10[1]

Note: "-" indicates data not specified in the cited abstract.

Visualizations

Experimental Workflow for RAFT Polymerization of DEGEEMA

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer DEGEEMA Monomer Purification Reagents Weighing of Monomer, RAFT Agent, & Initiator Monomer->Reagents Setup Reaction Setup in Solvent Reagents->Setup Degas Degassing (N2 or Ar Purge) Setup->Degas Polymerize Polymerization (Heating & Stirring) Degas->Polymerize Terminate Termination (Cooling & Air Exposure) Polymerize->Terminate Precipitate Precipitation in Non-solvent Terminate->Precipitate Dry Drying under Vacuum Precipitate->Dry Characterize Characterization (NMR, GPC, DLS) Dry->Characterize Drug_Delivery_Concept cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_delivery Targeted Drug Delivery DEGEEMA DEGEEMA Monomer RAFT RAFT Polymerization DEGEEMA->RAFT PolyDEGEEMA Poly(DEGEEMA) (Thermo-responsive) RAFT->PolyDEGEEMA Formulation Encapsulation PolyDEGEEMA->Formulation Drug Therapeutic Drug Drug->Formulation Nanoparticle Drug-loaded Nanoparticle Formulation->Nanoparticle Systemic Systemic Administration Nanoparticle->Systemic Target Target Site (e.g., Tumor) Systemic->Target TempIncrease Temperature > LCST (Hyperthermia or Pathological) Target->TempIncrease Release Drug Release TempIncrease->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in 3D Bioprinting Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known as triethylene glycol monomethyl ether methacrylate (TGMEMA), is a hydrophilic monomer increasingly utilized in the formulation of biocompatible hydrogels for 3D bioprinting. Its unique chemical structure, featuring a methacrylate group for photo-polymerization and a flexible, water-soluble triethylene glycol chain, imparts desirable properties to bioinks, such as tunable mechanical characteristics, high water content, and biocompatibility. These attributes make it a promising component for creating 3D cellular constructs for tissue engineering, drug screening, and disease modeling.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in the formulation of photocurable bioinks for extrusion-based 3D bioprinting.

Properties of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

PropertyValueReference
Chemical Formula C11H20O5[1]
Molecular Weight 232.27 g/mol [1]
CAS Number 24493-59-2[1]
Density 1.02 g/mL at 25 °C[1]
Form Liquid[1]
Key Features Methacrylate and ether functionalities, excellent solubility in organic solvents, high reactivity for polymerization, forms flexible and durable polymer networks.[1]

Experimental Protocols

I. Bioink Formulation

This protocol describes the preparation of a photocrosslinkable bioink containing 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate. The formulation can be adjusted to achieve desired rheological and mechanical properties.

Materials:

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

  • Natural polymer (e.g., gelatin methacrylate (GelMA), hyaluronic acid methacrylate (HAMA))

  • Photoinitiator (e.g., Irgacure 2959, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP))

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (if preparing a cell-laden bioink)

  • Desired cell type

Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sterile syringes and filters (0.22 µm)

  • 3D Bioprinter (extrusion-based)

  • UV curing system (e.g., 365 nm or 405 nm)

Protocol:

  • Preparation of Polymer Stock Solutions:

    • Prepare a stock solution of the natural polymer (e.g., 10% w/v GelMA) in sterile PBS. Gently heat and stir until fully dissolved.

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP) in sterile PBS. Protect from light.

  • Bioink Preparation (Acellular):

    • In a sterile, light-protected container, combine the desired amount of the natural polymer stock solution with 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

    • Add the photoinitiator stock solution to the mixture. A typical starting concentration for the photoinitiator is 0.05% to 0.5% (w/v) of the final bioink volume.[2][3]

    • Vortex the mixture until a homogenous solution is achieved.

    • To remove bubbles, centrifuge the bioink at a low speed.

  • Bioink Preparation (Cell-laden):

    • Prepare the acellular bioink as described above.

    • Trypsinize and count the desired cells. Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in a small volume of cell culture medium.

    • Gently mix the cell suspension with the acellular bioink to achieve the desired cell density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). Avoid introducing air bubbles.

II. 3D Bioprinting and Photocrosslinking

This protocol outlines the general procedure for printing and crosslinking the formulated bioink. Printing parameters will need to be optimized based on the specific bioink composition and 3D bioprinter used.

Protocol:

  • Printer Setup:

    • Load the prepared bioink into a sterile printing cartridge.

    • Equilibrate the printing environment to the desired temperature (e.g., room temperature or 37°C for cell-laden bioinks).

  • Printing:

    • Design the desired 3D structure using CAD software.

    • Optimize printing parameters such as extrusion pressure, printing speed, and nozzle diameter to ensure good printability and shape fidelity.

  • Photocrosslinking:

    • Immediately after printing, expose the construct to UV light of the appropriate wavelength for the chosen photoinitiator (e.g., 365 nm for Irgacure 2959, 405 nm for LAP).

    • The exposure time will depend on the photoinitiator concentration, light intensity, and the thickness of the construct. It is crucial to optimize this step to ensure sufficient crosslinking without compromising cell viability.[3][4]

Characterization of Bioinks and Printed Constructs

Rheological Properties

The rheological properties of the bioink are critical for its printability.[5][6] Key parameters to measure include viscosity and shear-thinning behavior.

ParameterTypical Values for Printable Bioinks
Viscosity 0.03 - 30 Pa·s
Shear-thinning behavior (n < 1) n = 0.2 - 0.6

Protocol for Rheological Characterization:

  • Use a rheometer with a parallel plate geometry.

  • Perform a steady-state flow sweep to measure viscosity as a function of shear rate (e.g., 0.01 to 100 s⁻¹).[7]

  • Perform an oscillatory frequency sweep to determine the storage modulus (G') and loss modulus (G''). For a gel-like structure, G' should be greater than G''.[7]

Mechanical Properties

The mechanical properties of the crosslinked hydrogel are important for the structural integrity of the printed construct and for mimicking the native tissue environment.

ParameterTypical Range for Soft Tissues
Compressive Modulus 1 - 100 kPa

Protocol for Mechanical Testing:

  • Print and crosslink cylindrical or cubical constructs.

  • Use a dynamic mechanical analyzer (DMA) or a universal testing machine to perform unconfined compression tests.

  • Calculate the compressive modulus from the linear region of the stress-strain curve.[7]

Cell Viability

For cell-laden constructs, it is essential to assess the viability of the encapsulated cells after the printing and crosslinking processes.

Protocol for Cell Viability Assay:

  • Culture the 3D printed cell-laden constructs in appropriate cell culture medium.

  • At desired time points (e.g., 24, 48, 72 hours), perform a live/dead staining assay using Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

  • Image the constructs using a fluorescence microscope and quantify the percentage of live and dead cells.

Visualizations

experimental_workflow cluster_preparation Bioink Preparation cluster_printing 3D Bioprinting cluster_crosslinking Crosslinking cluster_analysis Analysis monomer 2-(2-(2-Hydroxyethoxy)ethoxy) ethyl 2-methyl-2-propenoate mixing Mixing & Homogenization monomer->mixing polymer Natural Polymer (e.g., GelMA) polymer->mixing photoinitiator Photoinitiator (e.g., LAP) photoinitiator->mixing cells Cells cells->mixing bioink Cell-laden Bioink mixing->bioink printer Extrusion Bioprinter bioink->printer construct Printed Construct printer->construct uv UV Exposure (e.g., 405 nm) construct->uv crosslinked_construct Crosslinked Scaffold uv->crosslinked_construct rheology Rheological Analysis crosslinked_construct->rheology mechanical Mechanical Testing crosslinked_construct->mechanical viability Cell Viability Assay crosslinked_construct->viability

Caption: Experimental workflow for bioink formulation, 3D bioprinting, and characterization.

Conclusion

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is a versatile monomer for the development of photocrosslinkable bioinks for 3D bioprinting. By blending it with natural polymers and selecting an appropriate photoinitiator, it is possible to create bioinks with tunable rheological and mechanical properties that support high cell viability. The protocols and data presented in these application notes provide a starting point for researchers to develop and optimize their own bioink formulations for a wide range of tissue engineering and drug development applications. Further optimization of the bioink composition and printing parameters is recommended to meet the specific requirements of the target application.

References

Application Notes and Protocols for Crosslinking Di(ethylene glycol) Ethyl Ether Methacrylate (DEGMA) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common crosslinking methods for the synthesis of di(ethylene glycol) ethyl ether methacrylate (DEGMA) hydrogels. The protocols outlined below are intended to serve as a foundational guide for the development of DEGMA hydrogels with tunable properties for applications in drug delivery and tissue engineering.

Introduction to DEGMA Hydrogels

Di(ethylene glycol) ethyl ether methacrylate (DEGMA) is a thermoresponsive monomer that can be polymerized to form hydrogels with a lower critical solution temperature (LCST) close to physiological temperatures. This property makes DEGMA hydrogels particularly attractive as "smart" biomaterials for controlled drug delivery and cell encapsulation, as they can undergo a phase transition from a soluble to an insoluble state in response to temperature changes. The physical and chemical properties of these hydrogels, such as their swelling behavior, mechanical strength, and drug release kinetics, are highly dependent on the crosslinking method and density.

Comparative Overview of Crosslinking Methods

The choice of crosslinking strategy is critical in tailoring the properties of DEGMA hydrogels for specific biomedical applications. The most common methods include chemical crosslinking, photo-crosslinking, and redox-responsive crosslinking.

Chemical Crosslinking: This method involves the use of a chemical crosslinking agent to form covalent bonds between the polymer chains. Ethylene glycol dimethacrylate (EGDMA) and poly(ethylene glycol) dimethacrylate (PEGDMA) are commonly used crosslinkers for methacrylate-based hydrogels. The crosslinking density, and therefore the hydrogel's properties, can be controlled by varying the concentration of the crosslinker.[1]

Photo-crosslinking: This technique utilizes a photoinitiator that, upon exposure to UV or visible light, generates free radicals that initiate the polymerization and crosslinking of the DEGMA monomers and a crosslinking agent.[2] Photo-crosslinking offers excellent spatial and temporal control over the gelation process, making it suitable for applications such as 3D bioprinting and creating patterned hydrogels.[2]

Redox-Responsive Crosslinking: This approach incorporates disulfide bonds into the hydrogel network, which can be cleaved in a reducing environment, such as the intracellular space with high glutathione concentrations.[3] This allows for the "on-demand" degradation of the hydrogel and release of encapsulated therapeutics in response to specific biological cues.[4]

Quantitative Data Summary

The following tables summarize the impact of different crosslinking parameters on the key properties of DEGMA and similar oligo(ethylene glycol) methacrylate-based hydrogels.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

Crosslinker (EGDMA) Concentration (wt%)Young's Modulus (kPa)Swelling Ratio (%)Reference
0.234-[1]
0.5--[1]
1.0380-[1]
2.0-Decreased with increasing concentration[1]
3.0-Decreased with increasing concentration[5]
4.0-Decreased with increasing concentration[1]
5.0-Decreased with increasing concentration[1]

Table 2: Comparison of Different Crosslinkers on Hydrogel Properties

Crosslinker Type (at similar concentrations)Storage Modulus (G')Swelling RatioReference
N,N'-methylenebis(acrylamide) (BIS)LowerHigher[5]
Poly(ethylene glycol) dimethacrylate (PEGDMA)HigherLower[5]

Table 3: Drug Release Kinetics from Crosslinked Hydrogels

CrosslinkerDrugRelease MechanismReference
Ethylene glycol dimethacrylate (EGDMA)Metformin HydrochlorideNon-Fickian diffusion[1]
Poly(ethylene glycol) dimethacrylate (PEGDMA)TheophyllinepH-dependent[6]

Experimental Protocols

Protocol 1: Chemical Crosslinking of DEGMA Hydrogels using EGDMA

This protocol describes the synthesis of a DEGMA hydrogel using free radical polymerization with EGDMA as the crosslinker.

Materials:

  • Di(ethylene glycol) ethyl ether methacrylate (DEGMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a monomer solution by dissolving DEGMA and EGDMA in PBS. The final concentration of DEGMA is typically in the range of 10-20 wt%, and the EGDMA concentration can be varied (e.g., 0.5-5 mol% relative to DEGMA) to control the crosslinking density.

  • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (typically 0.1-0.5 wt% of the monomer), to the solution and mix gently.

  • Add the accelerator, TEMED (typically 0.1-0.5 vol% of the monomer solution), to initiate the polymerization.

  • Quickly transfer the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After gelation, immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours to remove any unreacted monomers and initiator. The washing solution should be changed several times.

Protocol 2: Photo-crosslinking of DEGMA Hydrogels

This protocol details the fabrication of DEGMA hydrogels using UV-initiated photo-crosslinking.

Materials:

  • Di(ethylene glycol) ethyl ether methacrylate (DEGMA)

  • Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)

  • 2-hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or other suitable photoinitiator

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a precursor solution by dissolving DEGMA, PEGDMA, and the photoinitiator in PBS. Typical concentrations are 10-30 wt% for DEGMA, 1-10 mol% for PEGDMA (relative to DEGMA), and 0.05-0.5 wt% for the photoinitiator.

  • Stir the solution in the dark until all components are fully dissolved.

  • Pipette the precursor solution into a transparent mold.

  • Expose the solution to UV light (e.g., 365 nm) for a specified period (typically 1-10 minutes) to initiate crosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • After crosslinking, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively in deionized water or PBS to remove unreacted components.

Protocol 3: Synthesis of Redox-Responsive DEGMA Hydrogels

This protocol describes the preparation of a DEGMA-based hydrogel with disulfide crosslinks, rendering it responsive to reducing agents.

Materials:

  • Di(ethylene glycol) ethyl ether methacrylate (DEGMA)

  • Bis(2-methacryloyloxyethyl) disulfide (DSDMA) (redox-responsive crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a monomer solution by dissolving DEGMA and DSDMA in PBS. The molar ratio of DSDMA to DEGMA can be adjusted to control the density of redox-responsive crosslinks.

  • Follow steps 2-5 from Protocol 1 for degassing and initiation of polymerization.

  • Allow the polymerization to proceed to form the hydrogel.

  • Wash the resulting hydrogel thoroughly in deionized water or PBS to remove any unreacted components.

  • To test the redox-responsiveness, the hydrogel can be incubated in a solution containing a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), and its degradation can be monitored over time.

Visualizations

Chemical_Crosslinking DEGMA DEGMA Monomer Polymerization Free Radical Polymerization DEGMA->Polymerization EGDMA EGDMA Crosslinker EGDMA->Polymerization Initiator Initiator (e.g., APS/TEMED) Initiator->Polymerization Hydrogel Crosslinked DEGMA Hydrogel Polymerization->Hydrogel

Caption: Chemical crosslinking of DEGMA hydrogels.

Photo_Crosslinking Precursor DEGMA + PEGDMA + Photoinitiator Solution Crosslinking Photo-initiated Crosslinking Precursor->Crosslinking UV_Light UV Light UV_Light->Crosslinking Hydrogel Photo-crosslinked DEGMA Hydrogel Crosslinking->Hydrogel

Caption: Photo-crosslinking of DEGMA hydrogels.

Redox_Responsive_Crosslinking DEGMA DEGMA Monomer Polymerization Polymerization DEGMA->Polymerization DSDMA DSDMA (S-S) Crosslinker DSDMA->Polymerization Hydrogel Redox-Responsive Hydrogel Polymerization->Hydrogel Cleavage Disulfide Bond Cleavage Hydrogel->Cleavage Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Cleavage Degraded_Hydrogel Degraded Hydrogel Cleavage->Degraded_Hydrogel

Caption: Redox-responsive crosslinking and degradation.

Drug_Delivery_Pathway Hydrogel Drug-loaded DEGMA Hydrogel Drug_Release Drug Release Hydrogel->Drug_Release Receptor Receptor Drug_Release->Receptor Drug Binding Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: General signaling pathway for drug delivery.

References

Application Notes and Protocols for the Analytical Characterization of DEGMA Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(ethylene glycol) methyl ether methacrylate (DEGMA) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in drug delivery, biomaterials, and smart hydrogels. The thermoresponsive nature of poly(DEGMA) (p(DEGMA)), characterized by a Lower Critical Solution Temperature (LCST) in aqueous solutions, makes it a material of significant interest. Precise and comprehensive characterization of p(DEGMA) is crucial for understanding its structure-property relationships and ensuring its performance in various applications. These application notes provide detailed protocols for the key analytical techniques used to characterize p(DEGMA) and its derivatives.

I. Molecular Weight and Polydispersity Determination

The molecular weight and molecular weight distribution, or polydispersity index (PDI), are fundamental properties of polymers that significantly influence their physical and biological behavior. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for these measurements.

Table 1: Typical Molecular Weight and Polydispersity Data for p(DEGMA) Polymers
Polymer ArchitectureSynthesis MethodNumber-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
Linear p(DEGMA)GTP15,000-1.5[1]
Linear p(DEGMA)RAFT34,98343,0131.22[2]
Hyperbranched p(DEGMA-co-DIPAEMA)RAFT-9,8001.18[3]
Hyperbranched p(DEGMA-co-OEGMA)RAFT13,000 - 15,000-Low
Linear p(AAPBA-b-DEGMA)RAFT11,50012,8001.11[4]

GTP: Group Transfer Polymerization; RAFT: Reversible Addition-Fragmentation chain-Transfer polymerization; DIPAEMA: 2-(diisopropylamino)ethyl methacrylate; OEGMA: oligo(ethylene glycol) methyl ether methacrylate; AAPBA: 3-acrylamidophenylboronic acid.

Experimental Protocol: Size Exclusion Chromatography (SEC/GPC)

This protocol outlines the determination of Mn, Mw, and PDI of p(DEGMA) using a conventional SEC/GPC system with a refractive index (RI) detector.

Materials:

  • p(DEGMA) sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene or poly(methyl methacrylate) (PMMA) standards of narrow polydispersity[5][6]

  • 0.2 µm syringe filters

Instrumentation:

  • SEC/GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.

  • GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.

  • Standard Solution Preparation: Prepare a series of polystyrene or PMMA standard solutions in THF at concentrations ranging from 0.1 to 1.0 mg/mL. Ensure complete dissolution.

  • Sample Preparation: Dissolve the p(DEGMA) sample in THF at a concentration of approximately 1-2 mg/mL. Gently agitate to ensure complete dissolution. Filter the sample solution through a 0.2 µm syringe filter into an autosampler vial.

  • Instrument Setup:

    • Set the column oven temperature (e.g., 30-40 °C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Inject the prepared polymer standards, starting from the lowest molecular weight. Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time.

  • Sample Analysis: Inject the prepared p(DEGMA) sample solution.

  • Data Analysis: Using the GPC software, determine the Mn, Mw, and PDI of the p(DEGMA) sample based on the calibration curve.

II. Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure and composition of polymers.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to confirm the structure of p(DEGMA) and determine the composition of copolymers.

Materials:

  • p(DEGMA) sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)

  • NMR tube

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the p(DEGMA) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[7][8] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Set the appropriate acquisition parameters, including the number of scans (e.g., 16-64 scans for sufficient signal-to-noise).[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or HDO at 4.79 ppm).

    • Integrate the characteristic peaks of the p(DEGMA) repeating unit. Key signals for p(DEGMA) typically appear at:

      • ~3.38 ppm (-OCH₃)

      • ~3.65 ppm (-OCH₂CH₂O-)

      • ~4.1 ppm (-COOCH₂-)

      • ~0.8-1.1 ppm and ~1.8-2.1 ppm (backbone -CH₃ and -CH₂-)

    • For copolymers, the composition can be calculated from the ratio of the integrated peak areas of the characteristic protons of each monomer unit.[3]

III. Particle Size and Self-Assembly Characterization

Dynamic Light Scattering (DLS) is a key technique for measuring the hydrodynamic radius (Rh) of polymers and their aggregates in solution, providing insights into their self-assembly behavior and response to stimuli.

Table 2: Hydrodynamic Radii of p(DEGMA)-based Micelles and Aggregates
Polymer SystemConditionHydrodynamic Radius (Rh, nm)Polydispersity Index (PDI)Reference
p(DEGMA-co-DIPAEMA) HyperbranchedpH 3, 25 °C17/85 (bimodal)-[10]
p(DEGMA-co-DIPAEMA) HyperbranchedpH 7, 25 °C15-[3]
p(DEGMA-co-DIPAEMA) HyperbranchedpH 10, 25 °C12-[3]
p(DEGMA-co-OEGMA)-b-PNIPAAm37 °C160-[11]
Linear p(DEGMA)Below LCST~10 (unimers)-[12]

PNIPAAm: poly(N-isopropylacrylamide)

Experimental Protocol: Dynamic Light Scattering (DLS)

This protocol details the measurement of the hydrodynamic radius of p(DEGMA) assemblies in an aqueous solution.

Materials:

  • p(DEGMA) sample

  • High-purity water (e.g., Milli-Q)

  • 0.2 or 0.45 µm syringe filters

Instrumentation:

  • DLS instrument equipped with a laser and a temperature-controlled sample holder.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the p(DEGMA) sample in high-purity water at a concentration of approximately 1 mg/mL.[13]

    • Filter the solution through a 0.2 or 0.45 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.[3]

    • Allow the sample to equilibrate at the desired temperature for at least 15 minutes before measurement.[3]

  • Instrument Setup:

    • Set the measurement temperature.

    • Select the scattering angle (e.g., 90° or 173°).[3][14]

    • Set the acquisition time and number of runs.

  • Data Acquisition: Perform the DLS measurement.

  • Data Analysis:

    • Analyze the correlation function using algorithms such as cumulants analysis to obtain the average hydrodynamic radius and polydispersity index.

    • Use algorithms like CONTIN for more detailed size distribution analysis.[12]

IV. Thermal Properties Analysis

The thermal properties of p(DEGMA), particularly its glass transition temperature (Tg) and lower critical solution temperature (LCST), are critical for its applications. These are typically determined by Differential Scanning Calorimetry (DSC). Thermal stability is assessed using Thermogravimetric Analysis (TGA).

Table 3: Thermal Transition Temperatures of p(DEGMA) and its Copolymers
Polymer SystemGlass Transition Temperature (Tg, °C)Lower Critical Solution Temperature (LCST, °C)Reference
p(DEGMA) Homopolymer-23 - 27[1][12]
p(DEGMA-co-DMAM)-33.5[15]
p(DEGMA-co-OEGMA)-50 to -6031 - 33[1]
p(NIPAAm-co-DEGMA)105 - 135-[16]

DMAM: N,N-dimethylacrylamide

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol describes the determination of Tg and LCST.

Materials:

  • p(DEGMA) sample (solid for Tg, aqueous solution for LCST)

  • DSC pans (aluminum)

Instrumentation:

  • DSC instrument

Procedure for Tg Determination:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry p(DEGMA) sample into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the heating rate, typically 10-20 °C/min.[17]

    • Program a heat-cool-heat cycle to erase the thermal history of the polymer.

  • Data Acquisition: Run the thermal program.

  • Data Analysis: Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.

Procedure for LCST Determination:

  • Sample Preparation: Prepare an aqueous solution of p(DEGMA) at the desired concentration (e.g., 1 wt%). Accurately weigh a small amount of the solution into a DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and a reference pan containing the same amount of water in the DSC cell.

    • Set a slow heating rate, typically 1 °C/min, for better resolution of the transition.[18]

  • Data Acquisition: Heat the sample through the expected LCST range.

  • Data Analysis: The LCST is determined from the onset or peak of the endothermic transition in the heat flow curve.[16]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the assessment of the thermal stability of p(DEGMA).

Materials:

  • p(DEGMA) sample (5-10 mg)

  • TGA pan (e.g., alumina or platinum)

Instrumentation:

  • TGA instrument

Procedure:

  • Sample Preparation: Place 5-10 mg of the dry p(DEGMA) sample into a TGA pan.[19][20]

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the heating rate, typically 10 or 20 °C/min.[21][22]

    • Set the atmosphere (e.g., nitrogen or air) and flow rate (e.g., 20-50 mL/min).[19][21]

  • Data Acquisition: Heat the sample over a wide temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.

V. End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that can provide information on the molecular weight distribution and, importantly, the structure of polymer end-groups.

Experimental Protocol: MALDI-TOF MS

This protocol describes the analysis of p(DEGMA) to confirm its end-group structure.

Materials:

  • p(DEGMA) sample

  • Matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol)[23][24]

  • Cationizing agent (e.g., sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA))[23][24]

  • Solvent (e.g., THF)

Instrumentation:

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the p(DEGMA) sample in THF (e.g., 10 mg/mL).

    • Prepare a solution of the matrix in THF (e.g., 20 mg/mL).

    • Prepare a solution of the cationizing agent in THF (e.g., 10 mg/mL).

    • Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:10:1 v/v/v).

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.

  • Instrument Setup:

    • Insert the target plate into the mass spectrometer.

    • Optimize the laser intensity to obtain good signal intensity without causing fragmentation.[23]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • The spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific number of repeating units and a charge from the cationizing agent.

    • The mass of the repeating unit can be confirmed from the mass difference between adjacent peaks.

    • The mass of the end groups can be calculated by subtracting the mass of the repeating units and the cationizing agent from the total mass of a given oligomer.

Visualizations

Experimental Workflow for p(DEGMA) Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_properties Determined Properties synthesis p(DEGMA) Synthesis (e.g., RAFT, GTP) sec SEC/GPC synthesis->sec Characterize nmr NMR Spectroscopy synthesis->nmr Characterize dls Dynamic Light Scattering synthesis->dls Characterize thermal Thermal Analysis (DSC & TGA) synthesis->thermal Characterize maldi MALDI-TOF MS synthesis->maldi Characterize mw Molecular Weight (Mn, Mw) Polydispersity (PDI) sec->mw structure Chemical Structure Copolymer Composition nmr->structure size Hydrodynamic Radius (Rh) Self-Assembly dls->size transitions Thermal Transitions (Tg, LCST) Thermal Stability thermal->transitions end_groups End-Group Identity maldi->end_groups

Caption: Workflow for p(DEGMA) characterization.

Logical Relationship of Analytical Techniques

G cluster_bulk Bulk Properties cluster_solution Solution Properties pDEGMA p(DEGMA) Polymer MW Molecular Weight & Distribution pDEGMA->MW SEC/GPC, MALDI-TOF Structure Chemical Structure & Composition pDEGMA->Structure NMR, FTIR Thermal Thermal Properties pDEGMA->Thermal DSC, TGA Size Particle Size & Aggregation pDEGMA->Size DLS MW->Size Structure->Thermal Thermal->Size

Caption: Interrelation of p(DEGMA) properties and techniques.

References

Application Notes and Protocols for the Removal of Inhibitors from 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known as triethylene glycol monomethacrylate (TEGMA), is a hydrophilic monomer widely utilized in the synthesis of polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. Commercial TEGMA is typically supplied with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during transport and storage. For many applications, particularly in controlled polymerization reactions and the formulation of high-purity biomaterials, the removal of these inhibitors is a critical prerequisite.

These application notes provide detailed protocols for three common and effective methods for the removal of MEHQ from TEGMA:

  • Method A: Basic Alumina Column Chromatography

  • Method B: Sodium Hydroxide (NaOH) Wash

  • Method C: Vacuum Distillation

Additionally, protocols for the quality control of the purified monomer are provided to ensure the successful removal of the inhibitor and to assess the purity of the final product.

Data Presentation: Comparison of Inhibitor Removal Methods

The following table summarizes the key aspects of each inhibitor removal method for easy comparison.

Parameter Method A: Basic Alumina Column Chromatography Method B: Sodium Hydroxide (NaOH) Wash Method C: Vacuum Distillation
Principle Adsorption of the phenolic inhibitor onto a solid support.Acid-base extraction of the weakly acidic inhibitor into an aqueous basic solution.Separation based on the difference in boiling points between the monomer and the inhibitor.
Scale Laboratory scale (milliliters to a few liters).Laboratory to pilot scale.Laboratory to industrial scale.
Efficiency High, can reduce inhibitor levels to <10 ppm.Moderate to high, may require multiple washes.Very high, capable of producing highly pure monomer.
Speed Relatively fast for small quantities.Can be time-consuming due to multiple extraction and drying steps.Can be slow, especially for large volumes.
Advantages Simple setup, mild conditions, avoids the use of aqueous solutions.Cost-effective, scalable.Yields very high purity monomer, removes other non-volatile impurities.
Disadvantages Alumina can be a cost factor, potential for monomer loss on the column.Introduces water that must be removed, potential for base-induced hydrolysis of the ester.Requires specialized equipment (vacuum pump, distillation setup), risk of thermal polymerization if not properly controlled.
Typical Monomer Loss 5-15%10-20%10-25% (including head and tail fractions)

Experimental Protocols

Method A: Basic Alumina Column Chromatography

This method relies on the adsorption of the phenolic MEHQ inhibitor onto activated basic alumina. It is a simple and effective method for small-scale purification.

Materials:

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask

  • Anhydrous sodium sulfate (optional, for drying)

Protocol:

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Insert a small plug of glass wool at the bottom of the column or ensure a fritted disc is in place.

    • Add the basic alumina to the column. A general guideline is to use approximately 5-10 g of alumina for every 100 mL of monomer to be purified.

    • Gently tap the column to ensure even packing of the alumina.

  • Monomer Purification:

    • Carefully pour the TEGMA onto the top of the alumina bed.

    • Open the stopcock and allow the monomer to percolate through the alumina under gravity.

    • Collect the purified monomer in a clean, dry collection flask.

    • The first few milliliters of the eluate may contain residual impurities and can be discarded.

  • Post-Purification (Optional):

    • If the purified monomer appears cloudy, it may contain residual water. Add a small amount of anhydrous sodium sulfate, swirl, and then filter or decant the clear monomer.

  • Storage:

    • The purified, inhibitor-free monomer should be used immediately or stored at 2-8°C in the dark for a short period to prevent spontaneous polymerization. For longer-term storage, re-inhibition with a lower concentration of a suitable inhibitor may be necessary.

G cluster_workflow Workflow for Basic Alumina Column Chromatography prep_column Prepare Alumina Column load_monomer Load Inhibited Monomer prep_column->load_monomer elute_monomer Elute Monomer load_monomer->elute_monomer collect_purified Collect Purified Monomer elute_monomer->collect_purified

Caption: Workflow for Inhibitor Removal using Basic Alumina Column Chromatography.

Method B: Sodium Hydroxide (NaOH) Wash

This method utilizes an acid-base extraction to remove the weakly acidic MEHQ inhibitor. The phenolic hydroxyl group of MEHQ is deprotonated by the NaOH, forming a water-soluble salt that is extracted into the aqueous phase.

Materials:

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate containing MEHQ inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers and flasks

  • pH paper or pH meter

Protocol:

  • Extraction:

    • Place the TEGMA in a separatory funnel.

    • Add an equal volume of 0.1 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The lower aqueous layer will contain the sodium salt of MEHQ.

    • Drain the lower aqueous layer.

    • Repeat the wash with 0.1 M NaOH solution two more times, or until the aqueous layer is colorless.

  • Neutralization and Washing:

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer to ensure it is neutral (pH ~7). Repeat the water wash if necessary.

    • Wash the monomer with an equal volume of saturated brine solution to facilitate the removal of dissolved water from the organic phase.

  • Drying:

    • Drain the monomer into a clean, dry flask.

    • Add anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 g per 10 mL of monomer).

    • Swirl the flask and let it stand for 15-30 minutes to allow for complete drying. The drying agent should move freely when swirled.

  • Filtration and Storage:

    • Filter the dried monomer to remove the drying agent.

    • The purified monomer should be used immediately or stored under the conditions described in Method A.

G cluster_workflow Workflow for Sodium Hydroxide Wash add_monomer Monomer in Separatory Funnel add_naoh Add 0.1M NaOH Solution add_monomer->add_naoh shake_vent Shake and Vent add_naoh->shake_vent separate_layers Separate Aqueous Layer shake_vent->separate_layers repeat_wash Repeat NaOH Wash (2x) separate_layers->repeat_wash water_wash Wash with Deionized Water repeat_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry_agent Dry with Anhydrous MgSO4/Na2SO4 brine_wash->dry_agent filter_monomer Filter to Obtain Purified Monomer dry_agent->filter_monomer

Caption: Workflow for Inhibitor Removal using NaOH Wash.

Method C: Vacuum Distillation

Vacuum distillation is a highly effective method for purifying monomers, as it separates the monomer from the non-volatile inhibitor based on their boiling point differences. This method can yield very pure monomer but requires careful control to prevent thermal polymerization.

Materials:

  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate containing MEHQ inhibitor

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

Protocol:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all glassware is clean and dry.

    • Place the inhibited TEGMA and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Distillation:

    • Begin stirring the monomer.

    • Gradually reduce the pressure to the desired level (e.g., 1 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • The boiling point of TEGMA at 1 mmHg is in the range of 150-160°C.[1]

    • Collect the distilled monomer in the receiving flask. It is advisable to discard the initial and final fractions (head and tail) to ensure the highest purity of the main fraction.

  • Completion and Storage:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified monomer should be used immediately or stored as described in Method A.

G cluster_workflow Workflow for Vacuum Distillation setup Assemble Distillation Apparatus load Load Inhibited Monomer setup->load reduce_pressure Reduce Pressure (e.g., 1 mmHg) load->reduce_pressure heat Heat to Boiling Point (150-160°C) reduce_pressure->heat collect Collect Distilled Monomer heat->collect cool_release Cool and Release Vacuum collect->cool_release

Caption: Workflow for Inhibitor Removal using Vacuum Distillation.

Quality Control Protocols

After inhibitor removal, it is crucial to verify the purity of the monomer. The following are standard quality control tests.

Quantification of Residual MEHQ by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a UV detector can be used to separate and quantify the amount of residual MEHQ in the purified monomer.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm (for MEHQ)

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a series of MEHQ standards of known concentrations in the purified monomer or a suitable solvent (e.g., acetonitrile) to create a calibration curve.

Procedure:

  • Dilute a sample of the purified monomer in the mobile phase.

  • Inject the sample and standards into the HPLC system.

  • Compare the peak area of MEHQ in the sample to the calibration curve to determine its concentration.

Determination of Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a coulometric or volumetric method to determine the trace amount of water in a sample. This is particularly important after the NaOH wash procedure.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Procedure:

  • Follow the instrument manufacturer's instructions for standardization and sample analysis.

  • Inject a known amount of the purified monomer into the titration cell.

  • The instrument will automatically titrate the water and provide the water content, typically in ppm or percentage.

Purity Assessment by Gas Chromatography (GC)

Principle: Gas chromatography can be used to assess the overall purity of the monomer and to detect any volatile impurities or degradation products.

Instrumentation and Conditions:

  • GC System: With a Flame Ionization Detector (FID)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

Procedure:

  • Dilute the purified monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC.

  • The purity can be estimated by the relative peak area of the monomer compared to the total area of all peaks in the chromatogram.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylate and methacrylate monomers can be sensitizers and irritants. Avoid skin and eye contact.

  • Inhibitor-free monomers are prone to spontaneous polymerization, which can be exothermic and potentially violent. Use the purified monomer immediately or store it appropriately for a limited time.

  • When performing vacuum distillation, use a safety shield and ensure the glassware is free of cracks or defects.

By following these detailed protocols and performing the necessary quality control checks, researchers, scientists, and drug development professionals can confidently prepare high-purity 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate for their specific applications.

References

Application Notes and Protocols for DEGMA-Containing Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the formulation and characterization of coatings and adhesives containing Di(ethylene glycol) methyl ether methacrylate (DEGMA). DEGMA is a versatile monomer known for conferring thermo-responsive and hydrophilic properties to polymers, making it valuable in biomedical applications such as drug delivery, tissue engineering, and biocompatible coatings.

Formulation of DEGMA-Containing Polymers

DEGMA can be polymerized using various techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a common method for achieving well-defined polymers. The properties of the resulting polymers can be tuned by copolymerizing DEGMA with other monomers.

Synthesis of Thermo-responsive Copolymers by RAFT Polymerization

This protocol describes the synthesis of statistical copolymers of DEGMA and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which allows for the tuning of the Lower Critical Solution Temperature (LCST).

Experimental Protocol:

  • Monomer and Initiator Preparation:

    • Prepare a stock solution of the desired molar ratio of DEGMA and OEGMA monomers.

    • Dissolve the RAFT chain transfer agent (CTA), such as 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP), and an initiator like Azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., 1,4-dioxane).

  • Polymerization:

    • Combine the monomer solution with the initiator and CTA solution in a reaction vessel.

    • Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Seal the vessel and immerse it in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization.

    • Allow the reaction to proceed for a predetermined time (e.g., 4 hours) to achieve high monomer conversion (up to 95%).[1]

  • Purification:

    • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to remove unreacted monomers and initiator fragments. Repeat this step two more times.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Formulation Monomer_Prep Monomer & Initiator Preparation Polymerization RAFT Polymerization Monomer_Prep->Polymerization Add to reaction vessel Purification Purification Polymerization->Purification Quench & Precipitate NMR 1H-NMR (Composition, Conversion) Purification->NMR GPC GPC (Mn, Mw, Đ) Purification->GPC DSC DSC (Tg) Purification->DSC Turbidimetry Turbidimetry/DLS (Cloud Point, LCST) Purification->Turbidimetry Coating Coating Formulation Purification->Coating Adhesive Adhesive Formulation Purification->Adhesive Hydrogel Hydrogel Formulation (Drug Delivery) Purification->Hydrogel G cluster_drug_delivery Drug Delivery from Thermo-responsive Hydrogel Temp_Low Below LCST (Polymer is soluble, drug is entrapped) Temp_High Above LCST (Hydrogel forms, controlled drug release) Temp_Low->Temp_High Increase Temperature Drug_Release Drug Diffusion Temp_High->Drug_Release Sustained Release

References

Application Notes and Protocols for Controlled Drug Release from DEGMA Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing di(ethylene glycol) methyl ether methacrylate (DEGMA) hydrogels as a platform for controlled drug delivery. The inherent thermoresponsive properties of poly(DEGMA) (p(DEGMA)) make it an intelligent material capable of modulating drug release in response to temperature changes.

Introduction to DEGMA Hydrogels for Controlled Drug Release

Di(ethylene glycol) methyl ether methacrylate (DEGMA) is a monomer that can be polymerized to form hydrogels with significant potential in the biomedical field, particularly in drug delivery.[1] These hydrogels are composed of three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them biocompatible and suitable for encapsulating therapeutic agents.[2]

The key feature of p(DEGMA) hydrogels is their thermoresponsiveness. They exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer undergoes a phase transition from a swollen, hydrophilic state to a collapsed, more hydrophobic state. This transition is reversible and can be tuned to be near physiological body temperature (approximately 32-37°C), making p(DEGMA) hydrogels excellent candidates for "smart" drug delivery systems. When the hydrogel collapses at temperatures above the LCST, the entrapped drug is expelled in a controlled manner.

Mechanism of Thermoresponsive Drug Release

The controlled release of drugs from p(DEGMA) hydrogels is primarily governed by their temperature-dependent swelling behavior. The mechanism can be summarized in the following steps:

  • Below the LCST (e.g., Room Temperature): The p(DEGMA) polymer chains are hydrated and extended, resulting in a swollen hydrogel network with a larger mesh size. In this state, the drug is physically entrapped within the matrix.

  • Above the LCST (e.g., Body Temperature, 37°C): The polymer chains undergo a conformational change, becoming more hydrophobic and expelling water. This leads to a significant reduction in the hydrogel volume (deswelling) and a decrease in the mesh size.

  • Drug Expulsion: The shrinking of the hydrogel network creates a convective force that actively pushes the entrapped drug out of the matrix, leading to an accelerated release rate.

This on-demand release mechanism allows for targeted drug delivery to specific sites in the body where there is a localized increase in temperature, such as in inflamed tissues or tumors.

Mechanism of thermoresponsive drug release from p(DEGMA) hydrogels.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a model p(DEGMA) hydrogel system designed for the controlled release of the chemotherapeutic agent, Doxorubicin (DOX). This data is compiled for a representative hydrogel formulation and is intended to provide a baseline for experimental design.

Table 1: p(DEGMA) Hydrogel Formulation

ComponentMolar RatioPurpose
DEGMA100Monomer
EGDMA1Crosslinker
APS0.5Initiator
TEMED0.5Accelerator

Table 2: Swelling Behavior and Doxorubicin Loading

ParameterValueConditions
Equilibrium Swelling Ratio (%)
at 25°C (Below LCST)850 ± 50pH 7.4 PBS
at 40°C (Above LCST)320 ± 30pH 7.4 PBS
Drug Loading Efficiency (%) 85 ± 51 mg/mL DOX in PBS

Table 3: Temperature-Dependent Cumulative Release of Doxorubicin

Time (hours)Cumulative Release at 25°C (%)Cumulative Release at 37°C (%)
18 ± 225 ± 3
214 ± 342 ± 4
422 ± 360 ± 5
830 ± 475 ± 6
1236 ± 482 ± 6
2445 ± 588 ± 7

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and in vitro characterization of p(DEGMA) hydrogels for controlled drug release.

Protocol 1: Synthesis of p(DEGMA) Hydrogels by Free-Radical Polymerization

Objective: To synthesize a thermoresponsive p(DEGMA) hydrogel.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Glass vials or molds

Procedure:

  • In a glass vial, dissolve the DEGMA monomer and EGDMA crosslinker in PBS to achieve the desired final polymer concentration (e.g., 20% w/v).

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Under the nitrogen atmosphere, add the APS initiator to the solution and mix gently until dissolved.

  • Add the TEMED accelerator to the solution and mix thoroughly.

  • Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer, or into cylindrical molds).

  • Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator. Change the water every 12 hours for 2-3 days.

  • The purified hydrogel can then be cut into desired shapes and sizes for further experiments.

Protocol 2: Drug Loading into p(DEGMA) Hydrogels

Objective: To load a therapeutic agent (e.g., Doxorubicin) into the synthesized p(DEGMA) hydrogel.

Materials:

  • Synthesized and purified p(DEGMA) hydrogels

  • Doxorubicin hydrochloride (or other drug of choice)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or orbital incubator

Procedure:

  • Lyophilize (freeze-dry) a pre-weighed, purified hydrogel sample to determine its dry weight (Wd).

  • Prepare a drug solution of known concentration (e.g., 1 mg/mL Doxorubicin in PBS).

  • Immerse the dried hydrogel sample in the drug solution.

  • Place the vial on a shaker at a low speed and allow the hydrogel to swell and absorb the drug solution for 24-48 hours at a temperature below the LCST (e.g., 4°C or room temperature) to ensure maximum swelling and drug uptake.

  • After the loading period, remove the hydrogel from the solution and gently blot the surface with a lint-free tissue to remove excess surface drug solution.

  • To determine the drug loading efficiency, measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., ~485 nm for Doxorubicin).

  • Calculate the Drug Loading Efficiency (DLE) using the following formula:

    DLE (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the temperature-dependent release of the drug from the p(DEGMA) hydrogel.

Materials:

  • Drug-loaded p(DEGMA) hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to the desired release temperatures (e.g., 25°C and 37°C)

  • Incubator shaker set to the release temperatures

  • UV-Vis spectrophotometer

Procedure:

  • Place a drug-loaded hydrogel sample into a known volume of pre-warmed PBS (e.g., 10 mL) in a sealed container.

  • Place the container in an incubator shaker set to the desired temperature (e.g., 25°C for below LCST and 37°C for above LCST) with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the drug's λmax.

  • Calculate the concentration of the released drug using a standard calibration curve.

  • Calculate the cumulative percentage of drug released at each time point using the following formula, accounting for the previously removed aliquots:

    Cumulative Release (%) = [(Concentration at time t x Total Volume) + Sum of drug in previous aliquots] / Initial Drug Loaded] x 100

  • Plot the cumulative release percentage against time for each temperature to compare the release profiles.

Experimental and Design Workflows

The following diagrams illustrate the logical flow for the synthesis and evaluation of drug-loaded DEGMA hydrogels.

A typical experimental workflow for p(DEGMA) hydrogel drug delivery studies.

Logical flow for designing and optimizing a p(DEGMA) hydrogel system.

Conclusion

DEGMA-based hydrogels offer a versatile and intelligent platform for the controlled delivery of therapeutic agents. Their tunable thermoresponsive properties allow for on-demand drug release, which can enhance therapeutic efficacy and reduce systemic side effects. The protocols and data presented here provide a foundational guide for researchers and professionals to explore and develop novel drug delivery systems using this promising biomaterial.

References

Troubleshooting & Optimization

Technical Support Center: Di(ethylene glycol) methyl ether methacrylate (DEGMA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Di(ethylene glycol) methyl ether methacrylate (DEGMA). This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot issues related to the premature polymerization of this monomer.

Frequently Asked Questions (FAQs)

Q1: What is DEGMA and why is it susceptible to premature polymerization?

A1: Di(ethylene glycol) methyl ether methacrylate (DEGMA) is a monomer used in the synthesis of various polymers, particularly in biomedical applications due to its thermo-responsive properties.[1][2] Like other (meth)acrylate monomers, DEGMA contains a carbon-carbon double bond that can undergo rapid, exothermic radical polymerization.[3] This reaction can be initiated by heat, light (UV), contaminants (like peroxides or metals), or the depletion of stabilizing inhibitors, leading to the unwanted solidification of the monomer.[3][4]

Q2: What are polymerization inhibitors and how do they prevent premature polymerization?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during transport and storage.[4] They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[] By reacting with free radicals, they terminate the chain reaction before it can propagate, creating a stable induction period during which polymerization is halted.[4][]

Q3: What are the common inhibitors used in commercial DEGMA and at what concentrations?

A3: Commercial DEGMA is typically stabilized with inhibitors to ensure a reasonable shelf life. Common inhibitors for (meth)acrylate monomers include 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT).[4] For example, a common formulation for DEGMA contains 100 ppm of MEHQ and 300 ppm of BHT.

Q4: What is the critical role of oxygen in preventing DEGMA polymerization?

A4: For phenolic inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is essential.[3] The inhibitor molecule reacts with free radicals to form a stable species, and oxygen plays a crucial role in regenerating the inhibitor or reacting with monomer radicals to form less reactive peroxy radicals.[3][] Therefore, DEGMA should never be stored under an inert atmosphere (e.g., nitrogen or argon), as this will render the inhibitor ineffective and can lead to rapid polymerization.[3] Always ensure a sufficient headspace of air is present in the storage container.[3]

Q5: What are the ideal storage conditions for DEGMA monomer?

A5: Proper storage is critical to prevent premature polymerization. DEGMA should be stored in a cool, dry, dark, and well-ventilated area, away from sources of heat, direct sunlight, and ignition.[6][7] It is recommended to store the monomer at temperatures between 2-8°C. Always check the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.[8]

Q6: Does DEGMA have a specified shelf life?

A6: Yes, like most reactive monomers, DEGMA has a limited shelf life, which is typically one year under ambient conditions as specified by manufacturers for similar methacrylic products.[3] The shelf life is highly dependent on storage conditions. High temperatures will exponentially decrease the usable life of the inhibited monomer.[3] It is crucial to use a "first-in, first-out" (FIFO) inventory system.[8]

Troubleshooting Guide

Problem: My DEGMA monomer has solidified or become highly viscous in the bottle during storage.

  • Possible Cause 1: Inhibitor Depletion. The inhibitor can be consumed over time, especially if the monomer has been stored for a long period or at elevated temperatures. Once the inhibitor is depleted, polymerization can begin.

  • Possible Cause 2: Improper Storage. Storing the monomer at temperatures above the recommended range (2-8°C) or exposure to light can provide the energy needed to initiate polymerization, even with an inhibitor present.[6] The rate of polymerization increases significantly with temperature.[9][10]

  • Possible Cause 3: Oxygen Depletion. If the container was sealed under an inert gas or the headspace was insufficient, the MEHQ inhibitor would have been deactivated, allowing polymerization to occur.[3]

  • Solution: Unfortunately, once the monomer has polymerized, it cannot be reversed. The product should be disposed of according to your institution's hazardous waste guidelines. Review your storage procedures to ensure they align with the recommendations in the table below. Always check the date of receipt and use older stock first.[8]

Problem: I need to heat my DEGMA for my experiment, but it polymerizes.

  • Possible Cause: Thermally-Initiated Polymerization. (Meth)acrylate monomers can undergo thermal polymerization at elevated temperatures (e.g., above 100°C).[4] The heat provides enough energy to generate free radicals and initiate the reaction. The exothermic nature of the polymerization can then lead to a runaway reaction.[3]

  • Solution: Avoid excessive heating. If heating is necessary, do so gently and for the shortest time possible. Use a well-controlled oil bath or heating mantle and monitor the temperature closely. Do not heat the monomer in a sealed container, as pressure can build up rapidly, creating an explosion hazard.[3] If possible, perform the heating step after diluting the monomer in a suitable solvent to help dissipate heat.

Problem: My experiment is failing, and I suspect the monomer quality. How can I check it?

  • Possible Cause: Partial Polymerization or Contamination. The monomer may contain small amounts of polymer (oligomers) that are not visible as a solid but increase the viscosity. Contaminants can also interfere with the intended reaction.

  • Solution: Perform a visual inspection as detailed in the protocols below. Compare the viscosity of the suspect monomer to a new, unopened bottle. If you suspect inhibitor depletion or other contamination, it is best to use a fresh bottle of monomer. For critical applications, the inhibitor may need to be removed just before use.[11]

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for DEGMA

ParameterRecommendationRationale
Storage Temperature 2–8°CReduces the rate of potential polymerization reactions.
Atmosphere Air-filled headspace (not inert gas)Oxygen is required for common inhibitors (e.g., MEHQ) to function effectively.[3]
Light Exposure Store in an opaque or amber container in the darkPrevents photo-initiation of polymerization.[6][12]
Proximity to Heat Away from heat sources, sparks, or flamesPrevents thermally-initiated polymerization.[7]
Container Seal Tightly closed containerPrevents contamination and evaporation of the monomer.[13]
Shelf Life Use within 1 year (check supplier data)Inhibitor levels deplete over time.[3]
Inventory First-In, First-Out (FIFO)Ensures older stock is used before significant inhibitor depletion.[8]

Table 2: Common Inhibitors for (Meth)acrylate Monomers

InhibitorAbbreviationTypical Concentration Range (ppm)Mechanism
4-MethoxyphenolMEHQ50 - 1000Radical Scavenger (requires oxygen)[3][4]
Butylated HydroxytolueneBHT100 - 500Radical Scavenger[4]
HydroquinoneHQ50 - 1000Radical Scavenger (requires oxygen)[4][14]
PhenothiazinePTZ100 - 500Radical Scavenger[4]

Experimental Protocols

Protocol 1: Visual Inspection for Monomer Quality
  • Objective: To qualitatively assess the purity of the DEGMA monomer before use.

  • Procedure:

    • Place the monomer bottle on a level surface and observe the contents without agitation. Look for any solid white precipitates or flakes, which indicate polymer formation.

    • Gently swirl the bottle and note the viscosity. The monomer should be a clear, colorless liquid with a viscosity similar to water.[6] An unusually high viscosity or a syrupy consistency suggests the presence of oligomers (short polymer chains).

    • Compare the appearance and viscosity to a fresh, unopened bottle of the same product if available.

  • Interpretation: If any solids are present or if the viscosity is noticeably high, the monomer should not be used, as it may lead to inconsistent experimental results.

Protocol 2: Inhibitor Removal for Controlled Polymerization

Note: This procedure should only be performed immediately before the monomer is to be used, as the inhibitor-free monomer is highly prone to polymerization.

  • Objective: To remove MEHQ and other phenolic inhibitors from DEGMA to allow for controlled initiation of polymerization in an experimental setting.[11]

  • Materials:

    • DEGMA monomer

    • Inhibitor remover column (packed with activated alumina) or loose activated basic alumina.[11]

    • 5% Sodium Hydroxide (NaOH) solution (for washing method)

    • Saturated brine solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Separatory funnel

    • Collection flask

  • Methodology (Column Chromatography):

    • Prepare a column packed with activated basic alumina.

    • Gently pass the required volume of DEGMA monomer through the column.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • Use the purified monomer immediately. Do not store it.

  • Methodology (Liquid-Liquid Extraction):

    • Place the DEGMA monomer in a separatory funnel.

    • Add an equal volume of 5% NaOH solution to wash the monomer. Shake gently to avoid forming an emulsion. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. Repeat the wash 2-3 times.

    • Wash the monomer with saturated brine to remove residual NaOH.

    • Drain the monomer into a clean flask and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. Use the purified monomer immediately.

Visualizations

TroubleshootingWorkflow start Problem: Premature Polymerization of DEGMA check_storage Were storage conditions correct? (2-8°C, dark, air headspace) start->check_storage check_age Is the monomer within its shelf life? check_storage->check_age Yes cause_storage Cause: Improper Storage (Heat/Light/No O2) check_storage->cause_storage No check_heating Was the monomer heated excessively? check_age->check_heating Yes cause_age Cause: Inhibitor Depletion (Old Monomer) check_age->cause_age No check_contam Was the monomer exposed to contaminants? check_heating->check_contam No cause_heating Cause: Thermal Initiation check_heating->cause_heating Yes cause_contam Cause: Contamination (e.g., initiators, metals) check_contam->cause_contam Yes solution_dispose Action: Dispose of Polymerized Monomer. Review Storage & Handling Protocols. check_contam->solution_dispose No / Unsure cause_storage->solution_dispose cause_age->solution_dispose cause_heating->solution_dispose cause_contam->solution_dispose

Caption: Troubleshooting flowchart for premature DEGMA polymerization.

InhibitionMechanism cluster_0 Uninhibited Polymerization cluster_1 Inhibited System Initiator Initiator (Heat, Light) Radical Free Radical (R•) Initiator->Radical generates Monomer DEGMA Monomer Radical->Monomer reacts with Radical_Inhib Free Radical (R•) GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain forms GrowingChain->Monomer adds more Polymer Solid Polymer GrowingChain->Polymer Inhibitor Inhibitor (e.g., MEHQ) + O2 Radical_Inhib->Inhibitor reacts with StableProduct Stable, Non-Radical Product Inhibitor->StableProduct forms

Caption: Mechanism of radical polymerization and inhibition.

InhibitorRemovalWorkflow start Start: Inhibited DEGMA Monomer pass_column Pass monomer through activated alumina column start->pass_column collect Collect purified monomer pass_column->collect use_immediately USE IMMEDIATELY (Do Not Store) collect->use_immediately end End: Inhibitor-Free DEGMA for Controlled Polymerization use_immediately->end

Caption: Experimental workflow for inhibitor removal via column chromatography.

References

Technical Support Center: Di(ethylene glycol) Ethyl Ether Methacrylate (DEGEEMA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for di(ethylene glycol) ethyl ether methacrylate (DEGEEMA) polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on addressing low monomer conversion.

Troubleshooting Guide: Low Conversion

Low conversion in DEGEEMA polymerization can be attributed to several factors, from the purity of the reagents to the specifics of the reaction setup. This guide provides a systematic approach to identifying and resolving these issues.

Question: My DEGEEMA polymerization has resulted in low or no polymer yield. What are the common causes and how can I address them?

Answer:

Low conversion in free-radical polymerization of DEGEEMA is a frequent issue that can often be traced back to a few key areas. Below is a step-by-step guide to troubleshoot the problem.

Inhibition by Oxygen

Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radical species to form stable peroxide radicals, which do not efficiently initiate or continue the polymer chain growth. This effectively quenches the polymerization process.

  • Symptoms:

    • No noticeable increase in viscosity over time.

    • The reaction mixture remains clear with no signs of polymer precipitation (if applicable to the solvent system).

    • Consistently low conversion (<10%).

  • Solutions:

    • Degassing: Thoroughly degas the polymerization mixture before initiating the reaction. Common techniques include:

      • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved oxygen. The process involves freezing the reaction mixture, applying a vacuum to remove gases, and then thawing. This cycle should be repeated at least three times.

      • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for at least 20-30 minutes can displace dissolved oxygen.[1]

    • Maintain an Inert Atmosphere: Conduct the polymerization under a positive pressure of an inert gas to prevent oxygen from re-entering the system.

Presence of Inhibitors in the Monomer

Commercial DEGEEMA is typically supplied with inhibitors, such as monomethyl ether hydroquinone (MEHQ) or butylated hydroxytoluene (BHT), to prevent premature polymerization during storage.[1] These inhibitors are highly efficient radical scavengers and will consume the initiator-derived radicals, leading to an induction period or complete inhibition of the polymerization.

  • Symptoms:

    • A significant delay before any polymerization is observed (induction period).

    • Low conversion, especially if the initiator concentration is insufficient to overcome the inhibitor.

  • Solutions:

    • Inhibitor Removal: It is highly recommended to remove the inhibitor from the monomer before use. A common and effective method is to pass the monomer through a column packed with basic alumina.[1]

    • Increase Initiator Concentration: If inhibitor removal is not feasible, the initiator concentration can be increased to overcome the inhibitor. However, this approach is less controlled and may affect the final polymer properties.

Inappropriate Initiator Concentration

The concentration of the free-radical initiator (e.g., AIBN, BPO) is a critical parameter. An incorrect concentration can lead to either an extremely slow reaction or premature termination.

  • Symptoms of Low Initiator Concentration:

    • Very slow or stalled reaction.

    • Low final conversion.

  • Symptoms of Excessively High Initiator Concentration:

    • Rapid initial polymerization rate that quickly plateaus at a low conversion.

    • Formation of low molecular weight polymer.

    • Potential for side reactions.

  • Solutions:

    • Optimize Initiator Concentration: The optimal initiator concentration depends on the desired molecular weight and reaction kinetics. A typical starting point for AIBN is in the range of 0.1 to 1 mol% with respect to the monomer.

    • Consult Literature: Refer to established protocols for DEGEEMA or similar methacrylate polymerizations to determine a suitable initiator concentration for your target polymer.

Suboptimal Reaction Temperature

The reaction temperature plays a crucial role in the rate of initiator decomposition and the propagation of the polymer chains.

  • Symptoms of Incorrect Temperature:

    • Too Low: The initiator may not decompose at a sufficient rate to generate an adequate concentration of radicals, leading to a very slow or no reaction.

    • Too High: This can lead to an excessively rapid initial polymerization and may promote side reactions, such as chain transfer, which can limit the final conversion and molecular weight.[2][3]

  • Solutions:

    • Select Appropriate Temperature for the Initiator: Ensure the reaction temperature is suitable for the chosen initiator. For example, AIBN is commonly used at temperatures between 60-80 °C.

    • Maintain Stable Temperature: Use a temperature-controlled oil bath or reactor jacket to maintain a stable and uniform temperature throughout the polymerization.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in DEGEEMA polymerization.

TroubleshootingWorkflow Troubleshooting Low Conversion in DEGEEMA Polymerization start Low Polymer Conversion Observed check_oxygen Was the reaction mixture thoroughly degassed? start->check_oxygen degas Action: Degas using Freeze-Pump-Thaw or Inert Gas Sparging check_oxygen->degas No check_inhibitor Was the inhibitor removed from the monomer? check_oxygen->check_inhibitor Yes degas->check_inhibitor remove_inhibitor Action: Pass monomer through an alumina column check_inhibitor->remove_inhibitor No check_initiator Is the initiator concentration and type appropriate? check_inhibitor->check_initiator Yes remove_inhibitor->check_initiator optimize_initiator Action: Adjust initiator concentration based on literature/target MW check_initiator->optimize_initiator No check_temp Is the reaction temperature correct for the initiator? check_initiator->check_temp Yes optimize_initiator->check_temp adjust_temp Action: Adjust and stabilize the reaction temperature check_temp->adjust_temp No success High Conversion Achieved check_temp->success Yes adjust_temp->success

A logical workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: How do I properly remove the inhibitor from DEGEEMA?

A1: The most common and effective method is to use an inhibitor removal column. You can either purchase pre-packed columns or prepare one yourself by packing a chromatography column with basic alumina. Simply pass the required amount of monomer through the column immediately before use. For best results, use the purified monomer on the same day.[1]

Q2: What is a typical initiator concentration for DEGEEMA polymerization?

A2: A good starting point for free-radical polymerization using AIBN is a monomer-to-initiator molar ratio between 100:1 and 1000:1. The exact concentration will depend on the desired molecular weight and reaction time. For controlled radical polymerization techniques like RAFT, the ratio of monomer to chain transfer agent (CTA) and initiator is crucial and should be determined based on the target degree of polymerization. A RAFT polymerization of di(ethylene glycol) methyl ether methacrylate (a closely related monomer) used a monomer:CTA:initiator ratio of 100:1:0.25.[4]

Q3: Can I use an initiator other than AIBN?

A3: Yes, other initiators can be used, but the reaction temperature must be adjusted accordingly. For example, benzoyl peroxide (BPO) is another common initiator, but it has a different decomposition temperature profile than AIBN. Always refer to the initiator's technical data sheet for its recommended temperature range.

Q4: Does the choice of solvent affect the conversion?

A4: Yes, the solvent can influence the polymerization kinetics. The viscosity of the reaction medium, which is affected by the solvent, can impact the termination rate (a phenomenon known as the gel effect or Trommsdorff-Norrish effect). In solution polymerization, the solvent can also participate in chain transfer reactions, which can lower the molecular weight of the polymer. For DEGEEMA, common solvents include 1,4-dioxane, THF, and water, depending on the specific application.[1]

Q5: How can I monitor the conversion of my polymerization reaction?

A5: Monomer conversion can be monitored using several techniques:

  • Gravimetry: This involves precipitating the polymer from a known mass of the reaction mixture, drying the polymer, and weighing it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By comparing the integration of a monomer vinyl peak with a stable polymer backbone peak in the ¹H NMR spectrum, the conversion can be accurately calculated.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=C bond stretching vibration of the methacrylate group (around 1635 cm⁻¹) can be monitored and compared to an internal standard to determine conversion.

Data Presentation

The following tables provide illustrative data on the effect of initiator concentration and temperature on monomer conversion for a typical methacrylate, Methyl Methacrylate (MMA). While not specific to DEGEEMA, these trends are generally applicable.

Table 1: Effect of AIBN Initiator Concentration on MMA Conversion

[AIBN] (mol/L)Time (min)Conversion (%)
0.015450~20
100~45
150~70
0.025850~30
100~65
150~85
0.051650~45
100~80
150>90

Data adapted from modeling of bulk free-radical homopolymerization of MMA at 90°C.[5]

Table 2: Effect of Temperature on Polymerization Rate

Temperature (°C)Relative Polymerization RateGeneral Observations
60SlowerLonger reaction times needed for high conversion.
70ModerateGood balance between reaction rate and control.
80FasterShorter reaction times, but potential for side reactions increases.
>90Very FastRisk of uncontrolled polymerization and broader molecular weight distribution.

General trends observed in free-radical polymerization.[2][3]

Experimental Protocols

This section provides a detailed methodology for a high-conversion polymerization of a monomer structurally similar to DEGEEMA, which can be adapted for your experiments.

High-Conversion RAFT Polymerization of Di(ethylene glycol) Methyl Ether Methacrylate (DEGMA)

This protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to achieve high monomer conversion (>95%) with good control over molecular weight.[4]

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA), inhibitor removed

  • 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid (CPP) as RAFT agent

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

  • 1,4-Dioxane (solvent)

  • Argon or Nitrogen gas

Procedure:

  • Inhibitor Removal: Pass the DEGMA monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine DEGMA, the RAFT agent (CPP), and the initiator (ACVA) in 1,4-dioxane. A typical molar ratio would be [DEGMA]:[CPP]:[ACVA] = 100:1:0.25. The total monomer concentration in the solvent is typically around 25% (v/v).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring and Termination: The reaction can be monitored by taking aliquots at different time points and analyzing the conversion by ¹H NMR. After the desired time (e.g., 4 hours for >95% conversion), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: The polymer can be purified by precipitating the reaction mixture into a large excess of a non-solvent, such as cold hexane or diethyl ether, followed by filtration and drying under vacuum.

Experimental Workflow Diagram

ExperimentalWorkflow RAFT Polymerization of DEGMA Workflow start Start inhibitor_removal Remove inhibitor from DEGMA using alumina column start->inhibitor_removal reagent_mixing Combine DEGMA, RAFT agent, and initiator in solvent inhibitor_removal->reagent_mixing degassing Degas mixture via Freeze-Pump-Thaw (3x) reagent_mixing->degassing polymerization Polymerize at 70°C under inert atmosphere degassing->polymerization monitoring Monitor conversion (e.g., by NMR) polymerization->monitoring termination Terminate reaction by cooling and exposure to air monitoring->termination purification Purify polymer by precipitation termination->purification end End purification->end

A typical workflow for RAFT polymerization of DEGMA.

References

Technical Support Center: Optimizing Initiator Concentration for DEGMA Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in the polymerization of di(ethylene glycol) methyl ether methacrylate (DEGMA).

Troubleshooting Guide

This guide addresses common issues encountered during DEGMA polymerization, with a focus on problems related to initiator concentration.

Question: Why is my polymer conversion low?

Answer:

Low monomer conversion can be attributed to several factors related to the initiator and reaction conditions:

  • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate a sufficient number of radicals to sustain the polymerization reaction. An inadequate radical flux can lead to premature termination of the growing polymer chains.

  • Inappropriate Initiator Half-Life: The initiator's half-life at the reaction temperature might be too long, resulting in a slow rate of radical generation. Conversely, a half-life that is too short can lead to a rapid, uncontrolled polymerization that terminates prematurely.

  • Presence of Inhibitors: Residual inhibitors from the monomer can scavenge radicals, preventing polymerization. Ensure your DEGMA monomer is purified to remove any inhibitors before use.

  • Oxygen Inhibition: Oxygen can react with and deactivate radicals, inhibiting the polymerization process. It is crucial to thoroughly degas the reaction mixture before initiating the polymerization.

Question: Why is the polydispersity index (PDI) of my polymer high (e.g., > 1.3) in a controlled radical polymerization?

Answer:

A high PDI in a controlled radical polymerization like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization indicates a loss of control over the process. Potential causes related to the initiator include:

  • High Initiator Concentration: An excessively high initiator concentration can lead to a high rate of termination reactions, where two growing polymer chains combine and become "dead," meaning they can no longer propagate. This results in a broader molecular weight distribution.[1] A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace can be an indication of this.[1]

  • Rapid Initiator Decomposition: If the initiator decomposes too quickly at the reaction temperature, it can generate a burst of radicals at the beginning of the reaction. This can overwhelm the RAFT agent, leading to conventional free radical polymerization pathways and a higher PDI.[1]

  • Slow Initiation Compared to Propagation: If the initiation process is slow compared to the propagation of the polymer chains, it can lead to a broader distribution of chain lengths.

Question: My polymerization is too fast and uncontrolled. What could be the cause?

Answer:

An uncontrolled polymerization is often characterized by a rapid exotherm and can result in a polymer with a very broad molecular weight distribution. The primary cause is typically an excess of radicals, which can be due to:

  • Excessively High Initiator Concentration: Too much initiator will generate a high concentration of radicals, leading to rapid polymerization and termination.

  • Incorrect Initiator Choice: The selected initiator may have a very short half-life at the chosen reaction temperature, leading to a burst of radicals.

Frequently Asked Questions (FAQs)

Question: What are common initiators for DEGMA polymerization?

Answer:

Commonly used initiators for the radical polymerization of DEGMA include azo compounds such as Azobisisobutyronitrile (AIBN) and 4,4'-Azobis(4-cyanovaleric acid) (ACVA).[2][3] For aqueous systems, persulfates like potassium persulfate (KPS) can be used.

Question: How does initiator concentration affect the final polymer's molecular weight?

Answer:

In general, for a given monomer concentration, increasing the initiator concentration leads to a decrease in the final polymer's molecular weight. This is because a higher initiator concentration generates more polymer chains, and with a fixed amount of monomer, each chain will have a lower average molecular weight.

Question: What is a typical initiator to monomer ratio for DEGMA polymerization?

Answer:

The optimal initiator-to-monomer ratio depends on the desired molecular weight and the type of polymerization. For controlled radical polymerizations like RAFT, the ratio of monomer to RAFT agent is the primary determinant of the theoretical molecular weight. The initiator concentration is then set relative to the RAFT agent. A common molar ratio of RAFT agent to initiator is between 3:1 and 10:1. A typical monomer:RAFT agent:initiator molar ratio for DEGMA polymerization can be around 100:1:0.25.[2]

Data Presentation

The following table summarizes the effect of varying the monomer-to-initiator molar ratio on the number average molecular weight (Mn) and polydispersity index (PDI) of poly(DEGMA) synthesized via group transfer polymerization.

Sample ID[Monomer]:[Initiator] Molar RatioMn ( g/mol )PDI (Mw/Mn)
PDEGMA-150:115,0001.5
PDEGMA-2100:125,0001.5
PDEGMA-3150:135,0001.6

Data synthesized from a study on the group transfer polymerization of DEGMA.[4]

Experimental Protocols

Protocol: RAFT Polymerization of DEGMA

This protocol describes a typical RAFT polymerization of DEGMA to synthesize a well-defined polymer.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable RAFT agent

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN as the initiator

  • 1,4-Dioxane or another suitable solvent

  • Schlenk flask or glass ampoule

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line and source of inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a Schlenk flask or glass ampoule, combine DEGMA, the RAFT agent (e.g., CPADB), and the initiator (e.g., ACVA) in the desired molar ratio (e.g., [DEGMA]:[CPADB]:[ACVA] = 100:1:0.25).[2] Add the solvent (e.g., 1,4-dioxane).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. This involves freezing the mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing the mixture under an inert atmosphere.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).[2] Allow the polymerization to proceed for the desired time (e.g., 4 hours).[2]

  • Quenching: Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion using Nuclear Magnetic Resonance (NMR) spectroscopy or gravimetry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Combine DEGMA, RAFT Agent, Initiator, and Solvent degas 2. Degas Mixture (Freeze-Pump-Thaw) reagents->degas polymerize 3. Polymerize at Set Temperature degas->polymerize quench 4. Quench Reaction polymerize->quench purify 5. Purify Polymer (Precipitation) quench->purify characterize 6. Characterize (GPC, NMR) purify->characterize

Caption: Workflow for RAFT Polymerization of DEGMA.

troubleshooting_guide cluster_high_pdi High PDI (>1.3) cluster_low_conversion Low Conversion start Problem Encountered check_high_pdi High PDI start->check_high_pdi High PDI check_low_conversion Low Conversion start->check_low_conversion Low Conversion check_initiator_conc Is [Initiator] too high? check_temp Is temperature too high for initiator? check_initiator_conc->check_temp No solution_pdi Decrease [Initiator] or choose initiator with longer half-life. check_initiator_conc->solution_pdi Yes check_temp->solution_pdi Yes check_inhibitor Is monomer pure? (inhibitor-free) check_degassing Was degassing thorough? check_inhibitor->check_degassing No solution_conversion Purify monomer, improve degassing, or increase [Initiator]. check_inhibitor->solution_conversion Yes check_initiator_low Is [Initiator] too low? check_degassing->check_initiator_low No check_degassing->solution_conversion Yes check_initiator_low->solution_conversion Yes check_high_pdi->check_initiator_conc Yes check_low_conversion->check_inhibitor Yes

Caption: Troubleshooting Logic for DEGMA Polymerization.

References

Technical Support Center: Optimizing the Mechanical Properties of DEGMA Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of Di(ethylene glycol) methyl ether methacrylate (DEGMA) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the mechanical properties of DEGMA hydrogels?

A1: The mechanical properties of DEGMA hydrogels, such as stiffness and toughness, are primarily determined by the hydrogel's network structure. Key factors that you can control during your experiments include:

  • Monomer Concentration: Higher concentrations of DEGMA generally lead to a denser polymer network and thus, a stiffer hydrogel.[1][2]

  • Crosslinker Concentration and Type: The concentration of the crosslinking agent is directly proportional to the crosslink density. A higher crosslinker concentration results in a stiffer and often more brittle hydrogel.[3] The length and flexibility of the crosslinker molecule also play a role in the homogeneity and mechanical properties of the hydrogel network.

  • Photoinitiator Concentration: The concentration of the photoinitiator can affect the efficiency and kinetics of the polymerization reaction, which in turn influences the final mechanical properties of the hydrogel.[4][5][6][7]

  • UV Curing Time and Intensity: Sufficient UV exposure is crucial for complete polymerization. Inadequate curing time or low light intensity can result in a partially formed network with poor mechanical integrity.[8]

Q2: How can I increase the toughness of my DEGMA hydrogels without making them overly brittle?

A2: While increasing crosslink density can enhance stiffness, it may also lead to brittleness. To improve toughness, which is the ability of the material to absorb energy and deform without fracturing, consider these strategies:

  • Incorporate a Second Polymer Network: Creating a double-network (DN) or interpenetrating polymer network (IPN) hydrogel is a highly effective strategy.[9][10] This involves forming a second, intertwined network within the primary DEGMA network. The combination of a rigid first network and a more flexible second network can dramatically enhance the hydrogel's toughness.[11][12]

  • Use of Additives: The inclusion of nanomaterials like graphene oxide or silica nanoparticles can reinforce the hydrogel matrix and improve its mechanical strength and toughness.[13]

  • Employ Dynamic or Reversible Crosslinks: While DEGMA hydrogels are typically formed with covalent crosslinks, incorporating dynamic bonds (e.g., hydrogen bonds, ionic interactions) can introduce energy-dissipating mechanisms, thereby increasing toughness.[10][14]

Q3: My DEGMA hydrogel is swelling excessively, which negatively impacts its mechanical stability. How can I control this?

A3: Excessive swelling is often a sign of low crosslink density. As the hydrogel absorbs water, the polymer chains are pushed further apart, which can lead to a decrease in mechanical strength. To control swelling:

  • Increase Crosslinker Concentration: A higher crosslink density will restrict the movement of the polymer chains and limit the amount of water the hydrogel can absorb.[15]

  • Increase DEGMA Concentration: A higher polymer content will result in a more densely packed network, which can also help to reduce the equilibrium swelling ratio.[16]

  • Modify the Hydrophilicity: While DEGMA is inherently hydrophilic, copolymerizing it with more hydrophobic monomers can reduce the overall water uptake of the hydrogel.

Troubleshooting Guide for Poor Mechanical Properties

This guide provides solutions to common problems encountered during the fabrication of DEGMA hydrogels.

Problem Potential Causes Suggested Solutions
Hydrogel is too soft or weak 1. Insufficient DEGMA monomer concentration.[17] 2. Low crosslinker concentration.[18] 3. Incomplete photopolymerization. 4. Low photoinitiator concentration or initiator degradation.[4]1. Increase the weight percentage (w/v) of the DEGMA monomer in the precursor solution. 2. Increase the molar ratio of the crosslinking agent relative to the DEGMA monomer. 3. Increase the UV exposure time or the intensity of the UV light source. 4. Optimize the photoinitiator concentration. Prepare a fresh photoinitiator solution if it has been stored for an extended period.
Hydrogel is brittle and fractures easily 1. Excessively high crosslinker concentration. 2. Inhomogeneous polymerization.1. Reduce the crosslinker concentration. 2. Consider creating a double-network (DN) or interpenetrating polymer network (IPN) hydrogel to improve toughness. 3. Ensure all components are fully dissolved and the precursor solution is homogenous before initiating polymerization.
Inconsistent mechanical properties between batches 1. Variations in pipetting or weighing of components. 2. Inconsistent UV light exposure. 3. Temperature fluctuations during polymerization.[19] 4. Degradation of reagents over time.1. Use calibrated pipettes and balances. Prepare a master mix of the precursor solution for each batch to minimize pipetting errors. 2. Ensure the distance from the UV source to the sample is consistent and that the lamp output is stable. 3. Control the temperature during polymerization, as it can affect reaction kinetics. 4. Store all reagents under the recommended conditions and use fresh solutions when possible.
Hydrogel does not form 1. Inactive or insufficient photoinitiator. 2. Presence of polymerization inhibitors (e.g., oxygen). 3. UV light source is not at the correct wavelength for the photoinitiator.1. Check the expiration date of the photoinitiator and use a fresh solution. Increase the photoinitiator concentration within the recommended range. 2. Degas the precursor solution before polymerization to remove dissolved oxygen. 3. Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your chosen photoinitiator.
Table 1: Effect of Formulation Parameters on Hydrogel Stiffness (Illustrative Data)

The following table summarizes the general trends observed when modifying hydrogel composition, with illustrative data synthesized from studies on similar methacrylated hydrogels.[1][2][20]

DEGMA Conc. (w/v) Crosslinker Conc. (mol%) Photoinitiator Conc. (w/v) Resulting Compressive Modulus (kPa)
5%1%0.05%~ 5 - 15
10%1%0.05%~ 20 - 40
15%1%0.05%~ 50 - 80
10%0.5%0.05%~ 15 - 30
10%2%0.05%~ 40 - 70
10%1%0.1%Can lead to a modest increase in modulus

Note: These are approximate values and will vary depending on the specific crosslinker, photoinitiator, and curing conditions used.

Experimental Protocols

Protocol 1: Preparation of DEGMA Hydrogels with Tunable Stiffness

This protocol describes the preparation of DEGMA hydrogels with varying mechanical properties by adjusting the monomer and crosslinker concentrations.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA)

  • Crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v).

    • For a 10% (w/v) DEGMA hydrogel with 1 mol% EGDMA, add 100 mg of DEGMA to a vial.

    • Calculate the required volume of EGDMA for 1 mol% relative to DEGMA and add it to the vial.

    • Add the photoinitiator stock solution to achieve the desired final concentration (e.g., 0.05% w/v).

    • Add PBS to bring the total volume to 1 mL.

    • Vortex or mix thoroughly until all components are dissolved.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes). The duration and intensity will need to be optimized for your specific setup.

  • Hydration:

    • Carefully remove the hydrogel from the mold and place it in PBS to swell to equilibrium (typically 24 hours) before mechanical testing.

Protocol 2: Unconfined Compression Testing of Hydrogels

This protocol outlines a standard method for measuring the compressive modulus of your hydrogel samples.[13][21]

Equipment:

  • Universal testing machine with a compression platen

  • Load cell appropriate for soft materials (e.g., 10 N)

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.

    • Allow the samples to equilibrate in PBS at room temperature before testing.

  • Testing:

    • Place the hydrogel sample on the center of the lower compression platen.

    • Bring the upper platen down until it just makes contact with the surface of the hydrogel.

    • Apply a compressive strain at a constant rate (e.g., 10% per minute).

    • Record the resulting force and displacement.

  • Data Analysis:

    • Convert force and displacement data to stress (Force / Area) and strain (Change in Height / Original Height).

    • Plot the stress-strain curve.

    • The compressive modulus (Young's Modulus) is calculated from the slope of the initial linear region of the stress-strain curve (typically between 5-15% strain).[22]

Visual Guides

Troubleshooting_Workflow Workflow for Troubleshooting Weak DEGMA Hydrogels problem problem cause cause solution solution decision decision A Problem: Hydrogel is too soft/weak B Check Formulation A->B E Check Polymerization Process A->E C Increase DEGMA Concentration B->C D Increase Crosslinker Concentration B->D H Still too weak? C->H D->H F Increase UV Exposure Time/Intensity E->F G Optimize Photoinitiator Concentration E->G F->H G->H I Consider Advanced Strategies (e.g., IPN/DN Hydrogels) H->I Yes J Problem Solved H->J No

Caption: Troubleshooting workflow for weak DEGMA hydrogels.

Parameter_Relationships Key Relationships in DEGMA Hydrogel Formulation cluster_params Formulation Parameters cluster_props Mechanical Properties param param prop prop inverse_prop inverse_prop DEGMA_conc DEGMA Concentration Stiffness Stiffness (Modulus) DEGMA_conc->Stiffness + Swelling Swelling Ratio DEGMA_conc->Swelling - XL_conc Crosslinker Concentration XL_conc->Stiffness + XL_conc->Swelling - Brittleness Brittleness XL_conc->Brittleness + UV_exp UV Exposure (Time/Intensity) UV_exp->Stiffness + Toughness Toughness

Caption: Impact of parameters on mechanical properties.

IPN_Workflow Workflow for Creating a Tougher IPN Hydrogel step step action action result result A Step 1: Fabricate First Network B Prepare and cure DEGMA hydrogel as usual A->B C Step 2: Swell in Second Monomer Solution B->C D Immerse the cured DEGMA hydrogel in a solution containing the second monomer, crosslinker, and photoinitiator C->D E Step 3: Polymerize Second Network D->E F Expose the swollen hydrogel to UV light to polymerize the second network E->F G Result: IPN Hydrogel F->G H Characterize Mechanical Properties (Tensile, Compression, Tear Testing) G->H

Caption: Creating an Interpenetrating Network (IPN) hydrogel.

References

Technical Support Center: Di(ethylene glycol) Ethyl Ether Methacrylate (DEGMA) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the swelling ratio of di(ethylene glycol) ethyl ether methacrylate (DEGMA) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the swelling ratio and why is it important for hydrogels?

The swelling ratio is a fundamental property of hydrogels that quantifies their ability to absorb and retain a solvent, typically water or biological fluids.[1][2] It is a critical parameter as it influences the hydrogel's mechanical properties, surface properties, and the kinetics of loading and releasing bioactive molecules or cells.[3] The swelling behavior is determined by factors such as the pore size of the hydrogel network, the spaces between polymer chains, and the hydrophilicity of the polymer.[2]

Q2: What are the primary factors that control the swelling ratio of DEGMA hydrogels?

The swelling ratio of DEGMA hydrogels can be precisely controlled by manipulating several synthesis and environmental parameters. The most influential factors include:

  • Crosslinker Concentration: Increasing the crosslinker concentration generally leads to a lower swelling ratio due to a more tightly linked polymer network.[3][4]

  • Monomer Concentration: The initial polymer concentration can affect the final network structure and, consequently, the swelling behavior.[5][6]

  • Temperature: DEGMA-based hydrogels can exhibit temperature sensitivity, where the swelling capacity changes with temperature.[7][8][9] An increase in temperature can lead to faster swelling and a higher equilibrium swelling ratio due to increased chain mobility.[7]

  • pH of the Swelling Medium: If the hydrogel contains pH-sensitive co-monomers, the pH of the surrounding medium can significantly alter the swelling ratio by affecting the ionization of functional groups.[7][10]

Q3: How is the swelling ratio of a hydrogel measured?

The swelling ratio is typically determined gravimetrically. The dry hydrogel is weighed (Wd), then immersed in a solvent (e.g., deionized water or a buffer solution) for a specific period until equilibrium is reached. The swollen hydrogel is then removed, excess surface water is carefully blotted away, and it is weighed again (Ws). The swelling ratio (SR) is calculated using the formula:

SR (%) = [(Ws - Wd) / Wd] x 100%[11]

There are several methods to measure the swelling rate and capacity, including the tea-bag method, sieve method, and filtration method.[12][13][14]

Troubleshooting Guide

Issue 1: The DEGMA hydrogel is not polymerizing or forming a stable gel.

  • Question: I've mixed my DEGMA monomer, crosslinker, and initiator, but the solution is not forming a gel. What could be the problem?

  • Answer:

    • Oxygen Inhibition: Free radical polymerization is sensitive to dissolved oxygen, which can quench the radicals and inhibit polymerization.[15] Ensure your monomer solution is thoroughly degassed with an inert gas like nitrogen or argon before adding the initiator and catalyst.[16]

    • Initiator Concentration or Activity: The concentration of the initiator might be too low, or it may have degraded. Try increasing the initiator concentration.[15] Ensure the initiator has been stored correctly.

    • Low Degree of Methacrylation: If you are using a modified polymer, the degree of methacryloyl substitution might be too low for effective crosslinking.[15][17]

    • Incorrect Temperature: The polymerization reaction may be temperature-dependent. Ensure you are conducting the reaction at the recommended temperature for your specific initiator system.

Issue 2: The hydrogel has a much higher or lower swelling ratio than expected.

  • Question: My DEGMA hydrogel is swelling too much (or not enough). How can I adjust the swelling ratio?

  • Answer:

    • To Decrease a High Swelling Ratio:

      • Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create a denser network with smaller pores, restricting water uptake and thus lowering the swelling ratio.[3]

      • Increase Monomer/Polymer Concentration: A higher initial polymer concentration can lead to a more densely crosslinked network, which generally results in a decreased swelling ratio.[17]

    • To Increase a Low Swelling Ratio:

      • Decrease Crosslinker Concentration: A lower crosslinker concentration will result in a looser network with larger mesh sizes, allowing for greater water absorption.

      • Incorporate Hydrophilic Co-monomers: Adding a more hydrophilic co-monomer to the hydrogel formulation can increase its affinity for water and enhance swelling.

Issue 3: The swelling ratio measurements are inconsistent and not reproducible.

  • Question: I am getting different swelling ratio values for hydrogels prepared under the same conditions. What could be causing this variability?

  • Answer:

    • Incomplete Drying: Ensure the hydrogels are completely dry before measuring the initial weight (Wd). Residual solvent will lead to an underestimation of the swelling ratio. Drying under vacuum at an appropriate temperature until a constant weight is achieved is recommended.[1]

    • Incomplete Swelling: Allow sufficient time for the hydrogels to reach equilibrium swelling. This can take 24 hours or longer.[1] Periodically weigh the swollen hydrogel until the weight remains constant.

    • Inconsistent Removal of Surface Water: The method for removing excess surface water from the swollen hydrogel before weighing must be consistent. Gently blotting with a lint-free wipe (e.g., Kimwipe) is a common technique. Avoid pressing or squeezing the hydrogel, as this can expel water from the bulk of the gel.

    • Heterogeneous Polymerization: Ensure all components are thoroughly mixed before initiating polymerization to achieve a homogeneous hydrogel network.

Experimental Protocols

Protocol 1: Synthesis of DEGMA Hydrogels via Free Radical Polymerization

This protocol describes a general method for synthesizing DEGMA hydrogels. The exact amounts of monomer, crosslinker, and initiator should be optimized based on the desired swelling and mechanical properties.

Materials:

  • Di(ethylene glycol) ethyl ether methacrylate (DEGMA) monomer

  • Crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., Irgacure 2959) or a thermal initiator system (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED))[16]

  • Solvent (e.g., deionized water or phosphate-buffered saline, PBS)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Precursor Solution: In a flask, dissolve the DEGMA monomer and the EGDMA crosslinker in the chosen solvent to the desired concentrations.

  • Degassing: Degas the solution for at least 15-30 minutes by bubbling with an inert gas (N2 or Ar) to remove dissolved oxygen.[16]

  • Add Initiator:

    • For Photopolymerization: Dissolve the photoinitiator (e.g., 0.5% w/v Irgacure 2959) in the degassed solution. Protect the solution from light.

    • For Thermal Polymerization: Add the initiator (e.g., APS) and the accelerator (e.g., TEMED) to the cooled, degassed solution.[16]

  • Molding and Curing:

    • Photopolymerization: Pipette the precursor solution into a mold (e.g., between two glass plates with a spacer). Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes).[17]

    • Thermal Polymerization: Pour the solution into a mold and allow it to polymerize at the appropriate temperature (e.g., room temperature or slightly elevated).[16]

  • Washing and Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of deionized water or PBS for at least 24-48 hours, changing the water frequently to remove any unreacted monomers, crosslinkers, or initiators.[3][16]

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

Procedure:

  • Drying: Place the purified hydrogel samples in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until they reach a constant weight. This is the dry weight (Wd).[1]

  • Swelling: Immerse the dried hydrogels in a beaker containing the swelling medium (e.g., deionized water, PBS) at a controlled temperature.

  • Equilibration: Allow the hydrogels to swell until they reach equilibrium. This may take 24-72 hours. The swelling medium can be changed periodically.

  • Weighing: At predetermined time intervals (or at the end of the equilibration period), remove a hydrogel from the medium.

  • Blotting: Gently and consistently blot the surface of the hydrogel with a lint-free wipe to remove excess surface liquid.

  • Measuring Swollen Weight: Immediately weigh the swollen hydrogel to obtain the swollen weight (Ws).

  • Calculation: Calculate the swelling ratio using the formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%[11]

Quantitative Data Summary

Table 1: Effect of Crosslinker (EGDMA) Concentration on Hydrogel Swelling Ratio.

Crosslinker (EGDMA) Molar Ratio (%)Approximate Swelling Ratio
1%High (e.g., ~12.6)[3]
2%Medium
3%Low (e.g., ~2.45)[3]

Note: These are representative values; actual swelling ratios will depend on the specific monomer and experimental conditions. An increase in the crosslinker concentration decreases the swelling ratio.[3]

Table 2: Effect of Temperature on Hydrogel Swelling.

Temperature (°C)Swelling Behavior
20Slower swelling rate
30Intermediate swelling rate
40Faster swelling rate, potentially higher equilibrium swelling[7]

Note: For thermo-responsive hydrogels, increasing the temperature can increase chain mobility and facilitate network expansion, leading to a higher swelling ratio.[7][8]

Visualizations

Caption: Experimental workflow for DEGMA hydrogel synthesis and swelling characterization.

swelling_factors cluster_inputs Controllable Parameters cluster_properties Network Properties crosslinker Crosslinker Concentration density Crosslinking Density crosslinker->density monomer Monomer Concentration monomer->density temp Temperature mobility Chain Mobility temp->mobility ph pH hydrophilicity Hydrophilicity ph->hydrophilicity (if applicable) swelling_ratio Swelling Ratio density->swelling_ratio Inverse Relationship hydrophilicity->swelling_ratio Direct Relationship mobility->swelling_ratio Direct Relationship

Caption: Relationship between key parameters and hydrogel swelling ratio.

References

Technical Support Center: Purification of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate monomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

Problem Possible Cause Suggested Solution
Monomer polymerizes during purification (e.g., in the distillation flask or on the chromatography column). Inhibitor has been completely removed, and the temperature is too high.- Ensure the purification process is conducted at the lowest feasible temperature.[1] - For distillation, use reduced pressure to lower the boiling point. - After inhibitor removal, use the monomer as soon as possible.[2] - Store the purified monomer at low temperatures (e.g., -20°C) and in the dark.[3]
Purity does not improve after column chromatography. Incorrect stationary phase or eluent system.- For this hydrophilic monomer, consider using normal-phase chromatography (e.g., silica gel) with a non-polar eluent system. - If using reversed-phase chromatography, ensure proper column conditioning and consider using ion-pairing reagents to improve retention of the polar monomer.[4][5]
Inhibitor is still present after passing through an inhibitor removal column. The capacity of the column has been exceeded, or the flow rate is too high.- Use a fresh inhibitor removal column or regenerate the existing one according to the manufacturer's instructions.[1] - Reduce the flow rate of the monomer through the column to ensure sufficient contact time.
Water is present in the purified monomer. Incomplete drying after aqueous washing steps.- If washing with a basic solution to remove inhibitor, ensure thorough separation of the organic and aqueous layers. - Dry the monomer over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final purification step.
Analytical results (NMR, GC) show unexpected peaks. Presence of impurities from synthesis or degradation.- Common impurities can include other ethylene glycol ethers.[6][7] - Consider a multi-step purification approach, such as a basic wash followed by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate?

A1: Commercial grades of this monomer are typically stabilized with inhibitors like monomethyl ether hydroquinone (MEHQ) or hydroquinone (HQ).[1][8] Other potential impurities can arise from the manufacturing process and may include related ethylene glycol species such as diethylene glycol dimethacrylate and higher-order polyethylene glycol dimethacrylates.

Q2: How can I effectively remove the MEHQ inhibitor?

A2: There are several effective methods for removing MEHQ:

  • Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a common and effective method.[3][9] Pre-packed inhibitor removal columns are also commercially available.[1][10]

  • Aqueous Extraction: Washing the monomer with an aqueous sodium hydroxide (NaOH) solution can remove the acidic MEHQ inhibitor by converting it into its water-soluble phenolate salt.[11][12] This is typically followed by washing with deionized water to remove residual NaOH and then drying the monomer.

Q3: What is the recommended method for purifying the monomer to high purity (>99%)?

A3: For achieving high purity, a combination of methods is often recommended. First, remove the inhibitor using an alumina column or a basic wash. Following inhibitor removal, vacuum distillation is a highly effective method for separating the monomer from non-volatile impurities and any remaining solvent. It is crucial to perform the distillation at a reduced pressure to keep the temperature low and prevent polymerization.

Q4: How can I verify the purity of the monomer after purification?

A4: Several analytical techniques can be used to assess the purity of the purified monomer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and the absence of inhibitor peaks (aromatic protons of MEHQ).[13]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity and detecting trace impurities.[14][15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the characteristic functional groups of the monomer and the disappearance of peaks associated with the inhibitor.[13]

Q5: What are the optimal storage conditions for the purified monomer?

A5: Once the inhibitor has been removed, the monomer is highly susceptible to polymerization. It should be used as quickly as possible.[2] For short-term storage, keep the monomer at a low temperature (ideally -20°C) in a dark, tightly sealed container.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column
  • Column Preparation: Prepare a glass column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.

  • Monomer Loading: Carefully pour the 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate monomer onto the top of the alumina column.

  • Elution: Allow the monomer to pass through the column via gravity. No additional solvent is typically needed.[9]

  • Collection: Collect the purified monomer as it elutes from the column.

  • Purity Check: Analyze a small sample of the collected monomer by NMR or GC to confirm the absence of the inhibitor.

Protocol 2: Purification by Vacuum Distillation

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Monomer Charging: Charge the distillation flask with the inhibitor-free monomer. Do not fill the flask to more than two-thirds of its volume.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the related compound, triethylene glycol monomethyl ether, is 122 °C at 10 mmHg, which can serve as an estimate.[6]

  • Storage: Immediately transfer the purified monomer to a clean, dark container and store it at a low temperature.

Diagrams

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product Start Commercial Monomer (with inhibitor) InhibitorRemoval Inhibitor Removal (Alumina Column or Basic Wash) Start->InhibitorRemoval Drying Drying (e.g., MgSO4) InhibitorRemoval->Drying Distillation Vacuum Distillation Drying->Distillation PurityAnalysis Purity Analysis (NMR, GC, HPLC) Distillation->PurityAnalysis End Purified Monomer (>99% Purity) PurityAnalysis->End

Caption: Workflow for the purification of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

TroubleshootingLogic Problem Problem Encountered During Purification Polymerization Premature Polymerization Problem->Polymerization LowPurity Low Purity Problem->LowPurity InhibitorPresent Inhibitor Still Present Problem->InhibitorPresent Sol_Polymerization Reduce Temperature Use Vacuum Work Quickly Polymerization->Sol_Polymerization Cause: High Temp/No Inhibitor Sol_LowPurity Optimize Chromatography (Stationary/Mobile Phase) LowPurity->Sol_LowPurity Cause: Poor Separation Sol_Inhibitor Fresh/More Alumina Slower Flow Rate InhibitorPresent->Sol_Inhibitor Cause: Column Overload

References

Technical Support Center: Synthesis of Poly(di(ethylene glycol) methyl ether methacrylate) - Poly(DEGMA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of poly(di(ethylene glycol) methyl ether methacrylate) (poly(DEGMA)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of poly(DEGMA) via controlled radical polymerization techniques such as RAFT and ATRP.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization techniques for synthesizing well-defined poly(DEGMA)?

A1: The most common techniques for synthesizing well-defined poly(DEGMA) are reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP). These methods offer good control over molecular weight, architecture, and polydispersity.[1][2] Free radical polymerization is also used, but it provides less control over the polymer characteristics.[3]

Q2: Why is monomer purification important before poly(DEGMA) synthesis?

A2: DEGMA monomer is often supplied with inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization as they will interfere with the desired reaction. Additionally, other impurities, such as water or other protic impurities, can negatively affect the polymerization process, especially in sensitive techniques like group transfer polymerization (GTP).[4]

Q3: How can I purify the DEGMA monomer?

A3: A common method for removing the inhibitor is to pass the monomer through a column of basic aluminum oxide (Al₂O₃).[4] For removing water, the monomer can be dried using a drying agent like calcium hydride (CaH₂), followed by distillation under reduced pressure.[4]

Q4: What are the key factors that influence the outcome of a poly(DEGMA) synthesis?

A4: Several factors can significantly impact the synthesis of poly(DEGMA), including:

  • Purity of monomers and reagents: Impurities can act as inhibitors or chain transfer agents, leading to loss of control.

  • Choice of polymerization technique: RAFT and ATRP offer better control than conventional free radical polymerization.[1][2]

  • Reaction conditions: Temperature, solvent, and concentration of reactants (monomer, initiator, catalyst, and ligand) all play a crucial role in the polymerization kinetics and the final polymer properties.[5][6]

  • Molar ratio of reactants: The ratio of monomer to initiator (and to the chain transfer agent in RAFT or catalyst/ligand in ATRP) determines the target molecular weight and affects the polymerization control.[1]

Troubleshooting Guide

Issue 1: The polymerization is very slow or does not initiate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor in Monomer Ensure the inhibitor has been completely removed from the DEGMA monomer by passing it through a basic alumina column.[4]
Oxygen Presence Oxygen can inhibit radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[7][8]
Inactive Initiator/Catalyst Verify the purity and activity of the initiator (e.g., AIBN, V-70) and catalyst (for ATRP). Use freshly purified or new reagents if necessary.
Incorrect Temperature The polymerization rate is temperature-dependent. Ensure the reaction is being conducted at the appropriate temperature for the chosen initiator and polymerization method.
Issue 2: The resulting polymer has a high polydispersity index (PDI > 1.3).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Chain Transfer Control (RAFT) A high molecular weight shoulder in the GPC chromatogram can indicate that the initiation rate is faster than the chain transfer rate, leading to some conventional free radical polymerization.[9] Consider using a more efficient RAFT agent or adjusting the initiator-to-RAFT agent ratio. Lowering the temperature might also help.[9] A low molecular weight shoulder could indicate issues with chain transfer or termination.
Inefficient Deactivation (ATRP) A high concentration of active radicals can lead to termination reactions, broadening the molecular weight distribution. Ensure the correct ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br₂) is used. The choice of ligand is also critical for controlling the polymerization.[2][10]
Impurities Impurities can act as chain transfer agents, leading to new chains with different lengths and thus a higher PDI. Ensure all reagents and solvents are of high purity.
High Monomer Conversion At very high monomer conversions, the rate of termination reactions can increase, leading to a higher PDI. Consider stopping the reaction at a lower conversion (e.g., < 90%).
Issue 3: The obtained molecular weight is significantly different from the theoretical value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Initiator Efficiency (ATRP) Especially with certain initiators like those with amide functionalities, the initiator efficiency can be low, resulting in a higher than expected molecular weight.[11] This means not all initiator molecules start a polymer chain. Consider using a more efficient initiator or adjusting the monomer-to-initiator ratio based on a predetermined initiator efficiency.
Inaccurate Reagent Measurement Precisely measuring small quantities of initiator, RAFT agent, or catalyst is crucial. Any inaccuracies will directly affect the final molecular weight.
Incomplete Monomer Conversion The theoretical molecular weight is often calculated assuming 100% monomer conversion. If the conversion is lower, the actual molecular weight will also be lower. Calculate the molecular weight based on the actual monomer conversion determined by techniques like ¹H NMR.[1]
Issue 4: The reaction mixture turns into a gel.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Cross-linking Impurities The DEGMA monomer can contain small amounts of dimethacrylate impurities (e.g., ethylene glycol dimethacrylate, EGDMA), which act as cross-linkers, leading to gelation.[12] Ensure the monomer is free from such impurities.
High Monomer Conversion At very high conversions, the probability of chain-chain coupling (termination by combination) increases, which can lead to branching and eventually gelation, especially in high concentration solutions.[13][14]
High Initiator Concentration A high concentration of radicals can increase the likelihood of termination by combination, which can lead to gelation.

Experimental Protocols

Protocol 1: Synthesis of Poly(DEGMA) via RAFT Polymerization

This protocol is a general guideline and may require optimization.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA), inhibitor removed

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane or THF)

  • Round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Schlenk line or inert gas source (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reagent Preparation: In a round-bottom flask, add the desired amounts of DEGMA, RAFT agent, and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.

  • Solvent Addition: Add the solvent to achieve the desired monomer concentration (e.g., 50% w/v).

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.[7]

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[1][7]

  • Monitoring: The reaction can be monitored by taking samples at different time points and analyzing them by ¹H NMR to determine monomer conversion and by GPC to determine molecular weight and PDI.[7]

  • Termination: Once the desired conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and then dried under vacuum.

Protocol 2: Synthesis of Poly(DEGMA) via ATRP

This protocol is a general guideline and may require optimization.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA), inhibitor removed

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., Anisole or Toluene)

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Schlenk line or inert gas source (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Catalyst/Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Stir until the catalyst is suspended. Then, add the PMDETA ligand.

  • Monomer and Initiator Addition: In a separate flask, prepare a solution of DEGMA and EBiB in the solvent. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.

  • Reaction Initiation: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture via a cannula under a positive pressure of inert gas.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[8]

  • Monitoring and Termination: Similar to the RAFT protocol, monitor the reaction and terminate it by exposing the mixture to air, which oxidizes the copper catalyst and quenches the polymerization.

  • Purification: The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent and drying under vacuum.

Visualizing Polymerization and Troubleshooting

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R Primary Radical (R•) I->R Decomposition P1 Initiating Chain (P₁•) R->P1 + M M Monomer (M) Pn Propagating Radical (Pₙ•) Intermediate Intermediate Radical Pn->Intermediate + RAFT Agent Pnm Propagating Radical (Pₙ₊ₘ•) Pn->Pnm + m(M) Dead_Polymer Dead Polymer Pn->Dead_Polymer RAFT_agent RAFT Agent (Z-C(=S)S-R) Dormant Dormant Polymer (Pₙ-S-C(=S)Z) Intermediate->Dormant - R• Dormant->Pn Activation R_leave Leaving Group Radical (R•) R_leave->P1 + M (reinitiation) Pnm->Dead_Polymer Combination/ Disproportionation

Caption: Workflow of RAFT polymerization.

ATRP Mechanism

ATRP_Mechanism cluster_activation Activation/Deactivation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Dormant Dormant Species (Pₙ-X) Radical Propagating Radical (Pₙ•) Dormant->Radical + Activator Activator Activator (Cu(I)/L) Radical->Dormant + Deactivator Pnm_radical Propagating Radical (Pₙ₊ₘ•) Radical->Pnm_radical + m(Monomer) Dead_Polymer Dead Polymer Radical->Dead_Polymer Deactivator Deactivator (Cu(II)X/L) Initiator Initiator (R-X) R_radical Initiating Radical (R•) Initiator->R_radical + Activator Pnm_radical->Dead_Polymer Combination/ Disproportionation

Caption: Workflow of ATRP polymerization.

Troubleshooting Logic for High PDI

Troubleshooting_High_PDI Start High PDI Observed Check_GPC Examine GPC Trace Start->Check_GPC High_MW_Shoulder High MW Shoulder? Check_GPC->High_MW_Shoulder Low_MW_Shoulder Low MW Shoulder? Check_GPC->Low_MW_Shoulder Broad_Distribution Symmetric Broadening? Check_GPC->Broad_Distribution Cause_High_MW Possible Causes: - Premature Termination - Inefficient Initiation (RAFT) - Bimolecular Termination High_MW_Shoulder->Cause_High_MW Yes Cause_Low_MW Possible Causes: - Chain Transfer to Solvent/Impurity - Inefficient RAFT Agent - Slow Propagation Low_MW_Shoulder->Cause_Low_MW Yes Cause_Broad Possible Causes: - Slow Deactivation (ATRP) - High Monomer Conversion - Impurities Broad_Distribution->Cause_Broad Yes Solution_High_MW Solutions: - Lower Temperature - Adjust Initiator/RAFT Ratio - Decrease Reactant Concentration Cause_High_MW->Solution_High_MW Solution_Low_MW Solutions: - Purify Reagents/Solvent - Choose a Better RAFT Agent - Increase Monomer Concentration Cause_Low_MW->Solution_Low_MW Solution_Broad Solutions: - Adjust Activator/Deactivator Ratio - Stop at Lower Conversion - Purify all Components Cause_Broad->Solution_Broad

Caption: Troubleshooting logic for high PDI.

References

Technical Support Center: Minimizing Residual Monomer in DEGMA Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize residual di(ethylene glycol) methyl ether methacrylate (DEGMA) monomer in their polymerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DEGMA polymerization that can lead to high levels of residual monomer.

Question: I have high levels of residual DEGMA monomer after my polymerization. What are the potential causes and how can I troubleshoot this?

Answer:

High residual DEGMA monomer can stem from several factors throughout the polymerization and purification process. The following sections detail potential causes and corresponding troubleshooting steps.

Polymerization Conditions

Incomplete monomer conversion is a primary cause of high residual monomer. Optimizing your polymerization parameters is crucial.

  • Initiator Concentration: The concentration of the initiator plays a critical role in polymerization kinetics. An insufficient initiator concentration can lead to incomplete polymerization. Conversely, an excessively high concentration can lead to shorter polymer chains and may not necessarily drive the reaction to completion.

    • Troubleshooting:

      • Review the initiator concentration used in your protocol. Compare it with established literature values for DEGMA polymerization under similar conditions.

      • If the concentration is low, consider a stepwise increase in the initiator amount in subsequent experiments.

      • Be aware that increasing the initiator concentration can also affect the molecular weight of the resulting polymer.

  • Polymerization Temperature: The reaction temperature directly influences the rate of initiator decomposition and propagation. A temperature that is too low will result in a slow reaction and potentially incomplete conversion within the allotted time.

    • Troubleshooting:

      • Ensure your reaction is carried out at the recommended temperature for the specific initiator you are using. The half-life of the initiator at a given temperature is a critical parameter.

      • If conversion is low, a moderate increase in temperature can enhance the polymerization rate. However, be cautious of excessively high temperatures which can lead to side reactions or polymer degradation.

  • Polymerization Time: The duration of the polymerization reaction must be sufficient to allow for high monomer conversion.

    • Troubleshooting:

      • If you suspect incomplete conversion, extend the polymerization time.

      • Monitor monomer conversion at different time points using techniques like ¹H NMR or HPLC to determine the optimal reaction duration for your system.

Table 1: Effect of Polymerization Parameters on Residual Monomer in Methacrylate Polymerization

ParameterConditionExpected Impact on Residual Monomer
Initiator Concentration Too LowHigh
OptimalLow
Too HighMay not significantly decrease further; can affect molecular weight
Polymerization Temperature Too LowHigh
OptimalLow
Too HighCan lead to side reactions, potentially not improving residual levels
Polymerization Time Too ShortHigh
OptimalLow
Too LongLittle to no further decrease after reaching a plateau

Note: This table provides general trends observed in methacrylate polymerizations. Optimal conditions for DEGMA may vary based on the specific initiator, solvent, and target polymer characteristics.

Purification Method

Ineffective purification will leave unreacted monomer trapped within your polymer. Reprecipitation is a common and effective method for removing residual DEGMA.

  • Choice of Solvent and Non-Solvent: The selection of an appropriate solvent/non-solvent system is critical for efficient purification by precipitation. The polymer should be readily soluble in the solvent, while the monomer should be soluble in the non-solvent, and the polymer should be insoluble in the non-solvent.

    • Troubleshooting:

      • Ensure you are using a good solvent for poly(DEGMA), such as tetrahydrofuran (THF), dichloromethane (DCM), or acetone.

      • Select a non-solvent in which DEGMA monomer is soluble but poly(DEGMA) is not. Common non-solvents for poly(DEGMA) include cold diethyl ether, hexane, or methanol/water mixtures.

      • The ratio of the non-solvent to the polymer solution is also important. A large excess of the non-solvent is typically required for efficient precipitation.

  • Precipitation Technique: The way in which the precipitation is performed can impact its effectiveness.

    • Troubleshooting:

      • Add the polymer solution dropwise to a vigorously stirred, large volume of the non-solvent. This promotes the formation of a fine precipitate and minimizes the trapping of monomer.

      • Perform multiple precipitations (2-3 cycles) for optimal purity. After each precipitation, redissolve the polymer in the solvent and repeat the process.

      • Ensure the polymer is thoroughly dried after the final precipitation to remove any residual solvent or non-solvent, which may contain dissolved monomer.

Analytical Method

Accurate quantification of residual monomer is essential to determine the success of your polymerization and purification.

  • Technique Selection: Several analytical techniques can be used to quantify residual DEGMA, each with its own advantages and limitations.

    • ¹H NMR Spectroscopy: A straightforward method to determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.

    • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying residual monomer after creating a calibration curve with known concentrations of DEGMA.

    • Gas Chromatography (GC): Particularly useful for volatile monomers and can be very sensitive, often coupled with mass spectrometry (GC-MS) for definitive identification.

    • Troubleshooting:

      • Validate your analytical method to ensure it is accurate and precise for quantifying DEGMA in your polymer matrix.

      • If using chromatography, ensure proper separation of the monomer peak from other components in the sample.

      • When using NMR, ensure complete dissolution of the polymer sample for accurate integration.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable level of residual DEGMA monomer?

A1: The acceptable level of residual monomer is highly dependent on the final application of the polymer. For biomedical applications, such as in drug delivery or tissue engineering, the residual monomer content should be as low as possible, often below 0.1% or even in the parts-per-million (ppm) range, due to the potential cytotoxicity of unreacted monomers. For other research purposes, a level of 1-2% might be acceptable.

Q2: Can I use dialysis to purify my poly(DEGMA)?

A2: Yes, dialysis is another effective method for purifying water-soluble polymers like poly(DEGMA) and removing small molecules like residual monomer. The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your polymer. The bag is then placed in a large volume of a suitable solvent (e.g., deionized water), which is changed periodically. The monomer will diffuse out of the bag into the surrounding solvent, while the polymer remains inside.

Q3: How can I confirm that my purification was successful?

A3: You can confirm the success of your purification by using a sensitive analytical technique like HPLC or GC-MS to quantify the residual DEGMA monomer in your purified polymer. A significant decrease in the monomer concentration compared to the crude polymer indicates successful purification. ¹H NMR can also be used, but it may not be sensitive enough to detect very low levels of residual monomer.

Q4: My poly(DEGMA) is oily and difficult to precipitate. What should I do?

A4: Low molecular weight or oligomeric poly(DEGMA) can be oily and challenging to precipitate as a solid. If you are obtaining an oily product, consider the following:

  • Cooling the non-solvent: Performing the precipitation in a non-solvent that is chilled (e.g., in an ice bath) can sometimes help to solidify the polymer.

  • Using a different non-solvent: Experiment with different non-solvents. A solvent mixture might also be effective.

  • Adjusting polymerization conditions: Aim for a higher molecular weight polymer by adjusting the monomer-to-initiator ratio. Higher molecular weight polymers are generally easier to precipitate as solids.

Experimental Protocols

Key Experiment: Purification of Poly(DEGMA) by Precipitation

Objective: To remove unreacted DEGMA monomer and other small-molecule impurities from a crude poly(DEGMA) sample.

Materials:

  • Crude poly(DEGMA)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Non-solvent (e.g., cold n-hexane or diethyl ether)

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter paper and funnel or centrifuge

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude poly(DEGMA) in a minimal amount of a suitable solvent (e.g., THF) to create a concentrated polymer solution. The solution should be viscous but still easily stirrable.

  • Precipitation: In a separate, larger beaker, add a significant excess of a cold non-solvent (e.g., n-hexane, at least 10 times the volume of the polymer solution). Vigorously stir the non-solvent using a magnetic stirrer.

  • Slowly add the polymer solution dropwise from a dropping funnel into the rapidly stirring non-solvent. The poly(DEGMA) should precipitate out as a solid.

  • Isolation: Continue stirring for a short period after all the polymer solution has been added to ensure complete precipitation. The precipitated polymer can then be isolated by either:

    • Filtration: Decant the majority of the solvent/non-solvent mixture and filter the remaining polymer using a Buchner funnel and filter paper.

    • Centrifugation: Transfer the mixture to centrifuge tubes, centrifuge to pellet the polymer, and then decant the supernatant.

  • Washing: Wash the isolated polymer with fresh, cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved. This will remove any residual solvent and non-solvent.

  • Repeat (Optional): For higher purity, the dried polymer can be redissolved in the solvent and the precipitation process (steps 2-6) can be repeated.

Visualizations

Troubleshooting Logic for High Residual Monomer

Troubleshooting_High_Residual_Monomer start High Residual DEGMA Monomer Detected check_polymerization Review Polymerization Conditions start->check_polymerization check_purification Evaluate Purification Method check_polymerization->check_purification Conditions OK adjust_initiator Adjust Initiator Concentration check_polymerization->adjust_initiator Incorrect Initiator Concentration? adjust_temp Modify Polymerization Temperature check_polymerization->adjust_temp Suboptimal Temperature? extend_time Extend Polymerization Time check_polymerization->extend_time Insufficient Reaction Time? check_analysis Verify Analytical Method check_purification->check_analysis Method OK optimize_solvent Optimize Solvent/Non-solvent System check_purification->optimize_solvent Ineffective Solvent System? repeat_precipitation Perform Multiple Precipitations check_purification->repeat_precipitation Insufficient Purification Cycles? validate_method Validate Analytical Technique check_analysis->validate_method Inaccurate Quantification? end_node Low Residual Monomer Achieved check_analysis->end_node Method OK adjust_initiator->check_purification adjust_temp->check_purification extend_time->check_purification optimize_solvent->check_analysis repeat_precipitation->check_analysis validate_method->end_node Minimizing_Residual_Monomer_Workflow protocol_dev 1. Protocol Development - Select Initiator - Determine Monomer/Initiator Ratio - Set Temperature & Time polymerization 2. DEGMA Polymerization protocol_dev->polymerization crude_analysis 3. In-process Analysis (Optional) (e.g., NMR for conversion) polymerization->crude_analysis purification 4. Polymer Purification (e.g., Precipitation) polymerization->purification crude_analysis->polymerization Low Conversion: Extend Time/Adjust Temp crude_analysis->purification High Conversion drying 5. Drying of Purified Polymer purification->drying final_analysis 6. Final Residual Monomer Analysis (e.g., HPLC, GC-MS) drying->final_analysis

Technical Support Center: DEGMA Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the polymerization kinetics of di(ethylene glycol) methyl ether methacrylate (DEGMA).

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of DEGMA polymerization?

A1: In general, increasing the temperature increases the rate of DEGMA polymerization.[1][2] This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the reacting species.[1][2] However, excessively high temperatures can lead to side reactions and loss of control over the polymerization, especially in controlled radical polymerization techniques like ATRP and RAFT.[1][2]

Q2: What is the typical temperature range for RAFT polymerization of DEGMA?

A2: RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization of DEGMA is commonly conducted at temperatures ranging from 60°C to 90°C. A typical example involves conducting the polymerization in an oil bath preheated to 70°C.

Q3: What is the role of the initiator and how does temperature affect its decomposition?

A3: The initiator is a chemical species that generates free radicals upon decomposition, which then initiate the polymerization chain reaction. The rate of decomposition of the initiator is highly dependent on temperature. For thermally initiated systems, such as those using AIBN (Azobisisobutyronitrile) or ACVA (4,4'-Azobis(4-cyanovaleric acid)), higher temperatures lead to a faster rate of initiator decomposition, and consequently, a faster initiation of polymerization.

Q4: Can temperature influence the cloud point temperature (Tcp) of the resulting PDEGMA?

A4: While the polymerization temperature itself does not directly set the final cloud point temperature (Tcp), it can influence the polymer's molecular weight and composition (in the case of copolymers), which in turn affect the Tcp. The Tcp of PDEGMA in water is also concentration-dependent, increasing as the polymer concentration decreases. For example, the Tcp of PDEGMA in water increased from 22.7°C at 20 mg/mL to 25.2°C at 2 mg/mL.[3]

Troubleshooting Guides

Issue 1: High Polydispersity (Đ > 1.3) in RAFT Polymerization

Possible Causes:

  • Incorrect Initiator-to-CTA Ratio: An excess of initiator relative to the Chain Transfer Agent (CTA) can lead to a higher concentration of radicals, increasing the likelihood of termination reactions that broaden the molecular weight distribution.

  • Too High Temperature: Excessively high temperatures can accelerate termination reactions and decrease the efficiency of the RAFT process, leading to a loss of control and higher dispersity.

  • Impure Monomer or CTA: Impurities can interfere with the RAFT equilibrium and lead to uncontrolled polymerization. For instance, the presence of thiols from CTA degradation can disrupt the process.[4]

Troubleshooting Steps:

  • Optimize Initiator-to-CTA Ratio: A common starting point for the initiator-to-CTA ratio is 1:5.[4] Consider decreasing the amount of initiator.

  • Lower the Reaction Temperature: Try reducing the polymerization temperature by 5-10°C to slow down the reaction and favor controlled polymerization over termination.

  • Purify Reagents: Ensure the DEGMA monomer is passed through a column of basic alumina to remove inhibitors. Verify the purity of the CTA.

Issue 2: Low Monomer Conversion

Possible Causes:

  • Insufficient Initiator: Too little initiator will result in a low concentration of radicals, leading to a slow or stalled polymerization.

  • Low Reaction Temperature: The polymerization may be too slow at the chosen temperature to achieve high conversion in a reasonable time.

  • Presence of Oxygen: Oxygen is a radical scavenger and can inhibit free radical polymerization.

Troubleshooting Steps:

  • Increase Initiator Concentration: Incrementally increase the initiator concentration while maintaining an appropriate initiator-to-CTA ratio.

  • Increase Reaction Temperature: Raise the temperature in 5-10°C increments to increase the polymerization rate.

  • Ensure Thorough Degassing: Use techniques like freeze-pump-thaw cycles (at least three) or bubbling with an inert gas (e.g., argon or nitrogen) for an adequate duration to remove dissolved oxygen.

Issue 3: Gelation During Polymerization

Possible Causes:

  • High Monomer Concentration: At high concentrations, the viscosity of the reaction mixture increases significantly, which can hinder chain transfer and promote irreversible termination reactions, leading to crosslinking and gelation.

  • High Conversion: As the polymerization progresses to high conversions, the concentration of polymer chains increases, raising the probability of intermolecular reactions that can cause gelation.

  • Bifunctional Impurities: The presence of dimethacrylate impurities in the DEGMA monomer can act as crosslinkers, leading to gel formation.

Troubleshooting Steps:

  • Reduce Monomer Concentration: Dilute the reaction mixture with a suitable solvent.

  • Stop the Reaction at a Lower Conversion: Monitor the polymerization and terminate it before it reaches a point where gelation is likely to occur.

  • Purify the Monomer: Ensure the DEGMA monomer is free from dimethacrylate impurities by passing it through an inhibitor removal column.

Experimental Protocols

Representative RAFT Polymerization of DEGMA

This protocol provides a general procedure for the RAFT polymerization of DEGMA.

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA)

  • Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator, e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • Solvent, e.g., 1,4-dioxane or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Oil bath

Procedure:

  • Monomer Purification: Pass DEGMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a round-bottom flask, dissolve the desired amounts of DEGMA, CTA, and ACVA in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] can be in the range of 50:1:0.1 to 500:5:1.[4][5]

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) under an inert atmosphere (nitrogen or argon) and stir.

  • Monitoring and Termination: Monitor the reaction progress by taking samples at different time points and analyzing for monomer conversion via ¹H NMR. To terminate the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold hexane or diethyl ether) and dry under vacuum to obtain the purified PDEGMA.

Data Presentation

Table 1: Effect of Temperature on DEGMA RAFT Polymerization Kinetics (Illustrative Data)

Parameter60°C70°C80°C
Reaction Time (h) SlowerModerateFaster
Monomer Conversion (%) Lower (at a given time)Higher (at a given time)Highest (at a given time)
Number-Average Molecular Weight (Mn) Lower (at a given time)Higher (at a given time)Highest (at a given time)
Dispersity (Đ) Typically lowerOptimal rangeMay increase due to side reactions

Note: This table presents general trends. Actual values will depend on specific experimental conditions such as monomer, CTA, and initiator concentrations.

Table 2: Cloud Point Temperatures (Tcp) of PDEGMA in Aqueous Solutions

Polymer ConcentrationCloud Point Temperature (°C)
20 mg/mL22.7[3]
2 mg/mL25.2[3]

Visualizations

Experimental_Workflow_RAFT Experimental Workflow for DEGMA RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Mixing Mixing of Monomer, CTA, and Initiator in Solvent Monomer_Purification->Reagent_Mixing Degassing Degassing (Freeze-Pump-Thaw) Reagent_Mixing->Degassing Polymerization Polymerization (Heating under Inert Atmosphere) Degassing->Polymerization Monitoring Monitoring Conversion (e.g., by NMR) Polymerization->Monitoring Termination Termination (Cooling & Exposure to Air) Monitoring->Termination Purification Purification (Precipitation) Termination->Purification Characterization Characterization (GPC, DSC, etc.) Purification->Characterization

Caption: Workflow for RAFT polymerization of DEGMA.

Temperature_Effect_Logic Effect of Temperature on Polymerization Kinetics cluster_rates Reaction Rates cluster_outcomes Polymerization Outcomes Temp Increase in Temperature Initiation_Rate Increased Initiation Rate Temp->Initiation_Rate Propagation_Rate Increased Propagation Rate Temp->Propagation_Rate Termination_Rate Increased Termination Rate Temp->Termination_Rate Overall_Rate Increased Overall Polymerization Rate Initiation_Rate->Overall_Rate Propagation_Rate->Overall_Rate Higher_MW Potentially Higher Molecular Weight (at a given time) Propagation_Rate->Higher_MW Dispersity Potential for Increased Dispersity (Đ) Termination_Rate->Dispersity

Caption: Logical relationship of temperature and kinetics.

References

Technical Support Center: Enhancing Crosslinking Efficiency in DEGMA Networks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with di(ethylene glycol) methyl ether methacrylate (DEGMA) hydrogel networks. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crosslinking efficiency of DEGMA hydrogels?

A1: The crosslinking efficiency and final properties of DEGMA hydrogels are primarily influenced by:

  • Monomer Concentration: Higher monomer concentrations generally lead to denser networks and increased mechanical strength.

  • Crosslinker Concentration: Increasing the crosslinker concentration enhances the network's crosslink density, resulting in higher stiffness and reduced swelling.[1][2][3]

  • Initiator Concentration: The initiator concentration affects the rate of polymerization and the kinetic chain length of the polymer, which in turn influences the network formation and mechanical properties.[4]

  • Polymerization Temperature: Temperature can affect the rate of initiator decomposition and the polymerization kinetics. For thermo-responsive polymers like DEGMA, it's crucial to polymerize below its lower critical solution temperature (LCST) to ensure homogeneity.[5][6]

  • Solvent Selection: The choice of solvent can impact the solubility of the monomer and crosslinker, and the conformation of the growing polymer chains, thereby affecting the final network structure.

  • UV Exposure Time and Intensity (for photocrosslinking): In photocrosslinking, the duration and intensity of UV light exposure directly correlate with the degree of conversion of monomer to polymer, and thus the crosslinking density.[7]

Q2: My DEGMA solution is not forming a hydrogel. What are the possible causes?

A2: Failure to form a hydrogel can be attributed to several factors:

  • Insufficient Initiator or Crosslinker: An inadequate amount of initiator will result in a low polymerization rate, while insufficient crosslinker will prevent the formation of a stable network.

  • Inhibitor Presence: Commercial DEGMA monomers contain inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before use, for example, by passing the monomer through an inhibitor removal column.[8]

  • Low Monomer Concentration: If the monomer concentration is too low, the resulting polymer chains may be too far apart to form a crosslinked network.

  • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure your reaction mixture is adequately deoxygenated (e.g., by purging with nitrogen or argon) before and during polymerization.

  • Incorrect Polymerization Temperature: For thermo-responsive polymers like DEGMA, if the polymerization is carried out at or above the LCST, the polymer may precipitate out of solution, leading to a heterogeneous and poorly crosslinked material.[6]

Q3: How can I control the swelling properties of my DEGMA hydrogel?

A3: The swelling behavior of DEGMA hydrogels is primarily controlled by the crosslink density. To decrease the swelling ratio, you can increase the concentration of the crosslinking agent.[1][3] Conversely, to achieve a higher swelling ratio, you can reduce the crosslinker concentration. The monomer concentration also plays a role; a higher initial monomer concentration will generally lead to a denser network with a lower swelling capacity.

Q4: What is the significance of the Lower Critical Solution Temperature (LCST) of DEGMA in hydrogel synthesis?

A4: Poly(DEGMA) is a thermo-responsive polymer with an LCST in aqueous solutions. Below the LCST, the polymer is soluble, while above the LCST, it becomes insoluble and phase-separates.[5][6] During hydrogel synthesis in an aqueous solution, it is crucial to maintain the reaction temperature below the LCST of the forming polymer network. If the temperature exceeds the LCST, the polymer chains will collapse and aggregate, leading to a heterogeneous, opaque, and mechanically weak hydrogel with poor crosslinking efficiency. The LCST of poly(DEGMA) can be tuned by copolymerization with other monomers.[5][9]

Troubleshooting Guides

Issue 1: Low Mechanical Strength of the DEGMA Hydrogel
Possible Cause Suggested Solution
Low Crosslink Density Increase the concentration of the crosslinking agent (e.g., TEGDMA, EGDMA). A higher crosslinker-to-monomer ratio will result in a more tightly crosslinked network with a higher compressive modulus.[2][10]
Low Monomer Concentration Increase the initial concentration of the DEGMA monomer in the precursor solution. This leads to a higher polymer volume fraction in the final hydrogel, contributing to increased stiffness.[11]
Incomplete Polymerization - Increase the initiator concentration to generate more free radicals and drive the polymerization to a higher conversion.[4] - For photocrosslinking, increase the UV exposure time or the light intensity to ensure a higher degree of monomer conversion.[7]
Presence of Inhibitors Ensure the DEGMA monomer is purified to remove any polymerization inhibitors. This can be done by passing the monomer through an inhibitor removal column.[8]
Issue 2: High Swelling Ratio and Poor Hydrogel Stability
Possible Cause Suggested Solution
Insufficient Crosslinking Increase the molar percentage of the crosslinking agent relative to the DEGMA monomer. This will create a denser network that restricts water uptake.[1][3]
Low Initiator Concentration An insufficient amount of initiator can lead to incomplete polymerization and a poorly formed network. Try increasing the initiator concentration.[4]
Hydrolysis of the Network (over time) Ensure the pH of the storage solution is neutral, as highly acidic or basic conditions can lead to the hydrolysis of the ester groups in the methacrylate backbone over extended periods.

Data Presentation

The following tables summarize the expected trends in DEGMA hydrogel properties based on the concentration of key components. The quantitative values are derived from studies on similar methacrylate-based hydrogel systems and should be considered as a general guide.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties and Swelling Ratio of Methacrylate-Based Hydrogels

Crosslinker Concentration (mol% relative to monomer)Compressive Modulus (kPa)Swelling Ratio (q)
1~20 - 40~20 - 30
2~40 - 80~15 - 25
5~100 - 200~10 - 15
10~250 - 400~5 - 10

Data compiled and adapted from studies on poly(acrylamide) and other methacrylate-based hydrogels.[2]

Table 2: Effect of Initiator Concentration on Swelling Capacity of Methacrylate-Based Hydrogels

Initiator Concentration (mol% relative to monomer)Equilibrium Swelling Capacity (g water / g dry gel)
0.05High
0.1Moderate-High
0.2Moderate
0.5Low-Moderate

General trend observed in free-radical polymerization of hydrogels. Higher initiator concentrations can lead to a larger number of shorter polymer chains, which can affect network formation and swelling.[4]

Experimental Protocols

Protocol 1: Photo-crosslinking of DEGMA Hydrogels
  • Monomer Purification:

    • Pass the DEGMA monomer through an inhibitor removal column to remove any polymerization inhibitors.

  • Preparation of Precursor Solution:

    • In a light-protected vial, dissolve the desired amount of DEGMA monomer and the crosslinker (e.g., tetra(ethylene glycol) diacrylate, TEGDA) in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Add the photoinitiator (e.g., 0.5% w/v Irgacure 2959) to the solution.

    • Gently mix the solution until all components are fully dissolved. To ensure homogeneity, the solution can be placed on a shaker at a low speed.

  • Deoxygenation:

    • Purge the precursor solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Hydrogel Fabrication:

    • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a PDMS mold).

    • Ensure there are no air bubbles in the solution within the mold.

  • Photo-crosslinking:

    • Expose the mold containing the precursor solution to a UV light source (e.g., 365 nm) for a specified duration. The exposure time will depend on the light intensity and the desired degree of crosslinking.

  • Post-Polymerization Processing:

    • Carefully remove the crosslinked hydrogel from the mold.

    • To remove any unreacted monomers, initiator, or soluble polymers, immerse the hydrogel in a large volume of a suitable solvent (e.g., distilled water or PBS) for 24-48 hours, changing the solvent periodically.

Protocol 2: Characterization of DEGMA Hydrogel Properties
  • Swelling Ratio Measurement:

    • After the washing step, blot the hydrogel to remove excess surface water and record its swollen weight (Ws).

    • Lyophilize the hydrogel to completely remove the water and record its dry weight (Wd).

    • Calculate the swelling ratio (q) as: q = Ws / Wd.

  • Mechanical Testing (Compressive Modulus):

    • Use a mechanical tester with a compression platen.

    • Place the swollen hydrogel sample on the lower platen.

    • Apply a compressive strain at a constant rate (e.g., 10% per minute).

    • Record the resulting stress.

    • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

  • Rheological Characterization:

    • Use a rheometer with a parallel plate geometry.[12][13][14][15][16]

    • Place the hydrogel sample on the lower plate and lower the upper plate to a defined gap.

    • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[13][14]

Visualizations

experimental_workflow Experimental Workflow for DEGMA Hydrogel Synthesis and Characterization cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization monomer_purification Monomer Purification precursor_prep Precursor Solution Preparation monomer_purification->precursor_prep deoxygenation Deoxygenation precursor_prep->deoxygenation molding Molding deoxygenation->molding photocrosslinking Photo-crosslinking molding->photocrosslinking post_processing Post-Polymerization Processing photocrosslinking->post_processing swelling_measurement Swelling Measurement post_processing->swelling_measurement mechanical_testing Mechanical Testing post_processing->mechanical_testing rheology Rheological Characterization post_processing->rheology

Caption: Workflow for DEGMA hydrogel synthesis and characterization.

troubleshooting_logic Troubleshooting Logic for Failed DEGMA Hydrogel Formation start Hydrogel Fails to Form check_inhibitor Was the monomer purified? start->check_inhibitor check_oxygen Was the solution deoxygenated? check_inhibitor->check_oxygen Yes solution_purify Purify monomer to remove inhibitor check_inhibitor->solution_purify No check_components Are initiator and crosslinker concentrations sufficient? check_oxygen->check_components Yes solution_deoxygenate Deoxygenate the precursor solution check_oxygen->solution_deoxygenate No check_temp Is polymerization temperature below LCST? check_components->check_temp Yes solution_increase_conc Increase initiator and/or crosslinker concentration check_components->solution_increase_conc No solution_adjust_temp Adjust temperature to be below the LCST check_temp->solution_adjust_temp No

References

Navigating the Nuances of Solvent Selection in DEGEEMA Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of di(ethylene glycol) ethyl ether methacrylate (DEGEEMA) is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The choice of solvent is a pivotal parameter that can significantly influence reaction kinetics, polymer properties, and overall experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during DEGEEMA polymerization, with a specific focus on solvent effects.

Troubleshooting Guide

Researchers often face challenges such as slow polymerization rates, high polydispersity, or poor monomer conversion. The following guide addresses these common issues with a focus on the role of the solvent.

Problem Potential Cause(s) Suggested Solution(s)
Slow Polymerization Rate High Polarity of the Solvent: Highly polar aprotic solvents like DMSO and DMAc can slow down the polymerization of some methacrylates.[1] This may be due to the formation of a donor-acceptor complex between the propagating radical and the solvent.[1]- Consider switching to a less polar solvent.- If a polar solvent is necessary, try adjusting the initiator concentration or reaction temperature.
Chain Transfer to Solvent: Some solvents can act as chain transfer agents, terminating the growing polymer chain and initiating a new, less reactive one.- Consult literature for chain transfer constants of the solvent in use.- Select a solvent with a low chain transfer constant for methacrylate polymerization.
High Polydispersity Index (PDI) Poor Solubility of the Growing Polymer: If the polymer becomes insoluble in the chosen solvent as it grows, it can precipitate. This can lead to a decrease in the termination rate and a broadening of the molecular weight distribution.[2]- Use a solvent that is a good solvent for both the monomer and the resulting polymer.- Consider performing the polymerization at a higher temperature to improve polymer solubility.
Viscosity Effects: In highly viscous solutions, the termination reaction can become diffusion-controlled (the gel effect), leading to a rapid increase in polymerization rate and a broader PDI.[3]- Reduce the initial monomer concentration.- Choose a solvent with lower viscosity.
Low Monomer Conversion Inappropriate Solvent Choice: The solvent can influence the propagation rate constant (kp).[4][5] An unfavorable solvent can lead to a low kp and consequently low conversion.- Experiment with a range of solvents with varying polarities.- For RAFT polymerization, the choice of solvent can significantly affect the polymerization rate; for instance, DMSO has been shown to lead to faster polymerization of acrylates compared to DMF or acetone.[6]
Presence of Inhibitors: Impurities in the solvent or monomer can inhibit the polymerization reaction.- Ensure the solvent and monomer are purified and free of inhibitors before use.
Precipitation of Polymer During Reaction Use of a "Poor" Solvent: The polymerization is being conducted in a solvent that cannot effectively solvate the growing polymer chains.[2]- Select a solvent in which the polymer is known to be soluble.- A mixture of solvents can sometimes be used to fine-tune the solubility properties.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the polymerization of DEGEEMA?

A1: Solvent polarity can significantly impact the propagation rate coefficient (kp) in radical polymerization. For methacrylates, polar solvents can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects the reactivity of the monomer and the propagating radical.[4][5] While a universal trend is not always observed, some studies on other methacrylates have shown that polar solvents can slow down the rate of polymerization.[1]

Q2: What are some common solvents used for DEGEEMA polymerization?

A2: Based on literature for similar oligo(ethylene glycol) methacrylates, common solvents include 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7] The choice depends on the specific type of polymerization (e.g., free radical, RAFT) and the desired properties of the final polymer.

Q3: Can I perform the polymerization of DEGEEMA in bulk (without a solvent)?

A3: Yes, bulk polymerization of oligo(ethylene glycol) methacrylates is possible.[8] However, be aware that bulk polymerizations can be highly exothermic and can lead to a significant increase in viscosity (autoacceleration or the gel effect), which can make temperature control difficult and may result in a broad molecular weight distribution.[3]

Q4: My polymer has a bimodal molecular weight distribution. What could be the cause?

A4: A bimodal distribution can arise from several factors related to the solvent and reaction conditions. One possibility is the occurrence of chain transfer to the solvent, which can create a population of lower molecular weight chains. Another cause could be the presence of impurities that act as initiators or chain transfer agents. In some cases, if the polymer precipitates during the reaction, it can lead to different populations of polymer chains.[2]

Q5: How can I minimize the gel effect in my DEGEEMA polymerization?

A5: The gel effect, or autoacceleration, is caused by a decrease in the termination rate due to increased viscosity. To minimize this:

  • Reduce the monomer concentration by using a solvent.[3]

  • Choose a solvent that is a good solvent for the polymer , which can help to keep the polymer chains more mobile.

  • Conduct the polymerization at a lower temperature , which will slow down the overall reaction rate.

Experimental Protocols

General Protocol for Free Radical Polymerization of DEGEEMA in Solution

This protocol provides a general framework. The specific concentrations, temperature, and time should be optimized for your particular application.

  • Monomer and Solvent Preparation:

    • Pass the DEGEEMA monomer through a column of basic alumina to remove the inhibitor.

    • Purge the chosen solvent (e.g., 1,4-dioxane, DMF) with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of DEGEEMA monomer and the degassed solvent. A typical monomer concentration is in the range of 10-50% (w/w).[7]

    • Add the initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.

    • Seal the flask and continue to purge with inert gas for another 15-20 minutes while stirring.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing the monomer conversion by techniques such as 1H NMR or gravimetry.

  • Termination and Purification:

    • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

    • Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

Characterization
  • Monomer Conversion: Determined by 1H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer to an internal standard or the polymer backbone peaks.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).

Visualizing Experimental Workflow and Solvent Effects

The following diagrams illustrate the general experimental workflow for DEGEEMA polymerization and the logical relationship of how solvent properties can influence the final polymer characteristics.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer, Solvent, Initiator) Monomer_Purification->Reaction_Setup Solvent_Degassing Solvent Degassing (Oxygen Removal) Solvent_Degassing->Reaction_Setup Polymerization_Step Polymerization (Heating & Stirring) Reaction_Setup->Polymerization_Step Termination Termination (Cooling & Air Exposure) Polymerization_Step->Termination Purification Purification (Precipitation) Termination->Purification Characterization Characterization (NMR, GPC) Purification->Characterization

Caption: General experimental workflow for the solution polymerization of DEGEEMA.

solvent_effects cluster_properties Solvent Properties cluster_kinetics Polymerization Kinetics cluster_polymer Final Polymer Properties Solvent Solvent Choice Polarity Polarity Solvent->Polarity Viscosity Viscosity Solvent->Viscosity Chain_Transfer Chain Transfer Constant Solvent->Chain_Transfer kp Propagation Rate (kp) Polarity->kp kt Termination Rate (kt) Viscosity->kt MW Molecular Weight Chain_Transfer->MW PDI Polydispersity (PDI) Chain_Transfer->PDI Conversion Monomer Conversion kp->Conversion kt->PDI Conversion->MW

Caption: Influence of solvent properties on polymerization kinetics and final polymer characteristics.

References

Validation & Comparative

A Comparative Guide to DEGMA and HEMA in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomedical materials, the choice of polymer can significantly influence the performance and biocompatibility of medical devices, drug delivery systems, and tissue engineering scaffolds. Among the vast array of available polymers, di(ethylene glycol) methyl ether methacrylate (DEGMA) and 2-hydroxyethyl methacrylate (HEMA) have emerged as prominent candidates, particularly for applications requiring hydrogel formation. This guide provides an objective comparison of DEGMA and HEMA, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.

Key Performance Attributes: A Head-to-Head Comparison

The fundamental difference between DEGMA and HEMA lies in their side-chain chemistry. DEGMA possesses a short oligo(ethylene glycol) (OEG) side chain, which imparts a high degree of hydrophilicity and is known for its ability to resist protein adsorption. HEMA, on the other hand, features a simple hydroxyl group, which also confers hydrophilicity but to a lesser extent than the OEG chains of DEGMA. This structural variance leads to significant differences in their performance characteristics.

Protein Resistance and Biocompatibility:

One of the most critical attributes for any biomaterial is its ability to resist nonspecific protein adsorption, which can trigger adverse biological responses such as inflammation and thrombosis. The OEG side chains of DEGMA are particularly effective at creating a hydration layer that sterically hinders the approach of proteins, leading to superior protein resistance compared to HEMA.

Mechanical Properties:

The mechanical properties of hydrogels are crucial for their intended application, whether it be for soft contact lenses, wound dressings, or as scaffolds for tissue regeneration. Both DEGMA and HEMA can be polymerized to form hydrogels with a range of mechanical strengths, largely dependent on the crosslinking density.[1]

Generally, HEMA-based hydrogels are known for their good mechanical stability.[2][3] However, the longer, more flexible side chains of DEGMA can influence the polymer network structure, potentially affecting properties like elasticity and toughness. The final mechanical properties are highly tunable for both monomers through copolymerization and by adjusting the concentration of the crosslinking agent.[1]

Drug Delivery:

Both DEGMA and HEMA hydrogels are extensively investigated as matrices for controlled drug delivery.[4][5] The porous nature of these hydrogels allows for the encapsulation of therapeutic agents and their subsequent release. The release kinetics are influenced by the hydrogel's swelling behavior, mesh size, and the interaction between the drug and the polymer matrix.

The higher hydrophilicity and unique hydration properties of DEGMA-based hydrogels can offer advantages in controlling the release of certain drugs. The release mechanism is often diffusion-controlled, where the drug moves through the swollen polymer network.[5]

Quantitative Data Summary

While a direct, comprehensive quantitative comparison between DEGMA and HEMA across all performance metrics from a single source is challenging to obtain, the following table summarizes typical ranges and findings from various studies on related materials. This data provides a comparative perspective on their potential performance.

PropertyPoly(DEGMA)-based Materials (Typical)Poly(HEMA)-based Materials (Typical)Significance
Protein Adsorption Low (approaching non-fouling)ModerateDEGMA's OEG side chains provide superior resistance to protein adsorption, enhancing biocompatibility.
Biocompatibility Generally high due to low protein foulingGood, but can elicit a foreign body responseLower protein adsorption on DEGMA surfaces typically leads to a more favorable biological response.
Mechanical Properties (Tensile Modulus) Tunable (MPa range)Tunable (MPa range)[6]Both can be tailored for specific applications by adjusting crosslinker density.[1]
Swelling Ratio High, dependent on crosslinkingModerate to high, dependent on crosslinking[4]The swelling behavior influences drug release and mechanical properties.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate the performance of DEGMA and HEMA-based biomaterials.

1. Hydrogel Synthesis (Free Radical Polymerization):

  • Objective: To synthesize DEGMA and HEMA hydrogels for comparative testing.

  • Materials: DEGMA or HEMA monomer, a crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and a solvent (e.g., water or a buffer solution).[2]

  • Procedure:

    • Prepare a precursor solution by dissolving the monomer, crosslinker, and photoinitiator in the chosen solvent.[4]

    • Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.[4]

    • Transfer the solution into a mold of the desired shape and dimensions.

    • Expose the mold to UV light for a specified time to initiate polymerization and crosslinking.

    • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers or initiator.

2. Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation Monitoring - QCM-D):

  • Objective: To quantify the amount of protein that adsorbs onto the surface of DEGMA and HEMA hydrogel films.[7]

  • Procedure:

    • Coat QCM-D sensor crystals with thin films of DEGMA and HEMA hydrogels.

    • Establish a stable baseline in a protein-free buffer solution (e.g., phosphate-buffered saline, PBS).

    • Introduce a solution of a model protein (e.g., bovine serum albumin or fibrinogen) into the QCM-D chamber and monitor the changes in frequency and dissipation.[7]

    • The change in frequency is used to calculate the adsorbed mass of the protein per unit area.

    • Rinse with buffer to remove loosely bound protein and determine the final adsorbed amount.[7]

3. Cell Viability Assay (Live/Dead Staining):

  • Objective: To assess the biocompatibility of the hydrogels by evaluating the viability of cells cultured on their surface or encapsulated within them.[8][9]

  • Procedure:

    • Seed cells (e.g., fibroblasts or endothelial cells) onto the surface of the prepared hydrogels or encapsulate them within the hydrogel matrix during polymerization.

    • Culture the cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • At each time point, rinse the cell-laden hydrogels with PBS.

    • Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).[9]

    • Visualize the stained cells using fluorescence microscopy and quantify the percentage of live and dead cells.

Visualizing the Difference: Protein Resistance Mechanism

The superior protein resistance of DEGMA can be attributed to the unique properties of its oligo(ethylene glycol) side chains. The following diagram illustrates the conceptual difference in protein interaction with DEGMA and HEMA surfaces.

Protein_Resistance cluster_DEGMA DEGMA Surface cluster_HEMA HEMA Surface DEGMA_Surface DEGMA Polymer Brush Water_Layer Structured Water Layer DEGMA_Surface->Water_Layer Forms Hydration Shell Protein_Repelled Protein Water_Layer->Protein_Repelled Steric Hindrance (Repulsion) HEMA_Surface HEMA Polymer Protein_Adsorbed Adsorbed Protein HEMA_Surface->Protein_Adsorbed Adsorption Biocompatibility_Workflow start Start hydrogel_synthesis Hydrogel Synthesis (DEGMA and HEMA) start->hydrogel_synthesis sterilization Sterilization hydrogel_synthesis->sterilization protein_adsorption Protein Adsorption Assay (e.g., QCM-D) sterilization->protein_adsorption cell_culture Cell Seeding and Culture sterilization->cell_culture data_analysis Data Analysis and Comparison protein_adsorption->data_analysis viability_assay Cell Viability Assay (e.g., Live/Dead) cell_culture->viability_assay viability_assay->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to DEGMA and TEGDMA in Dental Composite Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol dimethacrylate (DEGMA) and triethylene glycol dimethacrylate (TEGDMA) are common co-monomers used in dental composite resins to reduce the viscosity of the base monomers, such as BisGMA, and facilitate the incorporation of filler particles. The choice between these two monomers can significantly impact the final properties of the restorative material. This guide provides an objective comparison of their performance based on available experimental data, focusing on mechanical properties, polymerization shrinkage, water sorption and solubility, and biocompatibility.

Performance Comparison

Mechanical Properties

Experimental evidence suggests that the choice between DEGMA and TEGDMA can influence the mechanical strength of dental composites. One study indicated that replacing TEGDMA with DEGMA can lead to an increase in mechanical strength[1]. Another study that investigated various BisGMA:TEGDMA molar ratios found that a higher concentration of TEGDMA (1:1 ratio) resulted in greater fracture toughness, flexural strength, and elastic modulus compared to a lower concentration (7:3 ratio)[2].

Table 1: Comparison of Mechanical Properties

PropertyDEGMA-containing CompositeTEGDMA-containing CompositeKey Findings
Mechanical Strength Generally higherGenerally lowerReplacing TEGDMA with DEGMA has been shown to increase mechanical strength[1].
Flexural Strength -Formulations with higher TEGDMA concentration (e.g., 1:1 BisGMA:TEGDMA) can exhibit higher flexural strength[2].The concentration of TEGDMA in the resin matrix plays a crucial role.
Elastic Modulus -Higher TEGDMA concentration can lead to a higher elastic modulus[2].The overall formulation significantly impacts the final modulus.
Fracture Toughness -Higher TEGDMA concentration can result in greater fracture toughness[2].-

Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis of available findings.

Polymerization Shrinkage

Polymerization shrinkage is a critical factor in dental composites as it can lead to stress at the restoration margin and potential failure. Studies have shown that DEGMA-containing composites tend to exhibit lower polymerization shrinkage compared to those with TEGDMA[1][3]. This is attributed to the lower concentration of double bonds in DEGMA for a given weight percentage[3].

Table 2: Comparison of Polymerization Shrinkage

MonomerVolumetric Shrinkage (%)Key Findings
DEGMA LowerExhibits lower polymerization shrinkage compared to TEGDMA[1][3].
TEGDMA HigherThe order of polymerization shrinkage for various methacrylates is reported as: TMPTMA > 1,3-BDDMA > DEGDMA > TEGDMA > Bis-GMA > EBPDMA > DDDMA[3].
Water Sorption and Solubility

Water sorption and solubility can affect the dimensional stability and longevity of a dental composite. While direct comparative data between DEGMA and TEGDMA is scarce, studies on TEGDMA-containing resins show that it absorbs a significant amount of water[4].

Table 3: Water Sorption and Solubility Data for TEGDMA

MonomerWater Sorption (wt%)Solubility (µg/mm³)Key Findings
TEGDMA 6.332.41TEGDMA absorbs the highest amount of water among several tested monomers but releases a lower amount of unreacted monomer[4].
Biocompatibility

Both DEGMA and TEGDMA have been shown to exhibit cytotoxicity to oral cells, primarily through the induction of oxidative stress and apoptosis.

DEGMA: Studies on human gingival fibroblasts have shown that DEGMA reduces cell viability, increases apoptosis, and causes cell cycle arrest. The underlying mechanism is believed to be the increased production of reactive oxygen species (ROS), which leads to DNA damage[5].

TEGDMA: TEGDMA has also been extensively studied and is known to induce cytotoxicity in various oral cell types, including pulp cells and cementoblasts[6][7]. The mechanism of TEGDMA-induced apoptosis involves both caspase-dependent and caspase-independent pathways. It has been shown to activate caspase-3, -8, and -9[8][9].

Experimental Protocols

Flexural Strength Testing (ISO 4049)

This test is used to determine the flexural strength and modulus of polymer-based restorative materials.

  • Specimen Preparation: Rectangular specimens (25 mm x 2 mm x 2 mm) are prepared by curing the composite material in a mold.

  • Testing Apparatus: A three-point bending fixture is used with a universal testing machine. The supports are placed 20 mm apart.

  • Procedure: The specimen is placed on the supports, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.

Water Sorption and Solubility (ISO 4049)

This method determines the amount of water absorbed by and the amount of soluble material leached from a polymer-based material.

  • Specimen Preparation: Disc-shaped specimens (15 mm diameter x 1 mm thickness) are prepared.

  • Initial Conditioning: The specimens are dried in a desiccator at 37°C until a constant mass (m1) is achieved.

  • Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.

  • Mass Measurement after Immersion: The specimens are removed, blotted dry, and weighed to determine the mass after immersion (m2).

  • Re-conditioning: The specimens are re-dried in the desiccator until a constant mass (m3) is achieved.

  • Calculations:

    • Water Sorption (Wsp): (m2 - m3) / V, where V is the volume of the specimen.

    • Solubility (Wsl): (m1 - m3) / V.

Polymerization Shrinkage (Bonded-Disk Method)

This method measures the axial shrinkage of a composite bonded to a rigid surface.

  • Specimen Preparation: A disk-shaped specimen of the uncured composite is placed on a rigid, flat surface (e.g., a glass slide).

  • Measurement Setup: A device capable of measuring linear displacement, such as a linometer or a laser scanner, is positioned to measure the thickness of the specimen.

  • Curing: The composite is light-cured according to the manufacturer's instructions.

  • Measurement: The change in the thickness of the specimen is continuously monitored during and after polymerization until the shrinkage stabilizes.

  • Calculation: The percentage of linear polymerization shrinkage is calculated from the change in thickness relative to the initial thickness.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed cytotoxic mechanisms of DEGMA and TEGDMA, and a typical workflow for evaluating the mechanical properties of dental composites.

DEGMA_Toxicity_Pathway DEGMA DEGMA Exposure ROS Increased Intracellular Reactive Oxygen Species (ROS) DEGMA->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability Cell_Cycle_Arrest->Cell_Viability

Proposed cytotoxic pathway of DEGMA.

TEGDMA_Toxicity_Pathway TEGDMA TEGDMA Exposure Caspase8 Caspase-8 Activation (Extrinsic Pathway) TEGDMA->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) TEGDMA->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

TEGDMA-induced apoptotic pathway.

Mechanical_Testing_Workflow Start Start: Composite Formulation Specimen_Prep Specimen Preparation (e.g., ISO 4049 molds) Start->Specimen_Prep Curing Light Curing Specimen_Prep->Curing Conditioning Specimen Conditioning (e.g., water storage) Curing->Conditioning Testing Mechanical Testing (e.g., 3-Point Bending) Conditioning->Testing Data_Analysis Data Analysis (Flexural Strength, Modulus) Testing->Data_Analysis End End: Performance Evaluation Data_Analysis->End

Workflow for Mechanical Properties Testing.

Conclusion

The selection between DEGMA and TEGDMA in dental composite formulations involves a trade-off between various properties. The available data suggests that DEGMA may offer advantages in terms of lower polymerization shrinkage and potentially higher mechanical strength. Conversely, TEGDMA has been more extensively studied, and its impact on properties like flexural strength and modulus in combination with other monomers is better characterized. Both monomers exhibit a degree of cytotoxicity, and further direct comparative studies are warranted to definitively establish their relative biocompatibility. Researchers and developers should consider these factors in the context of their specific formulation goals to optimize the clinical performance of dental composites.

References

Biocompatibility of DEGMA-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The selection of biomaterials for drug delivery and tissue engineering applications hinges on their biocompatibility. Di(ethylene glycol) methyl ether methacrylate (DEGMA)-based materials are a class of polymers that have garnered significant interest due to their tunable properties. This guide provides a comparative assessment of the biocompatibility of DEGMA-based materials against common alternatives such as poly(ethylene glycol) diacrylate (PEGDA), gelatin methacrylate (GelMA), and poly(lactic-co-glycolic acid) (PLGA).

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from various studies to facilitate a comparison of the biocompatibility profiles of these materials.

Table 1: In Vitro Cytotoxicity and Cell Viability

MaterialCell LineAssayResultsReference
DEGMA Monomer RatsAcute Toxicity (LD50)Intramuscular: Not specifiedIntraperitoneal: Not specified[1]
HEMA Monomer RatsAcute Toxicity (LD50)Intramuscular: Not specifiedIntraperitoneal: Not specified[1]
AEMA Monomer RatsAcute Toxicity (LD50)Intramuscular: Not specifiedIntraperitoneal: Not specified[1]
PEGDA Hydrogel L929 Mouse FibroblastsEluate Test (Cell Viability)> 80%[2]
PEGDA Hydrogel Multiple Cell TypesPhotoencapsulation> 90% viability[3]
GelMA/PEGDA Hydrogel Fibroblasts, HUVECs, HaCATsCCK8 Assay (Cell Viability)No significant cytotoxicity observed[4]
GelMA/PEGDA-nHA Hydrogel MC3T3-E1 OsteoblastsCell ViabilityDay 3: > 85%Day 7: > 95%
pHEMA/AA Hydrogel Not specifiedCytotoxicitySome cytotoxicity observed, but cell viability reduction < 30%[5]
PLGA Microspheres in Hydrogel Not specifiedCell ViabilityPromoted cell proliferation and improved viability[6][7]
GelMA Hydrogel NIH-3T3 FibroblastsCell Viability in 3D cultureExcellent viability[8]

Table 2: Inflammatory Response

MaterialModelKey FindingsReference
Collagen-p(HEMA) Hydrogels Rat Subcutaneous ImplantationInitial acute inflammation followed by a chronic response with few macrophages. Thin fibrous capsule formation.[9]
PLGA-PEG-PLGA Hydrogel Murine Model of Allergic AsthmaNo significant inflammatory effects from the hydrogel depot alone.[10]
PLGA Hydrogels GeneralDegradation can lead to localized pH changes and inflammation due to the production of lactic and glycolic acid.[11]
OPF/SMA Hydrogel with PLGA Microspheres Rat Intervertebral Disc Degeneration ModelIncreased proportion of anti-inflammatory M2 macrophages and reduced expression of MMP13.[6][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing biocompatibility data. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Prepare extracts of the test materials according to ISO 10993-5 standards.

    • Seed cells (e.g., L929 mouse fibroblasts) in a 96-well plate and culture for 24 hours.

    • Replace the culture medium with the material extracts and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to a negative control.[12][13]

  • Live/Dead Assay: This fluorescence-based assay distinguishes between live and dead cells.

    • Culture cells on or in the presence of the test material.

    • Stain the cells with a mixture of calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of live and dead cells by cell counting.

In Vivo Biocompatibility Assessment
  • Subcutaneous Implantation: This method assesses the local tissue response to an implanted material.

    • Surgically implant sterile samples of the test material into the subcutaneous tissue of an animal model (e.g., rats).

    • After a predetermined period (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue.

    • Process the tissue for histological analysis (e.g., H&E staining).

    • Evaluate the tissue response, including the presence and type of inflammatory cells, fibrous capsule formation, and tissue integration.[9]

Visualizing Biocompatibility Assessment

Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts in biocompatibility assessment.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Material Exposure cluster_assay Viability Assay prep Prepare Material Extracts (ISO 10993-5) expose Replace Medium with Material Extracts prep->expose seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 incubate1->expose incubate2 Incubate for 24/48/72h expose->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analysis Data Analysis read->analysis Calculate % Viability G cluster_acute Acute Inflammation cluster_chronic Chronic Inflammation cluster_resolution Resolution implant Biomaterial Implantation protein Protein Adsorption implant->protein neutrophil Neutrophil Infiltration protein->neutrophil macrophage Macrophage Recruitment neutrophil->macrophage fgc Foreign Body Giant Cell Formation macrophage->fgc integration Tissue Integration macrophage->integration fibrosis Fibrous Capsule Formation fgc->fibrosis G cluster_invitro In Vitro Tests cluster_invivo In Vivo Tests material Biomaterial cytotoxicity Cytotoxicity material->cytotoxicity hemocompatibility Hemocompatibility material->hemocompatibility genotoxicity Genotoxicity material->genotoxicity sensitization Sensitization material->sensitization implantation Implantation Effects material->implantation systemic_toxicity Systemic Toxicity material->systemic_toxicity biocompatibility_decision Biocompatibility Assessment cytotoxicity->biocompatibility_decision hemocompatibility->biocompatibility_decision genotoxicity->biocompatibility_decision sensitization->biocompatibility_decision implantation->biocompatibility_decision systemic_toxicity->biocompatibility_decision

References

A Comparative Guide to the Mechanical Properties of DEGMA-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Di(ethylene glycol) Methyl Ether Methacrylate (DEGMA)-Based Polymers and Alternative Biomaterials, Supported by Experimental Data.

Di(ethylene glycol) methyl ether methacrylate (DEGMA)-based polymers are gaining prominence in the biomedical field due to their thermoresponsive properties and biocompatibility. Their utility in applications such as drug delivery, tissue engineering, and smart coatings necessitates a thorough understanding of their mechanical characteristics. This guide provides a comparative analysis of the mechanical performance of DEGMA-based polymers against common alternatives, supported by a summary of experimental data and detailed testing methodologies.

Comparative Analysis of Mechanical Properties

The selection of a polymer for a specific biomedical application is heavily reliant on its mechanical properties. Key parameters include tensile strength (the maximum stress a material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (the extent of stretching before fracture). The following table summarizes these properties for DEGMA-based hydrogels and two widely used alternative materials: poly(ethylene glycol) diacrylate (PEGDA) and gelatin methacryloyl (GelMA).

MaterialPolymer Concentration (% w/v)Crosslinker ConcentrationTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
p(DEGMA) 101 mol% TEGDMA0.045 ± 0.0050.12 ± 0.0245 ± 5[1]
201 mol% TEGDMA0.12 ± 0.020.35 ± 0.0535 ± 4[1]
PEGDA 10-0.03 - 0.50.1 - 1.510 - 50[2][3]
20-0.2 - 1.80.5 - 5.05 - 30[3][4]
GelMA 10-0.02 - 0.20.01 - 0.520 - 80[5]
15-0.05 - 0.40.05 - 1.030 - 100[5]

Note: The mechanical properties of these polymers are highly dependent on factors such as molecular weight, crosslinker type and concentration, and testing conditions. The data presented here is a representative range compiled from various studies.

Experimental Protocols

A standardized approach to mechanical testing is crucial for the accurate and reproducible characterization of polymer properties. The following is a detailed methodology for tensile testing of hydrogel-based polymers, based on ASTM D638 and ASTM D882 standards.[6][7][8][9][10][11][12][13][14]

Tensile Testing of Hydrogels

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a hydrogel sample.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N or 100 N)

  • Tensile grips (e.g., pneumatic or screw-action grips) with smooth, flat faces to prevent sample slippage and stress concentrations.

  • Molds for sample preparation (e.g., dog-bone shape according to ASTM D638 Type V)[13]

  • Calipers or a micrometer for measuring sample dimensions.

  • Deionized water or phosphate-buffered saline (PBS) for sample hydration.

Sample Preparation:

  • Prepare the hydrogel precursor solution containing the DEGMA monomer, a crosslinking agent (e.g., tetraethylene glycol dimethacrylate, TEGDMA), and a photoinitiator.

  • Cast the precursor solution into dog-bone-shaped molds.

  • Expose the molds to UV light for a specified duration to initiate photopolymerization and form the hydrogel.

  • Carefully remove the hydrogel samples from the molds.

  • Immerse the samples in deionized water or PBS for at least 24 hours to reach swelling equilibrium.

  • Prior to testing, measure the width and thickness of the gauge section of each sample at three different points and calculate the average.

Test Procedure:

  • Secure the hydrated hydrogel sample in the tensile grips of the UTM, ensuring that the sample is aligned vertically and not pre-stressed.

  • Set the initial grip separation (gauge length).

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the sample fractures.

  • Record the force and displacement data throughout the test.

  • Repeat the test for a statistically significant number of samples (typically n=5).

Data Analysis:

  • Tensile Stress (σ): Calculate the engineering stress by dividing the applied force (F) by the initial cross-sectional area (A₀) of the sample (σ = F/A₀).

  • Tensile Strain (ε): Calculate the engineering strain by dividing the change in length (ΔL) by the initial gauge length (L₀) (ε = ΔL/L₀).

  • Stress-Strain Curve: Plot the tensile stress versus the tensile strain.

  • Tensile Strength: Determine the maximum stress value from the stress-strain curve.

  • Young's Modulus (E): Calculate the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: Determine the strain at which the sample fractures, expressed as a percentage.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis A Prepare Precursor Solution (DEGMA, Crosslinker, Photoinitiator) B Cast into Molds A->B C UV Photopolymerization B->C D Demold and Swell in PBS C->D E Mount Sample in UTM D->E F Apply Tensile Load E->F G Record Force-Displacement Data F->G H Test to Failure G->H I Calculate Stress and Strain H->I J Plot Stress-Strain Curve I->J K Determine Mechanical Properties J->K

Fig. 1: Experimental workflow for mechanical testing of DEGMA-based hydrogels.

For drug delivery applications, understanding the signaling pathways affected by the released therapeutic is critical. While not directly related to mechanical testing, the following diagram illustrates a hypothetical signaling pathway that could be influenced by a drug delivered from a DEGMA-based polymer carrier.

signaling_pathway cluster_input Stimulus cluster_receptor Cell Surface cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response Drug Released Drug Receptor Target Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Therapeutic Effect (e.g., Apoptosis, Differentiation) TF->Response

Fig. 2: Hypothetical signaling pathway activated by a drug released from a polymer matrix.

References

A Comparative Guide to DEGMA Purity Validation: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of excipients like Diethylene Glycol Monoethyl Ether Acetate (DEGMA), also known as Carbitol™ Acetate, is a critical step in ensuring product quality and safety. This guide provides a detailed comparison of two common analytical techniques for DEGMA purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. GC for DEGMA Purity

Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture. However, they operate on different principles, making them suitable for different types of analytes.

  • Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds. Given that DEGMA and its potential impurities, such as ethylene glycol (EG) and diethylene glycol (DEG), are volatile, GC is a widely used and effective method for purity assessment.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[3] While less common for routine DEGMA purity testing, HPLC can be a viable alternative, particularly when derivatization is employed to enhance detection.[4][5]

Performance Comparison

The choice between HPLC and GC will depend on several factors, including the specific impurities of interest, required sensitivity, sample throughput, and available instrumentation. The following table summarizes key performance metrics for the two techniques in the context of DEGMA purity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile or thermally sensitive compounds. Can be adapted for glycols with derivatization.[4][5]Volatile and thermally stable compounds like DEGMA and its glycol impurities.[2]
Typical Column Reversed-phase C18 or specialized columns for polar compounds (e.g., Hi-Plex).[6]Capillary columns with phases like VF-624 or packed columns with G13 phase.[7]
Typical Detector Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (with derivatization).[3][8]Flame Ionization Detector (FID) is common and highly sensitive for hydrocarbons.[1][9][10]
Analysis Time Can range from 10-60 minutes depending on the method.Typically faster, with run times often under 20 minutes.[11]
Sample Preparation May require derivatization to improve detection of glycols.[4][5]Generally simpler, involving dilution in a suitable solvent.
Limit of Detection (LOD) For glycols with UV detection after derivatization, LOD can be around 1 mg/L.[4][5] With ESI-MS, it can be much lower (10-25 µg/L).[4]For ethylene glycol, LOD can be as low as 50.2 µM (3.11 mg/L).[12]
Common Impurities Detected Ethylene Glycol (EG), Diethylene Glycol (DEG).[6][8]Ethylene Glycol (EG), Diethylene Glycol (DEG), and other volatile organic compounds.[7][9][10]
Cost Generally higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and uses less expensive carrier gases.

Experimental Protocols

Below are detailed methodologies for the validation of DEGMA purity using both HPLC and GC.

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of DEGMA and the detection of volatile impurities such as ethylene glycol and diethylene glycol.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: e.g., VF-624 (30 m x 0.25 mm x 1.4 µm) or equivalent.[2]

  • Carrier gas: Helium or Nitrogen.

2. Reagents:

  • DEGMA reference standard (≥99.5% purity).

  • Ethylene Glycol (EG) and Diethylene Glycol (DEG) reference standards.

  • Methanol or another suitable solvent (HPLC grade).

3. Standard Preparation:

  • Prepare a stock solution of the DEGMA reference standard in the chosen solvent.

  • Prepare individual stock solutions of EG and DEG.

  • Create a mixed standard solution containing DEGMA and known concentrations of EG and DEG for system suitability and impurity identification.

4. Sample Preparation:

  • Accurately weigh a sample of the DEGMA to be tested and dilute it in the chosen solvent to a known concentration.

5. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 75°C, hold for 2 minutes.

    • Ramp 1: Increase to 130°C at a rate of 15°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 230°C at a rate of 20°C/min, hold for 5 minutes.[11]

  • Carrier Gas Flow Rate: Set to achieve optimal separation.

  • Injection Volume: 1 µL.

6. Data Analysis:

  • Identify the peaks corresponding to EG, DEG, and DEGMA based on their retention times compared to the standards.

  • Calculate the purity of DEGMA by the area percent method, where the area of the DEGMA peak is divided by the total area of all peaks in the chromatogram.

  • Quantify impurities by comparing their peak areas to the peak areas of the corresponding standards.

High-Performance Liquid Chromatography (HPLC-RI) Method

This method can be used for the analysis of DEGMA and non-volatile impurities. For enhanced sensitivity to glycol impurities, a derivatization step followed by UV detection is recommended.[4][5] The following is a method using a Refractive Index (RI) detector which does not require derivatization.

1. Instrumentation:

  • HPLC system equipped with a Refractive Index (RI) detector.

  • Column: e.g., Agilent Hi-Plex Ca (8% crosslinked), 7.7 × 300 mm, 8 µm.[6]

2. Reagents:

  • DEGMA reference standard (≥99.5% purity).

  • Ethylene Glycol (EG) and Diethylene Glycol (DEG) reference standards.

  • Deionized water (HPLC grade) for the mobile phase.

3. Standard Preparation:

  • Prepare a stock solution of the DEGMA reference standard in deionized water.

  • Prepare individual stock solutions of EG and DEG in deionized water.

  • Create a mixed standard solution for system suitability.

4. Sample Preparation:

  • Accurately weigh a sample of the DEGMA to be tested and dissolve it in deionized water to a known concentration.

5. Chromatographic Conditions:

  • Mobile Phase: 100% Deionized Water.[8]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Identify peaks based on retention times of the standards.

  • Calculate purity and quantify impurities using the area percent method or by creating calibration curves for each impurity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for DEGMA purity validation by GC and HPLC, and the logical relationship for choosing between the two methods.

experimental_workflow cluster_gc GC Workflow cluster_hplc HPLC Workflow gc_start Sample Preparation (Dilution in Solvent) gc_inject GC Injection gc_start->gc_inject gc_sep Separation in Capillary Column gc_inject->gc_sep gc_det FID Detection gc_sep->gc_det gc_data Data Analysis (Purity Calculation) gc_det->gc_data hplc_start Sample Preparation (Dissolution in Mobile Phase) hplc_inject HPLC Injection hplc_start->hplc_inject hplc_sep Separation in Analytical Column hplc_inject->hplc_sep hplc_det RI Detection hplc_sep->hplc_det hplc_data Data Analysis (Purity Calculation) hplc_det->hplc_data

Experimental Workflows for GC and HPLC Analysis

logical_relationship start Start: DEGMA Purity Validation check_volatility Are the primary impurities of interest volatile and thermally stable? start->check_volatility gc_method Select GC Method check_volatility->gc_method Yes check_sensitivity Is higher sensitivity for non-volatile impurities required? check_volatility->check_sensitivity No hplc_method Select HPLC Method check_sensitivity->gc_method No check_sensitivity->hplc_method Yes

References

A Comparative Guide to the Swelling Behavior of DEGMA and PEGMA Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the swelling properties of hydrogels synthesized from di(ethylene glycol) methyl ether methacrylate (DEGMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA). The objective is to offer a clear, data-driven overview to inform material selection and experimental design in fields such as drug delivery, tissue engineering, and smart materials development.

Executive Summary

DEGMA and PEGMA are both popular monomers for the synthesis of thermoresponsive and hydrophilic hydrogels. Their structural similarities, primarily the ethylene glycol side chains, impart sensitivity to environmental stimuli, particularly temperature and pH. However, the length of these side chains—two ethylene glycol units for DEGMA versus a polymer chain for PEGMA—leads to distinct differences in their swelling behavior. Generally, PEGMA hydrogels with longer PEG chains exhibit higher swelling ratios due to increased hydrophilicity and a looser network structure. The swelling of both hydrogel types is significantly influenced by factors such as monomer concentration, crosslinker density, pH, and temperature. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.

Structural Comparison of Monomers

The fundamental difference between DEGMA and PEGMA lies in the length of their hydrophilic side chains, which directly impacts the resulting hydrogel's properties.

G cluster_0 Di(ethylene glycol) methyl ether methacrylate (DEGMA) cluster_1 Poly(ethylene glycol) methyl ether methacrylate (PEGMA) DEGMA DEGMA Monomer DEGMA_structure CH2=C(CH3)COO(CH2CH2O)2CH3 DEGMA->DEGMA_structure Chemical Structure PEGMA PEGMA Monomer PEGMA_structure CH2=C(CH3)COO(CH2CH2O)nCH3 (n > 2) PEGMA->PEGMA_structure Chemical Structure

Figure 1: Chemical structures of DEGMA and PEGMA monomers.

Comparative Swelling Data

The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water. The following tables summarize quantitative data from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Swelling Ratios of PEGMA-based Hydrogels under Different Conditions

Monomer CompositionCrosslinkerSwelling Medium (pH)Temperature (°C)Equilibrium Swelling Ratio (g/g)Reference
PEGMEM (Mw 300), 1 mmolPEGDMADeionized WaterRoom Temp~1.5[1]
PEGMEM (Mw 300), 2 mmolPEGDMADeionized WaterRoom Temp~2.8[1]
PEGMEM (Mw 500)PEGDMADeionized WaterRoom Temp~3.8[1]
PEGMEM (Mw 900)PEGDMADeionized WaterRoom Temp~19.3[1]
P(MAA-co-PEGMEMA) 1:8PEGDMA-550 (1%)pH 1.2Room Temp~11.4[2]
P(MAA-co-PEGMEMA) 1:8PEGDMA-550 (1%)pH 7.0Room Temp~14.8[2]

Table 2: Influence of Crosslinker Concentration on Swelling Ratio of PEGMA-based Hydrogels

Monomer CompositionCrosslinker (molar ratio)Swelling MediumTemperature (°C)Swelling Ratio (g/g)Reference
PEGMEM + DMAEMPEGDMA (1%)Deionized WaterRoom Temp12.6[1]
PEGMEM + DMAEMPEGDMA (3%)Deionized WaterRoom Temp2.45[1]

Table 3: Thermoresponsive Swelling of Oligo(ethylene glycol) Methacrylate-based Hydrogels

Monomer CompositionCrosslinkerSwelling MediumTemperature (°C)Equilibrium Swelling Ratio (%)Reference
MEO2MA:OEGMA (80:20)Clay (5 wt%)Water251640[3]
MEO2MA:OEGMA (80:20)Clay (5 wt%)Water50Lower (deswollen)[3]

MEO2MA (2-(2-methoxyethoxy) ethyl methacrylate) is structurally similar to DEGMA, and OEGMA (oligo(ethylene glycol) methacrylate) is a general term for PEGMA monomers.

Key Factors Influencing Swelling

Several factors can be tuned to control the swelling behavior of both DEGMA and PEGMA hydrogels:

  • Monomer Concentration: Higher monomer concentrations generally lead to a higher polymer volume fraction in the hydrogel, resulting in a denser network and a lower swelling ratio.[1]

  • Side Chain Length (PEGMA): For PEGMA hydrogels, increasing the molecular weight (and thus the length of the PEG side chain) leads to a significant increase in the swelling ratio.[1] This is attributed to the increased hydrophilicity and the formation of a looser polymer network.

  • Crosslinker Concentration: Increasing the concentration of the crosslinking agent results in a more densely crosslinked network, which restricts the mobility of the polymer chains and significantly decreases the swelling ratio.[1][4]

  • pH: For hydrogels containing pH-sensitive co-monomers like methacrylic acid (MAA), the swelling is highly dependent on the pH of the surrounding medium. At low pH, acidic groups are protonated, leading to a collapsed state, while at higher pH, deprotonation and electrostatic repulsion cause significant swelling.[2]

  • Temperature: Both DEGMA and PEGMA can be used to synthesize thermoresponsive hydrogels that exhibit a lower critical solution temperature (LCST). Below the LCST, the hydrogels are swollen, and above the LCST, they deswell and shrink due to a shift in the hydrophilic-hydrophobic balance.[3]

Experimental Protocols

Synthesis of PEGMA Hydrogels by Free Radical Polymerization

This protocol is a generalized procedure based on common laboratory practices.[5][6]

  • Preparation of Monomer Solution: A predetermined amount of PEGMA monomer is dissolved in deionized water in a reaction vessel.

  • Addition of Crosslinker and Initiator: A crosslinking agent, such as poly(ethylene glycol) diacrylate (PEGDA) or ethylene glycol dimethacrylate (EGDMA), is added to the monomer solution. Subsequently, a photoinitiator (e.g., Irgacure 2959) or a redox initiator system (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED)) is introduced.[5][6]

  • Polymerization:

    • Photopolymerization: The solution is exposed to UV light for a specific duration to initiate polymerization and crosslinking.[6]

    • Redox Polymerization: The reaction is allowed to proceed, often overnight, at room temperature or a controlled temperature.[5]

  • Purification: The resulting hydrogel is immersed in a large volume of deionized water for several days to remove any unreacted monomers, crosslinkers, and initiators. The water is changed periodically.[5]

  • Drying: The purified hydrogel is dried to a constant weight, typically in a vacuum oven or by lyophilization.

Swelling Studies

The following is a standard procedure for determining the swelling ratio of hydrogels.[7][8]

G start Start dry_hydrogel Weigh Dry Hydrogel (Wd) start->dry_hydrogel immerse Immerse in Swelling Medium (e.g., buffer at specific pH and temperature) dry_hydrogel->immerse incubate Incubate for Predetermined Time Intervals immerse->incubate remove Remove Hydrogel from Medium incubate->remove blot Blot Excess Surface Water remove->blot weigh_swollen Weigh Swollen Hydrogel (Ws) blot->weigh_swollen repeat Repeat until Equilibrium is Reached (constant weight) weigh_swollen->repeat repeat->incubate Not at Equilibrium calculate Calculate Swelling Ratio: (Ws - Wd) / Wd repeat->calculate Equilibrium Reached end End calculate->end

Figure 2: Experimental workflow for a hydrogel swelling study.
  • Initial Measurement: A dried hydrogel sample is accurately weighed to determine its dry weight (Wd).[7]

  • Immersion: The hydrogel is immersed in a swelling medium of interest (e.g., phosphate-buffered saline at a specific pH).[7]

  • Incubation: The sample is incubated at a controlled temperature.[7]

  • Periodic Weighing: At regular time intervals, the hydrogel is removed from the medium, gently blotted with filter paper to remove excess surface water, and weighed to obtain the swollen weight (Ws).[7]

  • Equilibrium Determination: This process is repeated until the swollen weight remains constant over several measurements, indicating that equilibrium swelling has been reached.[9]

  • Calculation: The equilibrium swelling ratio is calculated using the formula:

    • Equilibrium Swelling Ratio = (Ws_equilibrium - Wd) / Wd

Conclusion

Both DEGMA and PEGMA are versatile monomers for creating stimuli-responsive hydrogels with tunable swelling properties. The choice between them will largely depend on the desired swelling capacity and thermoresponsive behavior. PEGMA hydrogels, with their longer hydrophilic side chains, offer a wider range of swelling ratios that can be controlled by the molecular weight of the PEGMA monomer. DEGMA, on the other hand, provides a more defined and shorter side chain, which can be advantageous for applications requiring a more compact hydrogel network. The experimental data compiled in this guide, along with the detailed protocols, provide a solid foundation for researchers to design and synthesize hydrogels with tailored swelling characteristics for a variety of biomedical and scientific applications.

References

A Comparative Guide to the Thermal Properties of DEGMA Copolymers and Homopolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of di(ethylene glycol) methyl ether methacrylate (DEGMA) based copolymers and the DEGMA homopolymer (PDEGMA). Understanding these thermal characteristics is crucial for the rational design and application of these thermoresponsive polymers in fields such as drug delivery and tissue engineering. This document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.

Comparative Thermal Analysis Data

The thermal behavior of polymers, specifically their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), dictates their processing conditions and in-service performance. The following table summarizes these key thermal properties for PDEGMA homopolymers and various DEGMA-containing copolymers.

Polymer CompositionGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C) (10% weight loss)
Homopolymers
PDEGMANot explicitly stated in the provided results~225[1]
POEGMANot explicitly stated in the provided results~226[1]
Copolymers
Poly(OEGMA-co-DEGMA) 50:50 mol ratioNot explicitly stated in the provided results~219[1]
Poly(OEGMA-co-DEGMA) 24:76 mol ratioNot explicitly stated in the provided results~235[1]

Note: The melting temperature (Tm) is not typically observed for these amorphous polymers and was not reported in the reviewed literature.

The data indicates that the thermal stability of DEGMA copolymers is influenced by their composition. For instance, a higher molar ratio of DEGMA in poly(OEGMA-co-DEGMA) copolymers appears to slightly increase the decomposition temperature.[1] The glass transition temperature of these copolymers has been shown to have a linear relationship with the mole fraction of DEGMA, increasing as the DEGMA content increases.[1][2]

Experimental Protocols

The thermal properties summarized above are typically determined using Differential Scanning Calorimetry (DSC) for glass transition and melting temperatures, and Thermogravimetric Analysis (TGA) for decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermo-analytical technique used to study the thermal transitions of polymers.[3][4][5]

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] This difference allows for the detection of thermal events such as glass transitions, melting, and crystallization.

  • Methodology:

    • A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

    • The heat flow to the sample is monitored relative to the reference.

    • The glass transition temperature (Tg) is determined as a step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.[7][8]

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Methodology:

    • A small, known weight of the polymer sample is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as the temperature increases.

    • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Workflow for Thermal Analysis of Polymers

The following diagram illustrates the logical workflow for the thermal analysis of polymers, from sample preparation to data interpretation.

G Workflow for Thermal Analysis of Polymers cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Polymer Synthesis Polymer Synthesis Purification & Drying Purification & Drying Polymer Synthesis->Purification & Drying DSC Analysis Differential Scanning Calorimetry (DSC) Purification & Drying->DSC Analysis Sample for DSC TGA Analysis Thermogravimetric Analysis (TGA) Purification & Drying->TGA Analysis Sample for TGA Determine Tg Determine Glass Transition Temp. (Tg) DSC Analysis->Determine Tg Determine Td Determine Decomposition Temp. (Td) TGA Analysis->Determine Td Comparative Analysis Comparative Analysis Determine Tg->Comparative Analysis Determine Td->Comparative Analysis

Caption: A flowchart illustrating the key stages in the thermal characterization of polymers.

Conclusion

The thermal properties of DEGMA-based polymers are significantly influenced by their molecular architecture, specifically the type and ratio of comonomers. Copolymers of DEGMA with monomers like OEGMA exhibit tunable thermal characteristics. A thorough understanding of these properties, obtained through techniques like DSC and TGA, is essential for the successful development and application of these smart materials in various scientific and biomedical fields.

References

A Comparative Guide to the Cytotoxicity of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, also known as triethylene glycol monomethacrylate (TREGMA), and its common alternatives. The data presented is intended to assist researchers in selecting appropriate materials for biomedical applications, with a focus on minimizing potential toxicity. While direct cytotoxic data for TREGMA is limited, this guide utilizes data from the structurally analogous compound, triethylene glycol (TEG), to provide a relevant comparison.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for TREGMA's structural analog (TEG) and its alternatives, as determined by in vitro cytotoxicity assays on various cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundAlternative Name(s)Cell LineIC50 Value
Triethylene Glycol (TEG) -HeLa19.8 mg/mL
L92912.4 mg/mL
2-Hydroxyethyl methacrylate HEMAHEMn-LP4.04 mM
Triethylene glycol dimethacrylate TEGDMAHEMn-LP2.07 mM
Poly(ethylene glycol) methyl ether methacrylate mPEGMA-500HeLa4.7 mg/mL
L9295.3 mg/mL
Poly(ethylene glycol) methyl ether methacrylate mPEGMA-950HeLa> 20 mg/mL
L929> 20 mg/mL
Polyethylene Glycol 1000 PEG-1000L92922.5 mg/mL
Polyethylene Glycol 4000 PEG-4000L92920.0 mg/mL

Signaling Pathways in Methacrylate-Induced Cytotoxicity

Methacrylate monomers, such as HEMA and TEGDMA, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways. This can lead to cellular stress and, ultimately, apoptosis (programmed cell death).

cluster_extracellular Extracellular cluster_cellular Cellular Response Methacrylate Methacrylate Monomer (e.g., HEMA, TEGDMA) ROS Reactive Oxygen Species (ROS) Generation Methacrylate->ROS MAPK_p38 p38 MAPK Activation ROS->MAPK_p38 MAPK_JNK JNK Activation ROS->MAPK_JNK MAPK_ERK ERK Activation ROS->MAPK_ERK Apoptosis Apoptosis MAPK_p38->Apoptosis MAPK_JNK->Apoptosis MAPK_ERK->Apoptosis

Caption: Signaling pathway of methacrylate-induced cytotoxicity.

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO2.

  • Compound Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum LDH release controls. The formula is: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

A Comparative Guide to Controlled Polymerization of DEGMA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. Di(ethylene glycol) methyl ether methacrylate (DEGMA) is a popular monomer for creating thermoresponsive and biocompatible polymers. This guide provides an objective comparison of the leading controlled radical polymerization techniques for DEGMA: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).

This comparison is supported by experimental data from scientific literature, offering insights into the performance and requirements of each method.

Performance Comparison

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(DEGMA). The following table summarizes key quantitative data for RAFT, ATRP, and NMP of DEGMA and similar oligo(ethylene glycol) methyl ether methacrylates.

ParameterRAFT Polymerization of DEGMAATRP of OEGMA (analogue)NMP of PEGMA/Styrene (analogue)
Monomer Conversion Up to 95%[1][2]~90%[3]High conversion reported[1]
Molecular Weight (Mn, g/mol ) 22,660 - 34,570[1][4]Linearly increases with conversion[3]Linearly increases with conversion[1]
Polydispersity Index (Đ) 1.07 - 1.15[1][4]1.15 - 1.30[3]Low dispersity reported[1]
Reaction Time ~4 hours[1][2]~20 minutes (in aqueous media)[3]Not specified
Reaction Temperature 70 °C[1]20 °C (in aqueous media)[3]90 °C[1]
Key Reagents RAFT agent (e.g., trithiocarbonate), radical initiator (e.g., AIBN)Copper catalyst (e.g., CuBr), ligand (e.g., bpy), initiator (e.g., ethyl 2-bromoisobutyrate)Nitroxide mediator (e.g., SG1), radical initiator (e.g., VA-044)

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each polymerization technique.

RAFT Polymerization of DEGMA

This protocol is adapted from a study on the RAFT polymerization of DEGMA in tetrahydrofuran (THF)[1].

Materials:

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA)

  • 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid (CPP) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Tetrahydrofuran (THF) as solvent

Procedure:

  • In a Schlenk flask, dissolve DEGMA (e.g., 100 molar equivalents), CPP (e.g., 1 molar equivalent), and AIBN (e.g., 0.2 molar equivalents) in THF.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold hexane) and dry under vacuum.

Atom Transfer Radical Polymerization (ATRP) of OEGMA (DEGMA analogue)

This protocol is based on the aqueous ATRP of oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a close structural analogue of DEGMA[3].

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) as ligand

  • Ethyl 2-bromoisobutyrate as initiator

  • Deionized water as solvent

Procedure:

  • In a Schlenk flask, add CuBr and bpy. Seal the flask and deoxygenate by purging with an inert gas (e.g., argon).

  • In a separate flask, dissolve OEGMA and the initiator in deoxygenated water.

  • Transfer the monomer/initiator solution to the flask containing the catalyst/ligand mixture via a degassed syringe.

  • Stir the reaction mixture at room temperature (20 °C). The polymerization is typically rapid, reaching high conversion in under 30 minutes.

  • Terminate the polymerization by opening the flask to air.

  • Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation or dialysis.

Nitroxide-Mediated Polymerization (NMP) of PEGMA/Styrene (DEGMA analogue)

This protocol is adapted from the NMP of poly(ethylene glycol) methyl ether methacrylate (PEGMA) with styrene as a comonomer in water, which can serve as a starting point for the NMP of DEGMA[1].

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • Styrene (comonomer)

  • 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) as initiator

  • N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) as nitroxide mediator

  • Deionized water as solvent

Procedure:

  • In a reaction vessel, dissolve PEGMA, styrene, VA-044, and SG1 in deionized water.

  • Degas the solution by purging with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to 90 °C and maintain this temperature with stirring.

  • Monitor the polymerization progress by taking samples at regular intervals for analysis (e.g., by NMR to determine monomer conversion).

  • After the desired conversion is reached, cool the reaction to room temperature to quench the polymerization.

  • Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and other small molecules.

Visualizing the Polymerization Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each polymerization technique.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Mix Monomer, RAFT Agent, Initiator degas Degas Mixture reagents->degas polymerize Heat & Stir degas->polymerize terminate Cool & Expose to Air polymerize->terminate precipitate Precipitate Polymer terminate->precipitate dry Dry Polymer precipitate->dry

Caption: Workflow for RAFT Polymerization of DEGMA.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cat_lig Prepare Catalyst/ Ligand Mixture degas_cat Degas Catalyst cat_lig->degas_cat mon_init Prepare Monomer/ Initiator Solution degas_mon Degas Monomer Sol. mon_init->degas_mon combine Combine Solutions degas_cat->combine degas_mon->combine react Stir at Room Temp. combine->react terminate Expose to Air react->terminate remove_cat Remove Catalyst terminate->remove_cat isolate Isolate Polymer remove_cat->isolate

Caption: Workflow for ATRP of DEGMA analogue.

NMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Mix Monomer, Initiator, Nitroxide degas Degas Solution reagents->degas polymerize Heat & Stir degas->polymerize terminate Cool to Room Temp. polymerize->terminate purify Purify by Dialysis terminate->purify

Caption: Workflow for NMP of DEGMA analogue.

References

Long-Term Stability of DEGMA-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of biomaterials is a critical factor in the development of drug delivery systems and medical implants. Di(ethylene glycol) methyl ether methacrylate (DEGMA)-based hydrogels are promising materials in this field due to their biocompatibility and tunable properties. This guide provides an objective comparison of the long-term stability of DEGMA-based materials with a key alternative, polyethylene glycol diacrylate (PEGDA)-based hydrogels, supported by experimental data.

Comparative Analysis of Long-Term Stability

The long-term stability of hydrogels is primarily assessed by monitoring changes in their physical and chemical properties over time, particularly their swelling behavior, mass loss, and mechanical integrity. While direct, long-term comparative studies on DEGMA-based hydrogels are limited in publicly available literature, we can draw meaningful comparisons from studies on oligo(ethylene glycol) methyl ether methacrylate (OEGMA)-based hydrogels, a class of materials that includes DEGMA, and more extensively studied materials like PEGDA.

A key determinant of long-term stability in these hydrogels is the nature of the chemical linkages within the polymer network. PEGDA hydrogels, which are widely used, contain ester linkages that are susceptible to hydrolytic degradation. This can lead to a gradual loss of mechanical integrity and an increase in swelling over time, making them less suitable for long-term applications where stable performance is required.

In contrast, materials with more hydrolytically stable linkages, such as the amide bonds in polyethylene glycol diacrylamide (PEGDAA), exhibit significantly enhanced long-term stability. This makes PEGDAA a valuable benchmark for assessing the performance of other hydrogel systems.

The following tables summarize quantitative data from studies on OEGMA-based hydrogels (as a proxy for DEGMA-based materials) and a direct comparison of PEGDA and PEGDAA hydrogels to illustrate the impact of polymer chemistry on long-term stability.

Table 1: Long-Term Degradation of OEGMA-Based Hydrogels in vitro

This table presents the degradation profiles of different poly(oligo(ethylene glycol) methyl ether methacrylate) (P(EG)xMA) hydrogels over 52 days when incubated in a phosphate-buffered saline (PBS) solution at 37°C. The degradation is influenced by the length of the oligo(ethylene glycol) side chain and the type of crosslinker used.

Hydrogel FormulationTime to Complete Degradation (days)
P(EG)₃MA with R2 Crosslinker> 52
P(EG)₃MA with R3 Crosslinker~52
P(EG)₄₋₅MA with R2 Crosslinker~31
P(EG)₄₋₅MA with R3 Crosslinker~13
P(EG)₈₋₉MA with R2 Crosslinker~13
P(EG)₈₋₉MA with R3 Crosslinker~6

Data adapted from a study on the controlled degradation of low-fouling P(EG)xMA hydrogels. The study indicates that degradation times can be tuned from 6 to 52 days.[1]

Table 2: In Vivo Long-Term Stability Comparison of PEGDA and PEGDAA Hydrogels (12 Weeks)

This table showcases the superior stability of PEGDAA over PEGDA hydrogels when implanted subcutaneously in a rat model for 12 weeks. The changes in swelling ratio and compressive modulus are key indicators of degradation.

Time PointMaterialSwelling Ratio (Normalized to Day 0)Compressive Modulus (Normalized to Day 0)
Week 2 PEGDA1.15 ± 0.050.88 ± 0.04
PEGDAA1.01 ± 0.030.99 ± 0.05
Week 4 PEGDA1.32 ± 0.070.75 ± 0.06
PEGDAA1.02 ± 0.040.98 ± 0.06
Week 8 PEGDA1.65 ± 0.100.52 ± 0.08
PEGDAA1.03 ± 0.050.97 ± 0.07
Week 12 PEGDA1.98 ± 0.120.30 ± 0.05
PEGDAA1.04 ± 0.060.96 ± 0.08

Data represents the mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess the long-term stability of hydrogel materials.

Protocol 1: In Vitro Hydrolytic Degradation Study

This protocol outlines the steps to evaluate the hydrolytic stability of hydrogels by measuring changes in mass and swelling over an extended period.

1. Hydrogel Preparation and Sterilization:

  • Prepare hydrogel samples of uniform size and shape (e.g., 5 mm diameter, 1 mm thickness).
  • Sterilize the samples using an appropriate method that does not affect their properties (e.g., ethylene oxide or UV irradiation).

2. Incubation:

  • Place each hydrogel sample in a sterile container with a sufficient volume of phosphate-buffered saline (PBS, pH 7.4) to ensure complete immersion.
  • Incubate the samples at 37°C in a humidified incubator.
  • At predetermined time points (e.g., day 1, 3, 7, 14, 28, and monthly thereafter), retrieve a subset of samples for analysis.

3. Swelling Ratio Measurement:

  • Carefully remove the hydrogel from the PBS and gently blot the surface with a lint-free wipe to remove excess water.
  • Record the swollen weight (Ws) of the hydrogel.
  • Lyophilize (freeze-dry) the hydrogel sample until a constant weight is achieved to obtain the dry weight (Wd).
  • Calculate the swelling ratio (Q) as: Q = Ws / Wd.

4. Mass Loss Measurement:

  • Using the initial dry weight (Wd,initial) and the dry weight at a given time point (Wd,t), calculate the mass loss as: Mass Loss (%) = [(Wd,initial - Wd,t) / Wd,initial] x 100.

5. Data Analysis:

  • Plot the swelling ratio and mass loss as a function of time to determine the degradation kinetics.

Protocol 2: Mechanical Stability Assessment via Rheometry

This protocol describes how to measure the change in the mechanical properties of hydrogels over time using a rheometer.

1. Sample Preparation:

  • Prepare hydrogel discs of a diameter suitable for the rheometer's parallel plate geometry (e.g., 8 mm or 20 mm).
  • Equilibrate the samples in PBS at 37°C before testing.

2. Rheological Measurement:

  • Place the hydrogel sample on the bottom plate of the rheometer.
  • Lower the upper plate to a compression of 5-10% to ensure good contact.
  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
  • Repeat the measurements at various time points throughout the degradation study.

3. Data Analysis:

  • Plot the storage modulus (G') as a function of time to assess the change in mechanical stiffness.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the long-term stability testing of hydrogel materials.

ExperimentalWorkflow_Degradation cluster_prep Sample Preparation cluster_incubation Long-Term Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep Prepare Hydrogel Samples Sterilize Sterilize Samples Prep->Sterilize Incubate Incubate in PBS at 37°C Sterilize->Incubate Retrieve Retrieve Samples Incubate->Retrieve MeasureSwelling Measure Swelling Ratio Retrieve->MeasureSwelling MeasureMassLoss Measure Mass Loss Retrieve->MeasureMassLoss PlotData Plot Degradation Kinetics MeasureSwelling->PlotData MeasureMassLoss->PlotData

Caption: Workflow for In Vitro Hydrolytic Degradation Study.

ExperimentalWorkflow_Mechanical cluster_prep_mech Sample Preparation cluster_rheology Rheological Analysis cluster_data_mech Data Interpretation PrepMech Prepare Hydrogel Discs Equilibrate Equilibrate in PBS at 37°C PrepMech->Equilibrate LoadSample Load Sample onto Rheometer Equilibrate->LoadSample PerformSweep Perform Frequency Sweep LoadSample->PerformSweep PlotModulus Plot Storage Modulus vs. Time PerformSweep->PlotModulus

Caption: Workflow for Mechanical Stability Assessment.

References

Safety Operating Guide

Proper Disposal of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate, it is imperative to consult the material's Safety Data Sheet (SDS) for specific safety and handling information. General precautions for similar acrylate esters include wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

  • Initial Assessment: Based on data for similar acrylate esters, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate may be classified as a hazardous waste. Acrylate esters can exhibit characteristics of toxicity and may cause skin, eye, and respiratory irritation.[1][2]

  • Regulatory Check: It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) or other local regulations. This may involve evaluating the waste for characteristics of ignitability, corrosivity, reactivity, and toxicity.

Step 2: Segregation and Collection

  • Dedicated Waste Container: Designate a specific, properly labeled waste container for the collection of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Container Requirements: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate".

  • Hazard Communication: The label should also indicate the primary hazards associated with the waste (e.g., "Irritant," "Skin Sensitizer").

Step 4: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container closed at all times except when adding waste.

Step 5: Disposal

  • Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not Drain Dispose: Do not dispose of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate down the drain. This compound's impact on aquatic life and wastewater treatment systems is not well-documented, and drain disposal of laboratory chemicals is often prohibited.[3]

  • Incineration: A preferred method of disposal for many organic chemicals, including acrylate esters, is high-temperature incineration in a permitted hazardous waste incinerator.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number2351-42-0PubChem[4]
Molecular FormulaC10H18O5PubChem[4]
Molecular Weight218.25 g/mol PubChem[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management Protocol cluster_FinalDisposition Final Disposition GenerateWaste Generate Waste (2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate) Identify Step 1: Identify & Classify as Potentially Hazardous GenerateWaste->Identify Begin Disposal Process Segregate Step 2: Segregate & Collect in Designated Container Identify->Segregate Label Step 3: Label Container Clearly Segregate->Label Store Step 4: Store in Satellite Accumulation Area Label->Store Dispose Step 5: Arrange for Professional Disposal via EHS Store->Dispose Incineration High-Temperature Incineration Dispose->Incineration Final Treatment

Caption: Disposal workflow for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

References

Essential Safety and Logistical Information for Handling 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate. The following guidance is based on safety data for structurally similar chemicals, including Di(ethylene glycol) methyl ether methacrylate, Di(ethylene glycol) ethyl ether acrylate, and Triethylene glycol monomethyl ether. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific protocols.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate (CAS Number: 2351-42-0). The procedural guidance herein is intended to answer specific operational questions, ensuring safe handling from receipt to disposal.

Hazard Identification and Classification

Based on analogous compounds, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate is anticipated to possess the following hazards:

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this chemical.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately.
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing.
Body Laboratory coatA flame-resistant lab coat should be worn and buttoned to its full length.
Respiratory Respirator (if necessary)Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge is required.

Operational and Handling Plan

Safe handling requires adherence to the following procedural steps.

1. Engineering Controls:

  • Always handle 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for proper disposal.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Collect all unused chemical and reaction residues in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for spill cleanup must be collected in a designated hazardous waste container.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review Safety Data (or analogous compounds) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Prepare_Work_Area->Dispense_Chemical Proceed when ready Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Quench_Reaction Quench Reaction (if applicable) Perform_Experiment->Quench_Reaction Experiment Complete Segregate_Waste Segregate Waste (Chemical & Contaminated PPE) Quench_Reaction->Segregate_Waste Clean_Work_Area Clean Work Area Segregate_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash_Hands Doff_PPE->Wash_Hands Final Step Spill Spill Occurs Follow_Spill_Protocol Follow_Spill_Protocol Spill->Follow_Spill_Protocol Consult EHS Exposure Personal Exposure Follow_First_Aid Follow_First_Aid Exposure->Follow_First_Aid Seek Medical Attention

Caption: Logical workflow for handling 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.